5-Bromo-6-chloropyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBRYJETNYGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671965 | |
| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663193-80-4 | |
| Record name | 5-Bromo-6-chloropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-6-chloropyrimidin-4-amine: A Strategic Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of 5-bromo-6-chloropyrimidin-4-amine (CAS Number: 663193-80-4), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's synthesis, reactivity, and strategic applications, offering field-proven insights into its utility in the synthesis of advanced pharmaceutical agents.
Core Compound Identity and Physicochemical Profile
This compound is a disubstituted pyrimidine derivative featuring a reactive chlorine atom, a bromine atom amenable to cross-coupling, and a nucleophilic amino group. This specific arrangement of functional groups on the electron-deficient pyrimidine core makes it a highly versatile intermediate in organic synthesis.[1][2]
The fundamental properties of this compound are summarized below for quick reference. Proper storage, including maintaining a cool environment (2-8°C), sealed under an inert atmosphere, and protected from light and moisture, is critical to ensure its long-term stability and reactivity.[3][4]
| Property | Value | Source(s) |
| CAS Number | 663193-80-4 | [5][6] |
| Molecular Formula | C₄H₃BrClN₃ | [3][5] |
| Molecular Weight | 208.44 g/mol | [5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-Amino-5-bromo-6-chloropyrimidine, 5-Bromo-6-chloro-4-pyrimidinamine | [3][5] |
| Appearance | Grey to off-white solid | [4][7][8] |
| Melting Point | 146-148 °C | [9] |
| Storage Conditions | 2-8°C, Inert atmosphere, protect from light and moisture | [3][4] |
Synthesis Pathway: A Strategic Approach
While multiple routes to pyrimidine cores exist, a common and effective strategy for synthesizing substituted aminopyrimidines involves the reduction of a nitro-pyrimidine precursor. This approach is advantageous as the nitro group can be introduced via electrophilic nitration and subsequently serves as a masked amino group.
A plausible and experimentally grounded protocol for the synthesis of this compound would involve the reduction of a corresponding 5-bromo-6-chloro-4-nitropyrimidine. A similar transformation has been documented for the synthesis of the isomeric 5-bromo-2-chloropyrimidin-4-amine, utilizing stannous chloride (SnCl₂) as the reducing agent.[10]
Proposed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add concentrated hydrochloric acid (HCl, 15 volumes relative to the nitro-pyrimidine). Cool the acid to 0°C using an ice bath.
-
Reducing Agent: To the cooled HCl, add stannous chloride dihydrate (SnCl₂·2H₂O, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. This step is critical for forming the active reducing species while controlling the exotherm.
-
Substrate Addition: Add 5-bromo-2-chloro-4-nitropyrimidine (1.0 equivalent) in small portions to the vigorously stirred suspension. The portion-wise addition is crucial to manage the reaction exotherm and ensure efficient mixing.
-
Reaction: Allow the reaction to stir vigorously for 4-6 hours at 0°C, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and prepares the mixture for neutralization.
-
Neutralization: Basify the acidic aqueous mixture to a pH > 8 using a solid base like sodium hydroxide or sodium carbonate. This step must be performed slowly and with cooling, as the neutralization is highly exothermic. The product amine is liberated from its hydrochloride salt.
-
Extraction: Extract the product from the aqueous layer into an organic solvent such as ethyl acetate (3 x 10 volumes). The choice of ethyl acetate is based on its good solvating power for the product and its immiscibility with water.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by column chromatography or recrystallization to yield the final product.
Synthesis Workflow Diagram:
References
- 1. CAS 663193-80-4: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 663193-80-4 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]
- 7. fishersci.se [fishersci.se]
- 8. chemwhat.com [chemwhat.com]
- 9. 663193-80-4 4-Amino-5-bromo-6-chloropyrimidine AKSci J51021 [aksci.com]
- 10. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 5-bromo-6-chloropyrimidin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-6-chloropyrimidin-4-amine
Introduction
This compound is a halogenated pyrimidine derivative that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine and chlorine atoms alongside an electron-donating amine group, imparts specific reactivity and physicochemical characteristics. These properties are fundamental to its utility as a synthetic intermediate in the development of novel therapeutic agents and agrochemicals.[1] For researchers and drug development professionals, a thorough understanding of its core properties is not merely academic; it is a prerequisite for successful experimental design, from reaction optimization to formulation and preclinical evaluation.
This guide provides a comprehensive technical overview of the key . Moving beyond a simple data summary, it delves into the causality behind experimental methodologies, offering detailed, field-proven protocols for their determination. The objective is to equip scientists with both the foundational data and the practical knowledge required to confidently handle and utilize this versatile chemical entity.
Chemical Identity and Structural Attributes
The precise identity and structure of a molecule are the bedrock upon which all other physicochemical data are built. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and potential for intermolecular interactions.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 663193-80-4 | [2][3][4][5] |
| Molecular Formula | C₄H₃BrClN₃ | [2][3] |
| Molecular Weight | 208.44 g/mol | [2][3] |
| SMILES | C1=NC(=C(C(=N1)Cl)Br)N | [2][3][6] |
| InChI | InChI=1S/C4H3BrClN3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | [2][6] |
| InChIKey | DQSBRYJETNYGCI-UHFFFAOYSA-N | [2][3][6] |
The structure is defined by a central pyrimidine ring, a diazine heterocycle. The C4, C5, and C6 positions are substituted with an amine, a bromine atom, and a chlorine atom, respectively. This arrangement creates a distinct electronic profile that influences its chemical behavior and biological activity.
Computed Properties and Drug-Likeness
Computational models provide valuable a priori insights into a molecule's behavior, particularly in early-stage drug discovery. These predictions help assess properties like membrane permeability and oral bioavailability before extensive experimental work is undertaken.
| Computed Property | Predicted Value | Significance |
| XlogP | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Suggests good potential for oral bioavailability, as it falls well below the 140 Ų threshold often associated with poor cell permeability.[2] |
| Hydrogen Bond Donors | 1 (from the amine group) | [7] |
| Hydrogen Bond Acceptors | 2 (from the ring nitrogens) | [7] |
| Monoisotopic Mass | 206.91989 Da | [2][6] |
These computed values suggest that this compound possesses a favorable profile for development as a drug lead or intermediate, aligning with several criteria of Lipinski's Rule of Five.
Thermal Properties: Melting Point
The melting point is a critical indicator of a compound's purity and thermal stability. While specific experimental data for the 6-chloro isomer (CAS 663193-80-4) is not prevalent in public literature, data for the closely related isomer 5-bromo-2-chloropyrimidin-4-amine shows a melting point of 187-188 °C (460-461 K).[1][8][9] Differential Scanning Calorimetry (DSC) is the gold-standard technique for its precise determination.
Protocol: Melting Point Determination by DSC
Expertise & Causality: DSC is chosen over traditional melting point apparatus because it provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal events like decomposition or phase transitions. A slow scan rate is used to ensure thermal equilibrium, yielding a sharp, well-defined endotherm.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 220 °C) at a rate of 5 °C/min. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.
Solubility Profile
Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. For the related isomer, 4-Amino-5-bromo-2-chloropyrimidine, it is described as "slightly soluble in water".[1] A quantitative assessment is crucial for any development program. The shake-flask method is the definitive technique for determining thermodynamic solubility.
Protocol: Thermodynamic Solubility by Shake-Flask Method
Trustworthiness: This method is considered self-validating because it measures solubility at equilibrium, providing a true thermodynamic value. Including a time-course analysis (e.g., sampling at 24, 48, and 72 hours) confirms that equilibrium has been reached when concentration values plateau.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 72 hours to allow the system to reach equilibrium.
-
Sampling & Separation: After equilibration, withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification:
-
Dilute the filtrate with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The pyrimidine ring is a strong chromophore, making UV detection highly suitable.
-
Calculate the solubility based on a standard curve of known concentrations.
-
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C2 proton and a broad singlet for the two protons of the NH₂ group. The exact chemical shifts are influenced by the electronic environment created by the halogens.
-
¹³C NMR: Four distinct signals corresponding to the four carbon atoms of the pyrimidine ring are expected.
-
-
Mass Spectrometry (MS):
-
Expert Insight: The most telling feature in the mass spectrum is the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. This pattern is a definitive signature confirming the presence and number of these halogen atoms. For a [M+H]⁺ ion, prominent peaks would be expected at approximately m/z 208, 210, and 212.
-
-
UV-Vis Spectroscopy: The conjugated pyrimidine system will exhibit strong absorbance in the UV region, typically between 250-280 nm. This property is leveraged for quantification in HPLC-based assays, as described in the solubility protocol.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards based on aggregated GHS data.[2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
Conclusion
This compound is a synthetic intermediate whose value is defined by its physicochemical properties. While publicly available experimental data on this specific isomer is limited, its characteristics can be reliably predicted based on its structure and determined through the robust, standardized protocols detailed in this guide. From its moderate lipophilicity and favorable TPSA for drug development to the critical safety procedures required for its handling, a comprehensive understanding of these attributes is paramount. By applying the methodologies outlined herein, researchers can ensure data integrity, promote laboratory safety, and unlock the full potential of this important chemical building block.
References
- 1. 4-Amino-5-bromo-2-chloropyrimidine CAS#: 205672-25-9 [m.chemicalbook.com]
- 2. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]
- 4. 663193-80-4|this compound|BLD Pharm [bldpharm.com]
- 5. 4-AMINO-5-BROMO-6-CHLOROPYRIMIDINE | 663193-80-4 [chemicalbook.com]
- 6. PubChemLite - this compound (C4H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. 1044767-99-8 | 5-Bromo-4-chloropyrimidin-2-amine | Bromides | Ambeed.com [ambeed.com]
- 8. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
5-bromo-6-chloropyrimidin-4-amine molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-6-chloropyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated pyrimidine derivative that has emerged as a critical building block in the synthesis of complex organic molecules for pharmaceutical and life science applications. Its unique substitution pattern offers multiple reactive sites, enabling diverse chemical transformations and the construction of novel molecular scaffolds. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its role in drug discovery.
Chemical and Physical Properties
This compound, with the CAS number 663193-80-4, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of bromine, chlorine, and an amine group on the pyrimidine ring imparts specific reactivity to the molecule, making it a versatile intermediate.
| Property | Value | Source |
| Molecular Formula | C4H3BrClN3 | [2][3] |
| Molecular Weight | 208.44 g/mol | [2][3] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 663193-80-4 | [2][3] |
| Appearance | Solid | [1] |
| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Br)N | [2] |
| InChI Key | DQSBRYJETNYGCI-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and an amine group at the 4-position.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
A general workflow for the synthesis of related substituted pyrimidines often involves a multi-step process. For instance, the synthesis of the isomeric 5-bromo-2-chloropyrimidin-4-amine involves the reduction of a nitro-pyrimidine precursor.[4]
Hypothetical Synthetic Workflow
Caption: A generalized synthetic workflow for substituted pyrimidines.
Experimental Protocol: Synthesis of a Related Compound (5-Bromo-2-chloropyrimidin-4-amine)
This protocol describes the synthesis of a structural isomer and provides insight into the types of reactions used in this area of chemistry.
Reaction: Reduction of 5-bromo-2-chloro-4-nitropyrimidine to 5-bromo-2-chloropyrimidin-4-amine.[4]
Materials:
-
5-bromo-2-chloro-4-nitropyrimidine
-
Stannous chloride dihydrate
-
Hydrochloric acid
-
Crushed ice
-
Sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of stannous chloride dihydrate (2.8 ml, 0.012 mole) in hydrochloric acid (30 ml) is cooled to 0°C (273 K).[4]
-
5-bromo-2-chloro-4-nitropyrimidine (2 g, 0.0083 mole) is added in portions to the cooled solution while stirring vigorously for 6 hours.[4]
-
The reaction mixture is then poured onto crushed ice and neutralized with solid sodium hydroxide to make it alkaline.[4]
-
The product is extracted three times with ethyl acetate (100 ml).[4]
-
The combined organic phases are dried over anhydrous sodium sulfate.[4]
-
The filtrate is evaporated to dryness to yield the crude product.[4]
-
The final compound is purified by recrystallization from acetonitrile.[4]
Applications in Drug Development and Research
Substituted pyrimidines are a cornerstone of medicinal chemistry, with broad therapeutic applications including antimicrobial, antiviral, and anticancer agents.[5] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[6]
The differential reactivity of the chloro and bromo substituents allows for selective functionalization. For instance, related compounds like 5-bromo-2-chloropyrimidine are key intermediates in the synthesis of drugs such as Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[7][8] This highlights the potential of this compound as a scaffold for developing novel therapeutics.
Role in Kinase Inhibitor Synthesis
The 2,5-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the synthesis of such compounds through sequential functionalization.
Caption: Role of a pyrimidine-based inhibitor in a kinase signaling pathway.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][9]
-
Eye Irritation (Category 2): Causes serious eye irritation.[9]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2][9]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its distinct structural features allow for the synthesis of a wide range of biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers and scientists working with this compound. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in medicinal chemistry is undeniable.
References
- 1. 663193-80-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]
- 4. 5-Bromo-2-chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.se [fishersci.se]
A Technical Guide to the Solubility of 5-bromo-6-chloropyrimidin-4-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-bromo-6-chloropyrimidin-4-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a predictive analysis of solubility based on the compound's physicochemical properties and delivers a detailed, field-proven protocol for empirical solubility determination. By explaining the scientific rationale behind experimental choices, this guide equips researchers with the necessary tools to conduct their own robust solubility studies, ensuring data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like this compound, a substituted pyrimidine likely to be of interest in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Organic solvents are integral to numerous stages of drug development, including synthesis, purification, crystallization, and the preparation of dosing solutions for preclinical studies. Poor solubility can lead to challenges in formulation, hinder absorption, and ultimately impact the viability of a drug candidate.[2] This guide, therefore, provides both a theoretical assessment and a practical, step-by-step methodology for characterizing the solubility of this compound.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior. Key physicochemical parameters for this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClN₃ | PubChem[3] |
| Molecular Weight | 208.44 g/mol | PubChem[3] |
| Predicted XlogP | 1.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 (from the amine group) | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 (from the nitrogen atoms in the pyrimidine ring) | PubChem[3] |
| Topological Polar Surface Area | 51.8 Ų | PubChem[4] |
Expert Insights:
The predicted XlogP value of 1.5 suggests that this compound is moderately lipophilic. This indicates that it is likely to have limited solubility in highly nonpolar solvents like hexanes and better solubility in solvents of intermediate polarity. The presence of a hydrogen bond donor (the amine group) and multiple hydrogen bond acceptors (the ring nitrogens) suggests that the molecule can interact favorably with polar protic and aprotic solvents.[5] The pyrimidine core itself is a polar aromatic heterocycle, further supporting its potential for solubility in polar organic solvents.[5]
Predictive Solubility Analysis in Common Organic Solvents
Based on the physicochemical profile and general principles of solubility for substituted pyrimidines, we can forecast the solubility of this compound across a spectrum of organic solvents.[6][7][8][9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of these functional groups on the target molecule, good solubility is anticipated in simple alcohols. Studies on other pyrimidine derivatives have shown that solubility in alcohols tends to increase with temperature.[8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are strong hydrogen bond acceptors and have high dipole moments. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at solvating a wide range of organic molecules and are often used to prepare stock solutions in biological assays.[10] It is highly probable that this compound will exhibit high solubility in these solvents. In fact, studies on similar pyrimidine structures have shown the highest solubility in DMF.[8][9]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Carbon Tetrachloride): Due to the polar nature of the pyrimidine ring and the amine group, solubility is expected to be low in nonpolar solvents. The energetic cost of breaking the intermolecular forces in the solid crystal lattice of the compound would not be sufficiently compensated by the weak solute-solvent interactions. Research on other pyrimidine derivatives confirms low solubility in solvents like carbon tetrachloride.[8][9]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they are not as effective as polar aprotic solvents, they may offer some degree of solubility, particularly for purification purposes like column chromatography.
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a robust and validated experimental method is necessary. The saturation shake-flask method, followed by a suitable analytical technique, is the gold standard for determining equilibrium solubility.[11] This protocol is designed to be self-validating by incorporating essential quality control steps.
Experimental Workflow
The logical flow of the solubility determination process is outlined in the diagram below. This workflow ensures that all critical parameters are controlled and that the resulting data is reliable and reproducible, in line with Good Laboratory Practices (GLP).[12][13]
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity > 98%)
-
High-purity organic solvents (e.g., Methanol, Acetonitrile, DMSO, Toluene)
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Calibrated centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector or a calibrated drying oven for gravimetric analysis
Procedure:
-
Preparation of Solutions:
-
For each selected solvent, add an excess amount of this compound to a pre-weighed vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point could be ~20 mg of solid in 2 mL of solvent.
-
Prepare at least three replicate samples for each solvent to assess reproducibility.[14]
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[15] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that equilibrium has been reached (i.e., the measured concentration does not change with longer incubation).[14]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[16]
-
Carefully withdraw a known volume of the clear supernatant using a pipette. For volatile solvents, it is crucial to perform this step quickly to avoid evaporation.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[17] Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification:
-
Method A: HPLC-UV Analysis (Preferred for accuracy and low sample volume)
-
Develop a validated HPLC method for this compound. This includes selecting an appropriate column, mobile phase, and UV detection wavelength.
-
Prepare a series of calibration standards of known concentrations by dissolving the compound in the chosen solvent.
-
Accurately dilute the filtered supernatant to fall within the linear range of the calibration curve.
-
Inject the diluted samples and calibration standards into the HPLC system.
-
Calculate the concentration of the saturated solution based on the peak area and the calibration curve. The solubility is this calculated concentration.
-
-
Method B: Gravimetric Analysis (Simpler, but requires higher solubility and larger volumes) [2][9]
-
Pipette a precise volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed, dry container (e.g., a glass petri dish or aluminum pan).
-
Carefully evaporate the solvent in a drying oven at a temperature below the compound's boiling or decomposition point until a constant weight is achieved.
-
Weigh the container with the dried residue.
-
The mass of the dissolved solid is the final weight minus the initial weight of the container.
-
Calculate the solubility in mg/mL or g/L.
-
-
-
Data Reporting:
-
Report the solubility as the mean and standard deviation of the replicate measurements for each solvent.
-
Specify the temperature at which the measurement was conducted.
-
Document the analytical method used for quantification.
-
Conclusion and Future Directions
For drug development professionals, obtaining this data is a crucial next step. It will inform decisions regarding reaction conditions, purification strategies, and the selection of appropriate vehicles for in vitro and in vivo testing. Furthermore, investigating the temperature dependence of solubility can provide valuable thermodynamic insights, such as the enthalpy and entropy of dissolution, which are essential for understanding and controlling crystallization processes.[6]
References
- 1. rheolution.com [rheolution.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 13. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 14. scribd.com [scribd.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. pubs.acs.org [pubs.acs.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to the Safe Handling of 5-bromo-6-chloropyrimidin-4-amine
An In-depth Technical Guide for Researchers
Introduction: In the landscape of pharmaceutical research and drug development, halogenated pyrimidines serve as critical building blocks for novel therapeutics. 5-bromo-6-chloropyrimidin-4-amine is one such compound, offering a versatile scaffold for medicinal chemistry. However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, experience-driven framework for handling this compound. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe laboratory environment.
Section 1: Chemical and Physical Identity
A foundational element of safe laboratory practice is the unambiguous identification of the chemical in use. Misidentification can lead to improper handling and storage, creating significant safety risks. The following table summarizes the core identifiers and physical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 663193-80-4 | [1][2][3] |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Appearance | Solid | [4] |
| Chemical Stability | Stable under normal conditions. | [2] |
Section 2: Hazard Identification and Toxicological Profile
Understanding the specific hazards associated with a chemical is the cornerstone of any risk assessment. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, each carrying significant implications for laboratory handling.
The causality behind these classifications stems from the compound's chemical structure. The presence of bromine and chlorine atoms (halogens) on the pyrimidine ring enhances its reactivity and biological activity, which in turn contributes to its toxicity. The amine group can also play a role in its interaction with biological systems.
Table 2: GHS Hazard Classification Summary
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Practical Implication in the Lab |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2][5] | Accidental ingestion of even small amounts, potentially through contaminated hands, can cause illness. Strict hygiene is mandatory. |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][5] | Direct contact can lead to redness, inflammation, or dermatitis. Proper gloves and a lab coat are essential to prevent exposure. |
| Serious Eye Damage/Irritation | H318 / H319 | Danger / Warning | Causes serious eye damage / Causes serious eye irritation.[1][2][5] | Airborne dust or accidental splashes can cause significant, potentially irreversible, damage to the eyes. Appropriate eye protection is non-negotiable. |
| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation.[1][2][5] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and handling must be done in a ventilated enclosure. |
Section 3: Proactive Risk Assessment Workflow
A self-validating safety protocol is not a checklist but a dynamic workflow. The following diagram illustrates a comprehensive risk assessment and mitigation strategy, designed to ensure safety at every stage of an experiment involving this compound. This workflow ensures that controls are considered and implemented before, during, and after the chemical is handled.
Caption: Proactive Risk Assessment Workflow for Handling Hazardous Compounds.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
The following protocols are designed to be self-validating systems, incorporating checks and reasoning to ensure compliance and safety.
Engineering Controls: The Primary Barrier
Your primary defense against exposure is not PPE, but engineering controls that remove the hazard at the source.
-
Methodology:
-
Fume Hood Verification: Before any work, verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.
-
Sash Positioning: Always work with the sash at the lowest practical height, as indicated by the manufacturer's markings. This maximizes the capture velocity and provides a physical barrier.
-
Work Zone: Conduct all manipulations of this compound at least 6 inches (15 cm) inside the fume hood to prevent eddy currents from pulling dust into the laboratory.
-
-
Causality: A properly functioning fume hood contains airborne particles, preventing inhalation—the most direct route of exposure for a respiratory irritant.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the only safety measure. It protects you from residual or unexpected contact.
-
Methodology:
-
Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Hand Protection: Use chemically impermeable gloves, such as nitrile, and inspect them for tears or pinholes before use.[6][8] Employ the proper glove removal technique to avoid contaminating your skin.[8] For extended operations, consider double-gloving.
-
Body Protection: A clean, buttoned lab coat is mandatory to protect against skin contact from spills.[6]
-
Storage and Segregation: Preventing Unwanted Reactions
The chemical stability of this compound can be compromised by improper storage.
-
Methodology:
-
Receiving: Upon receipt, inspect the container for damage. Log the chemical into your inventory.
-
Storage Location: Store the container in a cool, dry, and well-ventilated area.[4][7]
-
Segregation: Crucially, store this compound away from incompatible materials. As a halogenated compound, it should be segregated from:
-
Container Integrity: Keep the container tightly closed when not in use.[4][7]
-
Section 5: Emergency Protocols
Preparedness is key to mitigating the consequences of an accident.
Spill Management Protocol
-
Methodology:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the extent of the spill. For a small, contained spill of this solid, a trained lab user can proceed. For a large spill, contact your institution's emergency response team.
-
Control: Prevent further spread. Do not use water.
-
Cleanup:
-
Don appropriate PPE (respirator may be necessary).
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2]
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, if appropriate for the surface), and place all cleaning materials into the hazardous waste container.
-
Report: Report the incident according to your institution's policy.
-
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][11] If skin irritation persists, seek medical advice.[2] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2] |
Section 6: Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Causality: Halogenated compounds can form toxic byproducts during incineration if not handled by a specialized waste facility. Mixing halogenated and non-halogenated waste streams can result in regulatory fines and improper disposal.
-
Methodology:
-
Waste Identification: All waste containing this compound (unreacted material, contaminated PPE, spill cleanup debris) must be treated as hazardous waste.[6]
-
Containerization: Collect all solid waste in a clearly labeled, sealed, and compatible container. The label must read "Hazardous Waste" and specify the contents, including "Halogenated Organic Waste."[6]
-
Segregation: Crucially, keep this halogenated waste stream separate from non-halogenated solvent waste. [10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by trained hazardous waste professionals.[6]
-
Disposal: All disposal must be conducted through an approved and licensed waste disposal contractor in accordance with local, state, and federal regulations.[4]
-
Conclusion
This compound is a valuable tool in chemical synthesis, but its potential hazards require it to be treated with respect and meticulous care. By moving beyond simple compliance and embracing a scientifically grounded, proactive approach to safety—from risk assessment and engineering controls to emergency preparedness and proper disposal—researchers can confidently and safely unlock its potential. This guide serves as a framework for developing robust, self-validating safety protocols tailored to your specific laboratory environment.
References
- 1. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.se [fishersci.se]
- 3. 663193-80-4|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. nottingham.ac.uk [nottingham.ac.uk]
- 11. chemicalbook.com [chemicalbook.com]
A Comprehensive Technical Guide to the Stability and Storage of 4-amino-5-bromo-6-chloropyrimidine
Introduction: The Critical Role of Stability in Harnessing the Potential of a Key Pharmaceutical Intermediate
4-amino-5-bromo-6-chloropyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique arrangement of amino, bromo, and chloro substituents on the pyrimidine core makes it a versatile precursor for the development of novel therapeutics, particularly in the fields of oncology and virology. The successful and reproducible use of this intermediate in complex, multi-step synthetic pathways is critically dependent on its purity and stability. Degradation of this starting material can lead to the formation of impurities that may carry through the synthetic route, resulting in lower yields, challenging purification processes, and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of 4-amino-5-bromo-6-chloropyrimidine. By elucidating the potential degradation pathways and providing field-proven storage and handling protocols, this document aims to ensure the integrity of this crucial intermediate, thereby supporting the advancement of robust and reliable drug discovery and development programs.
Physicochemical Properties: A Foundation for Understanding Stability
A thorough understanding of the physicochemical properties of 4-amino-5-bromo-6-chloropyrimidine is fundamental to predicting its stability.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Appearance | Solid | [2] |
| CAS Number | 663193-80-4 | [1] |
The presence of electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating amino group on the pyrimidine ring creates a complex electronic environment that dictates its reactivity and susceptibility to degradation.
Key Factors Influencing the Stability of 4-amino-5-bromo-6-chloropyrimidine
The stability of 4-amino-5-bromo-6-chloropyrimidine is not absolute and can be compromised by several environmental factors. Understanding these factors is paramount for establishing appropriate storage and handling procedures.
Temperature
Light
Many halogenated organic compounds are susceptible to photodegradation, and 4-amino-5-bromo-6-chloropyrimidine is likely no exception. The carbon-bromine bond, in particular, can be susceptible to cleavage upon exposure to UV or even high-intensity visible light, leading to the formation of radical species and subsequent degradation products[3][4]. The photodegradation of brominated compounds often proceeds via a pseudo-first-order kinetic process, with the degradation pathway involving reductive debromination[4][5]. For a structurally related compound, 4-amino-5-bromo-2-chloropyrimidine, light sensitivity is noted in its safety data sheet[6]. Therefore, protecting this compound from light is a critical aspect of its storage.
Humidity and pH
The presence of moisture can facilitate hydrolytic degradation, particularly given the presence of a chlorine atom on the pyrimidine ring. Chloropyrimidines can undergo nucleophilic aromatic substitution (SNAr) reactions, where water can act as a nucleophile, leading to the replacement of the chlorine atom with a hydroxyl group[7]. This hydrolysis is often catalyzed by acidic or basic conditions[8][9]. The amino group on the pyrimidine ring can also influence the molecule's behavior in different pH environments, potentially altering its stability profile[10]. Studies on other pyrimidine derivatives have shown that they can be unstable in hot alkali solutions[6][11]. Therefore, maintaining a dry environment and avoiding contact with strong acids or bases is crucial.
Recommended Storage and Handling Conditions
Based on the chemical nature of 4-amino-5-bromo-6-chloropyrimidine and data from structurally related compounds, the following storage and handling conditions are recommended to ensure its long-term stability and integrity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize thermal degradation. |
| Light | Store in a dark place, protected from light. | To prevent photodegradation, particularly cleavage of the C-Br bond. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place[1]. | To protect from moisture which can lead to hydrolysis, and to prevent exposure to atmospheric contaminants. |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To further minimize oxidative degradation and hydrolysis by excluding oxygen and moisture. |
Handling Procedures
When handling 4-amino-5-bromo-6-chloropyrimidine, it is essential to adhere to good laboratory practices to prevent contamination and degradation:
-
Work in a controlled environment: Handle the compound in a clean, dry area, away from direct sunlight and sources of heat.
-
Use appropriate personal protective equipment (PPE): Wear gloves, safety glasses, and a lab coat to avoid skin and eye contact[12].
-
Minimize exposure to air and moisture: Open containers for the shortest time necessary. For weighing and transferring, a glove box or a balance with a draft shield is recommended.
-
Avoid incompatible materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases[13].
Experimental Protocol: Stability Assessment via Forced Degradation Studies
To proactively understand the degradation profile of 4-amino-5-bromo-6-chloropyrimidine and to develop a stability-indicating analytical method, forced degradation studies are indispensable[14][15]. These studies intentionally stress the compound under various conditions to accelerate its degradation.
Objective
To identify potential degradation products and pathways for 4-amino-5-bromo-6-chloropyrimidine under hydrolytic, oxidative, photolytic, and thermal stress conditions. This information is crucial for developing a robust, stability-indicating HPLC method.
Materials and Reagents
-
4-amino-5-bromo-6-chloropyrimidine
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Methodology
-
Preparation of Stock Solution: Prepare a stock solution of 4-amino-5-bromo-6-chloropyrimidine at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water. The choice of solvent should ensure the solubility of the compound without causing degradation on its own[16].
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the sample at room temperature and monitor at different time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C.
-
At specified time intervals, withdraw samples, dissolve in the stock solution solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable reversed-phase HPLC method. A C18 column is often a good starting point for pyrimidine derivatives[1][18].
-
The mobile phase will likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.
-
Conclusion: A Proactive Approach to Ensuring Compound Integrity
The stability of 4-amino-5-bromo-6-chloropyrimidine is a critical parameter that directly impacts its utility in research and drug development. By understanding its inherent chemical properties and its susceptibility to degradation from heat, light, and hydrolysis, researchers can implement robust storage and handling protocols to maintain its purity and integrity. The recommended conditions—storage in a cool, dark, and dry environment, preferably under an inert atmosphere for long-term storage—are based on established principles of chemical stability for halogenated heterocyclic compounds.
Furthermore, the implementation of forced degradation studies provides a powerful tool for proactively identifying potential degradation pathways and products. This knowledge is not only essential for the development of stability-indicating analytical methods but also provides invaluable insights for formulation development and risk assessment in the drug manufacturing process. By adopting the comprehensive approach outlined in this guide, scientists and researchers can ensure the reliable quality of 4-amino-5-bromo-6-chloropyrimidine, thereby fostering more efficient and successful outcomes in their synthetic and drug discovery endeavors.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrimidin-4-amines
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine.[1] This fundamental role in biological systems has made the pyrimidine scaffold a fertile ground for medicinal chemists for over a century.[2] Among the vast landscape of pyrimidine derivatives, the substituted pyrimidin-4-amine motif has emerged as a particularly privileged scaffold in modern drug discovery. Its remarkable versatility in forming key interactions with a multitude of biological targets, particularly protein kinases, has led to the development of numerous life-changing therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted pyrimidin-4-amines, intended for researchers, scientists, and drug development professionals. We will delve into the historical milestones, explore the synthetic methodologies, dissect the intricate structure-activity relationships, and chronicle the development of key FDA-approved drugs based on this remarkable chemical entity.
A Journey Through Time: The Historical Development of Pyrimidin-4-amines
The story of substituted pyrimidin-4-amines is intricately woven into the broader history of pyrimidine chemistry. While the first pyrimidine derivative, alloxan, was isolated in the early 19th century, the systematic study of this class of compounds began in earnest in the late 1800s.[5]
A pivotal moment came in 1884 when Emil Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] This was followed by the first preparation of the parent pyrimidine ring by Gabriel and Colman in 1900.[5] The early 20th century saw the discovery of the pyrimidine bases in nucleic acids, solidifying the biological significance of this heterocycle.[6]
The deliberate exploration of substituted pyrimidines as therapeutic agents gained momentum in the mid-20th century. A significant breakthrough in the context of the 4-amino substitution came from the work of George H. Hitchings and his group in the late 1940s. While initially investigating pyrimidine analogs as potential nucleic acid antagonists, they discovered that 2,4-diamino-5-substituted pyrimidines acted as inhibitors of dihydrofolate reductase (DHFR), interfering with folic acid metabolism.[7] This seminal work not only established a new mechanistic class of antimicrobials but also laid the foundation for the development of pyrimethamine, an antimalarial drug, and trimethoprim, an antibacterial agent.[7] This marked a crucial milestone in the history of substituted pyrimidin-4-amines, demonstrating their potential as targeted therapeutic agents.
The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the development of substituted pyrimidin-4-amines, particularly as kinase inhibitors in oncology. The rational drug design of Imatinib in the late 1990s, targeting the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), stands as a landmark achievement and a testament to the power of this scaffold.[5][6] The success of Imatinib spurred the development of a multitude of other pyrimidin-4-amine-based kinase inhibitors, many of which have become standard-of-care treatments for various cancers.
The Chemist's Toolkit: Synthesis of Substituted Pyrimidin-4-amines
The synthetic accessibility of the pyrimidin-4-amine core has been a major driver of its widespread use in drug discovery. A variety of synthetic strategies have been developed to construct this scaffold and introduce diverse substituents, allowing for fine-tuning of its pharmacological properties.
General Synthetic Strategies
A common and versatile approach to the synthesis of substituted pyrimidin-4-amines involves the construction of the pyrimidine ring from acyclic precursors. This often entails the condensation of a three-carbon component with a reagent containing a C-N-C unit, such as a guanidine or urea derivative.
Another widely employed strategy is the functionalization of a pre-formed pyrimidine ring. A key intermediate in this approach is a 4-chloropyrimidine, which can be readily prepared from the corresponding pyrimidin-4-one. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of amino substituents.
Caption: General SNAr approach to substituted pyrimidin-4-amines.
Experimental Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidin-4-amine Derivative
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a prominent core in many kinase inhibitors. The following is a representative experimental protocol for the synthesis of a substituted 4-aminopyrrolo[2,3-d]pyrimidine derivative, adapted from the literature.[8]
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This starting material is commercially available or can be synthesized from 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Step 2: Nucleophilic Aromatic Substitution
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMSO, add the desired primary or secondary amine (1.1 - 1.5 eq).
-
A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by precipitation, extraction, and/or column chromatography.
Decoding the Molecular Interactions: Structure-Activity Relationships (SAR)
The remarkable success of substituted pyrimidin-4-amines as therapeutic agents stems from the ability to systematically modify their structure to achieve high potency and selectivity for a given biological target. The following sections explore the SAR of this scaffold in the context of two major classes of drug targets: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).
EGFR Inhibitors
The 4-anilino-quinazoline and related pyrimidin-4-amine scaffolds are classic examples of ATP-competitive EGFR inhibitors. The SAR of these compounds has been extensively studied.
| Position | Substituent | Effect on Activity | Reference |
| Pyrimidine N1 | Small alkyl groups | Generally well-tolerated | [9] |
| 4-Anilino Ring | 3-chloro, 3-bromo, 3-ethynyl | Potent inhibition | [2] |
| 4-fluoro, 4-methoxy | Can enhance potency and selectivity | [9] | |
| 5- and 6-positions | Small, lipophilic groups | Often increase potency | [9] |
| 7-position | Solubilizing groups (e.g., morpholino) | Can improve pharmacokinetic properties | [2] |
Table 1: Structure-Activity Relationship of Pyrimidin-4-amine based EGFR Inhibitors
The anilino group at the 4-position is a key pharmacophore, forming hydrogen bonds with the hinge region of the kinase domain. Substitutions on this ring can modulate potency and selectivity. For instance, small hydrophobic groups at the meta-position often lead to potent inhibition.[2]
Caption: Key interactions of a pyrimidin-4-amine EGFR inhibitor.
BTK Inhibitors
Substituted pyrimidin-4-amines have also proven to be highly effective as inhibitors of Bruton's Tyrosine Kinase (BTK), a key enzyme in B-cell signaling.
| Compound | R1 | R2 | BTK IC50 (nM) | Reference |
| Ibrutinib | H | phenoxy | 0.5 | [3] |
| Acalabrutinib | H | 2-propenoyl | 3 | [3] |
| Zanubrutinib | H | 2-propenamido | 1 | [3] |
| Compound 13e | 1-acryloylpiperidin-3-yl | 6-phenoxypyridin-3-yl | <1 | [9] |
Table 2: IC50 Values of Selected Pyrimidin-4-amine based BTK Inhibitors
Many BTK inhibitors based on the pyrimidin-4-amine scaffold are covalent inhibitors, featuring an electrophilic group (e.g., an acrylamide) that forms a covalent bond with a cysteine residue in the active site of BTK.[10] This leads to potent and irreversible inhibition.
From Bench to Bedside: FDA-Approved Drugs
The therapeutic impact of substituted pyrimidin-4-amines is best illustrated by the numerous FDA-approved drugs that have transformed the treatment of various diseases, particularly cancer.
-
Imatinib (Gleevec®) : A paradigm of targeted therapy, Imatinib is a 2-phenylaminopyrimidine derivative that potently inhibits the Bcr-Abl tyrosine kinase.[5][6] Its development in the late 1990s revolutionized the treatment of chronic myeloid leukemia (CML).[9]
-
Gefitinib (Iressa®) : An anilinoquinazoline derivative, Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[11][12] It was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.
-
Lapatinib (Tykerb®) : A dual inhibitor of EGFR and HER2 tyrosine kinases, Lapatinib is used in the treatment of HER2-positive breast cancer.[7][8][13][14][15]
-
Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor that blocks VEGFR, PDGFR, and c-Kit, Pazopanib is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[16][17][18][19][20]
-
Axitinib (Inlyta®) : A potent and selective inhibitor of VEGFRs, Axitinib is used in the treatment of advanced renal cell carcinoma.[21][22][23][24][25]
-
Vandetanib (Caprelsa®) : A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, Vandetanib is used for the treatment of medullary thyroid cancer.[4][26][27][28][29]
-
Ruxolitinib (Jakafi®) : A potent inhibitor of Janus kinases (JAK1 and JAK2), Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[2][10][30][31][32][33]
-
Tofacitinib (Xeljanz®) : An inhibitor of JAK kinases, Tofacitinib is used in the treatment of rheumatoid arthritis and other inflammatory conditions.[34][35][36][37]
Caption: Timeline of FDA approval for selected pyrimidin-4-amine drugs.
Conclusion and Future Perspectives
The journey of substituted pyrimidin-4-amines from their early synthetic explorations to their current status as a cornerstone of modern medicine is a testament to the power of medicinal chemistry. The inherent versatility of this scaffold, coupled with a deep understanding of disease biology, has enabled the development of highly effective and targeted therapies. As our knowledge of cellular signaling pathways continues to expand, the pyrimidin-4-amine core will undoubtedly remain a privileged platform for the design of next-generation therapeutics to address a wide range of unmet medical needs. Future research will likely focus on developing more selective inhibitors, overcoming drug resistance, and exploring novel applications of this remarkable chemical entity.
References
- 1. The Story of Imatinib in GIST - a Journey through the Development of a Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What is Vandetanib used for? [synapse.patsnap.com]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tykerb (lapatinib ditosylate) FDA Approval History - Drugs.com [drugs.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Gefitinib - Wikipedia [en.wikipedia.org]
- 13. Lapatinib - Wikipedia [en.wikipedia.org]
- 14. FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsk.com [gsk.com]
- 16. curehht.org [curehht.org]
- 17. aps.anl.gov [aps.anl.gov]
- 18. aboutcancer.com [aboutcancer.com]
- 19. Pazopanib - Wikipedia [en.wikipedia.org]
- 20. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Axitinib - Wikipedia [en.wikipedia.org]
- 22. Axitinib: from preclinical development to future clinical perspectives in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. History | Axitinib for treating advanced renal cell carcinoma after failure of prior systemic treatment | Guidance | NICE [nice.org.uk]
- 25. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Vandetanib - Wikipedia [en.wikipedia.org]
- 27. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 28. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 29. bccancer.bc.ca [bccancer.bc.ca]
- 30. aacrjournals.org [aacrjournals.org]
- 31. drugs.com [drugs.com]
- 32. FDA approves Incyte's ruxolitinib for patients with myelofibrosis - ecancer [ecancer.org]
- 33. researchgate.net [researchgate.net]
- 34. forbes.com [forbes.com]
- 35. researchgate.net [researchgate.net]
- 36. Tofacitinib - Wikipedia [en.wikipedia.org]
- 37. rmdopen.bmj.com [rmdopen.bmj.com]
A Senior Application Scientist's Guide to the Theoretical pKa Calculation of 5-bromo-6-chloropyrimidin-4-amine
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For heterocyclic compounds such as 5-bromo-6-chloropyrimidin-4-amine, a precise understanding of its protonation state at physiological pH is paramount for predicting its behavior in biological systems. This in-depth technical guide provides a comprehensive, first-principles-based workflow for the theoretical calculation of the pKa value of this compound. We will delve into the quantum mechanical foundations, detail a rigorous computational protocol using Density Functional Theory (DFT), and discuss the nuances of substituent effects and solvation, equipping researchers with the expertise to perform reliable in silico pKa predictions.
Introduction: The Significance of pKa in Drug Development
In the journey of a drug from administration to its target, the molecule encounters a wide range of pH environments. The pKa value dictates the degree of ionization of a compound at a given pH, which in turn governs its solubility, membrane permeability, and binding affinity to its target protein. For a molecule like this compound, which contains multiple nitrogen atoms—potential sites for protonation—an accurate pKa is essential. A reliable theoretical prediction can prioritize synthetic efforts, guide formulation strategies, and provide insights into potential drug-drug interactions long before a compound is synthesized. This guide moves beyond a simple recitation of steps to explain the underlying causality, ensuring a robust and reproducible computational protocol.
Theoretical Foundations
The pKa is defined as the negative logarithm of the acid dissociation constant (Ka) for the equilibrium:
BH⁺ ⇌ B + H⁺
where B is the neutral base (this compound) and BH⁺ is its conjugate acid. The pKa is directly related to the Gibbs free energy change (ΔG) of this reaction in aqueous solution.[1]
2.1. Identifying Protonation Sites
The first critical step is to identify all potential protonation sites on this compound. This molecule presents three primary candidate sites for protonation: the exocyclic amino nitrogen (N-amino) and the two heterocyclic ring nitrogens (N1 and N3).
The basicity of these sites is modulated by the electronic effects of the substituents. The bromo and chloro groups are electron-withdrawing via induction, which generally decreases the basicity of the entire heterocyclic system.[2][3][4] The exocyclic amino group's lone pair can participate in resonance with the pyrimidine ring, which can also affect its basicity relative to the ring nitrogens. The most stable protonated form (the one with the lowest free energy) will determine the macroscopic pKa of the molecule. Therefore, we must calculate the free energy of protonation for each site.
Diagram: Potential Protonation Sites
Caption: The three most likely protonation sites on this compound.
2.2. The Thermodynamic Cycle Approach
Directly calculating the free energy change of dissociation in solution is computationally demanding. A more tractable and widely used approach is the "direct method" employing a thermodynamic cycle.[5][6][7] This cycle relates the free energy of deprotonation in the aqueous phase (ΔG°(aq)) to the gas-phase free energies and the solvation free energies of the species involved.
The pKa is then calculated using the fundamental equation:
pKa = ΔG°(aq) / (2.303 * RT)
Where ΔG°(aq) is derived from the cycle:
ΔG°(aq) = G°(gas, B) - G°(gas, BH⁺) + ΔG°(solv, B) - ΔG°(solv, BH⁺) + ΔG°(solv, H⁺)
This equation breaks down a complex solution-phase process into components that can be accurately calculated using quantum mechanics and continuum solvation models.[8][9]
Diagram: Thermodynamic Cycle for pKa Calculation
Caption: The direct method thermodynamic cycle relating gas-phase and aqueous-phase free energies.
Detailed Computational Protocol
This protocol outlines a robust methodology using Density Functional Theory (DFT), a workhorse of modern computational chemistry prized for its balance of accuracy and computational cost.[1][10]
Step 1: 3D Structure Generation and Conformational Analysis
-
Action: Generate the 3D structures for the neutral base (B) and each of its three possible protonated forms (BH⁺_N1, BH⁺_N3, BH⁺_N-amino).
-
Causality: The initial geometry is crucial. For flexible molecules, a conformational search would be necessary. However, this compound is rigid, simplifying this step.
Step 2: Gas-Phase Geometry Optimization and Frequency Calculation
-
Action: Perform geometry optimization followed by a frequency calculation for all four species (B, BH⁺_N1, BH⁺_N3, BH⁺_N-amino) in the gas phase.
-
Methodology:
-
Functional: B3LYP. This hybrid functional is widely used and has demonstrated good performance for organic molecules.[11][12] While newer functionals exist, B3LYP provides a well-validated baseline.[13][14] It's important to note that B3LYP can have limitations with non-covalent interactions, but that is less of a concern for this intramolecular calculation.[15]
-
Basis Set: 6-311++G(d,p). This basis set is sufficiently large and includes diffuse functions (++) and polarization functions (d,p), which are essential for accurately describing the electron distribution in anions and charged species.
-
-
Causality: Optimization locates the lowest energy structure on the potential energy surface. The frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the thermal corrections (enthalpy and entropy) needed to calculate the Gibbs free energy (G).
Step 3: Aqueous-Phase Single-Point Energy Calculation
-
Action: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species in an aqueous environment.
-
Methodology:
-
Solvation Model: SMD (Solvation Model based on Density).[16][17][18] The SMD model is a universal continuum model that generally provides high accuracy for solvation free energies, which is a critical component of the pKa calculation.[19][20] It is often recommended for computing the ΔG of solvation.[17]
-
-
Causality: This step calculates the electronic energy of the molecule in the presence of the solvent (water), which is used to derive the free energy of solvation (ΔG°solv). The difference between the aqueous-phase energy and the gas-phase energy for a given species yields its ΔG°solv.
Step 4: Calculation of Gibbs Free Energies
-
Action: Extract the necessary energy values from the calculation output files to compute the final pKa.
-
Data Extraction:
-
G°(gas): The sum of electronic and thermal free energies from the gas-phase frequency calculation.
-
ΔG°solv: Calculated as E(aq) - E(gas), where E(aq) is the electronic energy from the SMD calculation and E(gas) is the electronic energy from the gas-phase calculation.
-
-
Reference Values:
-
G°(gas, H⁺): The gas-phase free energy of a proton is taken from standard statistical mechanics and is -6.28 kcal/mol at 298.15 K.[8]
-
ΔG°(solv, H⁺): The aqueous solvation free energy of the proton is a value of significant debate. A widely accepted and utilized value is -265.9 kcal/mol .[21] Other values have been proposed, ranging from -262.4 to -270 kcal/mol, and consistency in its use is key.[22][23][24][25][26]
-
Step 5: Final pKa Calculation for Each Site
-
Action: For each protonation site, assemble the values into the thermodynamic cycle equation to calculate ΔG°(aq) and the corresponding pKa.
-
Equation: pKa = [ (G°(gas, B) - G°(gas, BH⁺)) + (ΔG°solv(B) - ΔG°solv(BH⁺)) + ΔG°(solv, H⁺) ] / (2.303 * RT)
-
Where R = 1.987 cal/mol·K and T = 298.15 K. (Note: Convert all energy units to kcal/mol).
-
Diagram: Computational Workflow
Caption: A streamlined workflow for the DFT-based pKa prediction of the target molecule.
Data Presentation and Validation
The most basic site corresponds to the protonation event with the largest pKa value (most favorable ΔG). This value represents the predicted macroscopic pKa of the compound.
| Species | G°(gas) (Hartree) | E(aq) (Hartree) | ΔG°solv (kcal/mol) | ΔG°(aq) (kcal/mol) | Calculated pKa |
| B (Neutral) | Value | Value | Value | N/A | N/A |
| BH⁺ (N1) | Value | Value | Value | Value | Value |
| BH⁺ (N3) | Value | Value | Value | Value | Value |
| BH⁺ (N-amino) | Value | Value | Value | Value | Value |
| Note: This table is populated with placeholders. An actual calculation would provide the numerical data. |
Trustworthiness and Validation: A self-validating system requires cross-referencing. While experimental data for this compound may not be readily available, the protocol's reliability can be assessed by performing the same calculations on structurally similar compounds with known experimental pKa values, such as 4-aminopyridine or other substituted pyrimidines.[10][27] An acceptable mean absolute error is generally considered to be below 1 pKa unit.[28] The accuracy of pKa prediction for nitrogen-containing heterocycles can be excellent, with some computational models achieving high coefficients of determination (R² > 0.9).[29][30]
Conclusion for Drug Development Professionals
This guide provides a scientifically rigorous, step-by-step protocol for the in silico determination of the pKa of this compound. By leveraging Density Functional Theory and a robust thermodynamic cycle, researchers can gain critical insights into the ionization behavior of this and other novel chemical entities. Understanding the causality behind each computational choice—from the DFT functional to the solvation model—ensures that the resulting predictions are not just numbers, but actionable intelligence. This predictive power is invaluable in the modern drug discovery pipeline, enabling a more efficient, data-driven approach to designing molecules with optimal pharmacokinetic and pharmacodynamic profiles.
References
- 1. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 2. Quantifying the Effects of Halogen Bonding by Haloaromatic Donors on the Acceptor Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. "Experimentation with different thermodynamic cycles used for pKa calcu" by George C. Shields and Matthew D. Liptak [digitalcommons.bucknell.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atomistica.online [atomistica.online]
- 16. comp.chem.umn.edu [comp.chem.umn.edu]
- 17. gaussian.com [gaussian.com]
- 18. Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 20. [PDF] Improving Performance of the SMD Solvation Model: Bondi Radii Improve Predicted Aqueous Solvation Free Energies of Ions and pKa Values of Thiols. | Semantic Scholar [semanticscholar.org]
- 21. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Research Portal [scholarworks.brandeis.edu]
- 24. The proton's absolute aqueous enthalpy and Gibbs free energy of solvation from cluster-ion solvation data – ScienceOpen [scienceopen.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.aip.org [pubs.aip.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as … [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-bromo-6-chloropyrimidin-4-amine
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 5-bromo-6-chloropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring both reproducibility and a deeper understanding of the transformation. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. All procedures should be conducted by trained personnel in a well-equipped chemical laboratory.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a versatile intermediate, with the bromine and chlorine atoms serving as handles for further functionalization through cross-coupling reactions and nucleophilic substitutions, respectively. The amino group, in turn, can be a key pharmacophoric element or a site for further derivatization.
This guide details a robust, two-step synthesis of this compound starting from the commercially available 4-amino-6-hydroxypyrimidine. The synthetic strategy involves an initial chlorination of the hydroxyl group, followed by a regioselective bromination at the C5 position.
Synthetic Strategy Overview
The synthesis is logically divided into two primary transformations. The workflow is designed to first install the less activating chloro group, followed by the bromination, which is directed by the activating amino group.
Caption: Overall workflow for the synthesis of this compound.
Health and Safety
All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic if inhaled, and reacts violently with water.[2] It can cause severe skin burns and eye damage.[2] Handle with extreme caution in an anhydrous environment. Ensure a quenching station with an appropriate agent (e.g., dry sand, sodium bicarbonate) is readily available.
-
N-Bromosuccinimide (NBS): An oxidizing agent that can cause skin and eye irritation, and may cause an allergic skin reaction. It is also light and moisture-sensitive.[3] Avoid inhalation of dust.
-
4-Amino-6-hydroxypyrimidine: May cause skin and eye irritation.[3]
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Materials and Reagents
| Reagent/Material | CAS Number | Required Purity | Supplier (Example) |
| 4-Amino-6-hydroxypyrimidine | 1193-22-2 | >98% | TCI, Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | >99% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 128-08-5 | >98% | Acros Organics |
| Acetonitrile (anhydrous) | 75-05-8 | >99.8% | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | VWR |
| Ethyl acetate (EtOAc) | 141-78-6 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Lab-prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular | Fisher Scientific |
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Amino-6-chloropyrimidine (Intermediate)
This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.[4][5] The hydroxyl group is converted to a chloro group using phosphorus oxychloride, a standard and effective reagent for this transformation.
Caption: Chlorination of 4-amino-6-hydroxypyrimidine.
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-hydroxypyrimidine (5.55 g, 50 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL, ~535 mmol) to the flask. Caution: This is a highly corrosive and reactive substance.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) with vigorous stirring for 3 hours. The solid will gradually dissolve. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 10% Methanol/DCM solvent system.
-
Work-up: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. Caution: This is an exothermic reaction and will release HCl gas. Perform this step in the back of the fume hood. c. Once the ice has melted, neutralize the acidic solution to pH 7-8 by the slow addition of solid sodium bicarbonate.
-
Extraction: a. Transfer the neutralized aqueous solution to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-amino-6-chloropyrimidine as a white to off-white solid.
Step 2: Synthesis of this compound (Final Product)
This step involves the electrophilic bromination of the pyrimidine ring. The amino group at C4 is an activating group, directing the incoming electrophile (Br+) to the electron-rich C5 position.[6] N-Bromosuccinimide is used as a convenient and effective source of electrophilic bromine.
Caption: Bromination of 4-amino-6-chloropyrimidine.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-amino-6-chloropyrimidine (5.18 g, 40 mmol) in 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (7.12 g, 40 mmol) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Remove the acetonitrile under reduced pressure. b. Dissolve the residue in 150 mL of ethyl acetate. c. Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a 20-40% ethyl acetate in hexanes gradient) to yield this compound as a solid.
Characterization and Quality Control
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆) | Expected MS (EI) m/z | Melting Point (°C) |
| 4-Amino-6-chloropyrimidine | C₄H₄ClN₃ | 129.55 | δ ~8.2 (s, 1H), ~7.0 (br s, 2H), ~6.5 (s, 1H) | 129/131 (M⁺) | 183-186 |
| This compound | C₄H₃BrClN₃ | 208.44 | δ ~8.3 (s, 1H), ~7.2 (br s, 2H) | 207/209/211 (M⁺) | N/A (check supplier) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The mass spectrum will show a characteristic isotopic pattern for the presence of chlorine and bromine atoms.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete Chlorination | Insufficient POCl₃, low reaction temperature, or presence of moisture. | Ensure an excess of fresh POCl₃ is used. Confirm the reaction reaches and maintains reflux temperature. Use oven-dried glassware and anhydrous starting material. |
| Step 1: Dark/Tarry Mixture | Reaction temperature is too high, leading to decomposition. | Maintain a controlled reflux. Avoid excessive heating. |
| Step 2: Polybromination | Excess NBS or prolonged reaction time. | Use a 1:1 molar ratio of NBS to the substrate. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Step 2: Low Yield | Incomplete reaction or loss of product during work-up. | Ensure the reaction goes to completion. Be careful during the neutralization and extraction steps to avoid product loss. The product has some water solubility, so thorough extraction is necessary. |
References
Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 5-Bromo-6-chloropyrimidin-4-amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling reaction using 5-bromo-6-chloropyrimidin-4-amine. This dihalogenated pyrimidine is a critical building block in medicinal chemistry, and its selective functionalization is paramount for the synthesis of novel molecular entities. These notes detail the underlying principles of chemoselectivity, optimized reaction protocols, and troubleshooting strategies, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: Strategic Importance of this compound
The 4-aminopyrimidine scaffold is a privileged structure found in a multitude of clinically significant molecules, particularly kinase inhibitors used in oncology. The presence of two distinct halogen atoms—bromine at the C5 position and chlorine at the C6 position—on this compound offers a versatile platform for sequential, site-selective derivatization.
The Suzuki-Miyaura reaction stands as one of the most robust and widely used methods for carbon-carbon bond formation.[1][2] Its application to dihalogenated heteroaromatics like the topic compound presents a unique challenge and opportunity: to selectively couple at one position while leaving the other halogen intact for subsequent transformations. This capability is crucial for the efficient construction of complex molecular architectures in drug discovery programs.[3][4] This guide focuses on leveraging the inherent reactivity differences between C-Br and C-Cl bonds to achieve selective Suzuki-Miyaura coupling.
Reaction Principle: The Mechanism and Basis of Chemoselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the organoboron species, which facilitates the transmetalation step.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemoselectivity (C-Br vs. C-Cl):
The key to selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds toward palladium(0) catalysts. The oxidative addition step is typically the rate-determining step in the catalytic cycle.[5] The relative reactivity of halogens follows the general trend: I > Br > OTf >> Cl.[8]
This reactivity difference is rooted in bond dissociation energies (BDEs); the C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the reaction at the more labile C5-Br bond while leaving the C6-Cl bond untouched.[9]
Optimizing Reaction Conditions for Selective C5-Arylation
Achieving high selectivity and yield requires the careful optimization of several parameters. The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines more reactive than their benzene analogues, but a significant reactivity window between the C-Br and C-Cl bonds can be exploited.[10]
Choice of Palladium Catalyst and Ligand
The combination of the palladium precursor and the phosphine ligand is the most critical factor in determining catalytic activity and selectivity.
-
Palladium Precursors: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common and effective choices. Pd(PPh₃)₄ can often be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ require the addition of a supporting ligand.[11][12]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings, including those on electron-deficient pyrimidines.[10] It often provides a good balance of activity to achieve selective C-Br coupling without activating the C-Cl bond under moderate conditions.
-
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃): These ligands are known to promote the oxidative addition of less reactive aryl chlorides.[13][14][15] For selective C5-Br coupling, these highly active ligands should be used with caution, as they may lead to competitive coupling at the C6-Cl position, especially at elevated temperatures. However, they can be essential if subsequent coupling at the C6-Cl position is desired.
-
Selection of Base and Solvent
-
Base: An appropriate base is required to facilitate the transmetalation step.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ and Na₂CO₃ are effective for most couplings. Cs₂CO₃ is a stronger base and can sometimes improve yields for challenging substrates.[2]
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates are not, particularly with hindered substrates.[11]
-
-
Solvent: A polar, often aqueous, solvent system is typically used.
-
1,4-Dioxane/Water: A robust and widely used solvent mixture that effectively dissolves both organic and inorganic reagents.[12]
-
Toluene/Ethanol/Water: Another effective mixture, particularly for scaling up reactions.[16]
-
DMF or Acetonitrile/Water: Useful alternatives that can sometimes enhance reaction rates.
-
Summary of Recommended Starting Conditions
The following table summarizes recommended starting conditions for the selective Suzuki-Miyaura coupling at the C5-Br position of this compound.
| Parameter | Recommended Condition | Rationale & Comments |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1 - 1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ | 3-5 mol%. A reliable choice for selective C-Br activation.[11][17] |
| Base | K₂CO₃ or Na₂CO₃ (2 M aqueous solution) | 2.0 - 3.0 equivalents. Effective and economical.[12][16] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Provides good solubility for all components.[12] |
| Temperature | 80 - 90 °C | Sufficient to activate the C-Br bond without significant C-Cl coupling. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective mono-arylation at the C5 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 208.4 mg).
-
Reagent Addition: Add the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solution should be sparged with an inert gas for at least 20 minutes prior to use.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-6-chloropyrimidin-4-amine product.
Optimization and Troubleshooting
Caption: Workflow for optimizing C5-selective Suzuki coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poorly soluble boronic acid. | 1. Ensure an inert atmosphere was maintained. Use fresh catalyst. 2. Incrementally increase temperature to 95-100 °C, monitoring for di-coupling. 3. Consider a different solvent system (e.g., DMF/water) or a stronger base (K₃PO₄) to improve solubility and transmetalation rate. |
| Poor Selectivity (Significant di-coupling) | 1. Reaction temperature is too high. 2. Catalyst system is too active. 3. Reaction run for too long. | 1. Reduce the temperature to 75-80 °C. 2. Ensure a less active catalyst like Pd(PPh₃)₄ is used. Avoid highly active Buchwald-type ligands for this step. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Decomposition | 1. Unstable boronic acid. 2. High temperature. | 1. Use boronic ester (pinacol ester) instead of the boronic acid, which are often more stable. 2. Reduce the reaction temperature. |
| Protodeborylation (Boronic acid decomposes) | 1. Presence of excess water or acid. 2. Prolonged heating. | 1. Use anhydrous solvents and ensure the base is not hygroscopic. 2. Minimize reaction time. Consider using a boronic ester. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex pharmaceutical intermediates. By exploiting the inherent difference in the carbon-halogen bond strengths, selective arylation at the C5-position can be achieved with high fidelity. Careful control over the catalyst system, base, and temperature is essential for maximizing yield and selectivity. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to successfully implement this critical reaction in their synthetic campaigns.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 17. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling of 4-amino-5-bromo-6-chloropyrimidine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Amino-5-bromo-6-chloropyrimidine
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic functionalization of 4-amino-5-bromo-6-chloropyrimidine via palladium-catalyzed cross-coupling reactions. This versatile building block is a cornerstone in the synthesis of novel pyrimidine derivatives, a scaffold prevalent in a multitude of therapeutic agents.[1][2]
The presence of two distinct halogen atoms—bromine at the C5 position and chlorine at the C6 position—presents a unique opportunity for sequential and regioselective modifications. This guide delves into the core principles governing this selectivity and provides detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Core Principle: Regioselectivity in Dihalogenated Pyrimidines
The successful application of 4-amino-5-bromo-6-chloropyrimidine in synthesis hinges on understanding the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is the initial and often rate-determining step.[3][4] The reactivity of halogens generally follows the order: I > Br > Cl > F.[5][6]
Consequently, the C5-Br bond is significantly more reactive than the C6-Cl bond. This disparity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to cleavage and insertion by the Pd(0) catalyst.[6] By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst choice—it is possible to achieve highly selective coupling at the C5 position while leaving the C6-chloro group intact for subsequent transformations. This stepwise approach is a powerful strategy for building molecular complexity.
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[3][7] It facilitates the coupling of the C5-bromo position with a variety of aryl- or vinylboronic acids, providing access to a diverse library of 5-aryl-4-amino-6-chloropyrimidines.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
This protocol details a general procedure for the selective coupling of an arylboronic acid at the C5 position.
Materials:
-
4-Amino-5-bromo-6-chloropyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water (4:1) or DME/Water (4:1))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-amino-5-bromo-6-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4-amino-6-chloropyrimidine.[6]
Data Summary: Suzuki-Miyaura Reaction Conditions
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DME | 85 | 6 | 80-90 |
| 3-Pyridylboronic Acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 8 | 75-85 |
Scientist's Insights
The choice of base is critical; it activates the boronic acid for transmetalation.[8] Carbonates like K₂CO₃ are standard, but stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids. The use of a phosphine ligand like triphenylphosphine (in Pd(PPh₃)₄) or dppf stabilizes the palladium catalyst, preventing its decomposition and promoting the catalytic cycle.[4] The aqueous solvent system is common in Suzuki couplings and helps to dissolve the inorganic base.
Catalytic Cycle: Suzuki-Miyaura Reaction
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the N-arylation of 5-bromo-6-chloropyrimidin-4-amine
Introduction: The Strategic Importance of N-Arylated Pyrimidinamines
N-arylated pyrimidinamines are a cornerstone of modern medicinal chemistry and materials science. This structural motif is a privileged scaffold found in a multitude of biologically active compounds, including kinase inhibitors for oncology, antiviral agents, and central nervous system therapeutics. The ability to precisely introduce aryl groups onto the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. 5-bromo-6-chloropyrimidin-4-amine is a particularly valuable starting material, offering two distinct halogenated sites for sequential functionalization. This guide provides a detailed experimental procedure for the selective N-arylation of this compound, leveraging the principles of the Buchwald-Hartwig amination.
Mechanistic Insights: The Palladium-Catalyzed Buchwald-Hartwig Amination
The N-arylation of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle, a fundamental concept in organometallic chemistry, is the engine of this transformation.
The currently accepted mechanism involves a series of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[1]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of ligand is paramount as it modulates the reactivity and stability of the palladium catalyst throughout these steps. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination.[1]
Chemoselectivity: Targeting the C-Br Bond
A key consideration when working with dihalogenated substrates like this compound is chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This inherent reactivity difference allows for the selective N-arylation at the 5-position (C-Br), leaving the 6-position (C-Cl) untouched for potential subsequent transformations.[3]
Experimental Protocol: N-Arylation of this compound
This protocol provides a general procedure for the N-arylation of this compound with an aryl amine. Optimization of reaction conditions may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| This compound | C₄H₃BrClN₃ | 208.44 | Starting Material | Ensure high purity. |
| Aryl Amine | Varies | Varies | Coupling Partner | 1.2 equivalents |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precatalyst | 2 mol% |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base | 1.4 equivalents, handle under inert atmosphere. |
| Toluene | C₇H₈ | 92.14 | Solvent | Anhydrous and degassed. |
| Inert Gas | Ar or N₂ | - | Atmosphere | For maintaining an oxygen- and moisture-free environment. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst Pd₂(dba)₃ (0.02 equiv., 2 mol%), and the ligand Xantphos (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen- and moisture-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the base, sodium tert-butoxide (1.4 equiv.). Then, add the aryl amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-bromo-6-chloropyrimidin-4-amine.
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig N-arylation.
Rationale for Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / Xantphos): The combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand such as Xantphos is a robust and versatile catalyst system for Buchwald-Hartwig aminations.[4] Xantphos, with its large bite angle, promotes the reductive elimination step and helps to prevent catalyst decomposition.
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide is a common and effective choice for this purpose.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher reaction temperatures or longer reaction times.
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used for Buchwald-Hartwig reactions.[2] They provide good solubility for the reagents and are stable at the required reaction temperatures. It is crucial to use degassed solvents to minimize oxidation of the palladium(0) catalyst.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
| Insufficiently strong base | For less reactive amines, a stronger base like LHMDS may be necessary. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Side Product Formation | Hydrodehalogenation | Ensure the reaction is free of water and other protic sources. |
| Homocoupling of aryl amine | This can sometimes occur at high catalyst loadings or temperatures. Consider lowering the catalyst loading or reaction temperature. | |
| Difficulty in Purification | Co-elution of product and ligand | The choice of ligand can impact purification. If Xantphos proves problematic, other bulky phosphine ligands can be screened. |
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a reliable and powerful method for the synthesis of valuable chemical intermediates. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively implement and optimize this transformation. The inherent chemoselectivity of the reaction provides a strategic advantage for the synthesis of complex, multi-functionalized pyrimidine derivatives.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for Innovation in a Post-Antibiotic Era
The rise of multidrug-resistant (MDR) pathogens constitutes a silent pandemic, threatening to return modern medicine to a pre-antibiotic era where common infections could be fatal. The World Health Organization has identified numerous "priority pathogens" for which new treatments are urgently needed.[1][2] This escalating crisis is largely a consequence of the overuse and misuse of existing antibiotics, which has accelerated the natural process of bacterial evolution and selection for resistance.[1][2] In response, the scientific community is tasked with not only discovering but also rationally designing and synthesizing a new generation of antimicrobial agents that can circumvent existing resistance mechanisms.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of contemporary synthetic strategies for novel antimicrobial agents, complete with detailed protocols and the scientific rationale underpinning these methodologies. We will delve into the modification of existing scaffolds, the creation of entirely new molecular architectures, and the validation of their antimicrobial efficacy.
Strategic Approaches to the Synthesis of Novel Antimicrobials
The development of new antimicrobial agents is a multi-faceted endeavor that leverages a range of synthetic strategies. The choice of approach is often dictated by the target pathogen, the desired mechanism of action, and the chemical feasibility of the synthesis. Below, we explore several key strategies that are at the forefront of antimicrobial research.
Modification of Existing Antibiotic Scaffolds: The Case of Fluoroquinolones
One of the most established strategies in antimicrobial drug discovery is the semi-synthesis of new agents from existing antibiotic scaffolds. This approach has the advantage of starting from a molecule with known antimicrobial activity and a well-understood mechanism of action. By chemically modifying the core structure, it is possible to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.
The fluoroquinolones are a class of synthetic antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Resistance to fluoroquinolones often arises from mutations in these target enzymes.[3] Novel synthetic approaches aim to create derivatives that can still effectively bind to these mutated enzymes.
This protocol describes the synthesis of a novel N-substituted piperazinyl amino acid derivative of norfloxacin, a common fluoroquinolone.[4] The rationale behind this modification is to introduce additional binding sites that can interact with the target enzymes, potentially overcoming resistance.
Materials:
-
Norfloxacin
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
Amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride)
-
Hydrazine hydrate
-
Methanol
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Synthesis of N-substituted piperazinyl norfloxacin derivatives:
-
Dissolve norfloxacin in DCM.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl chloroformate to the cooled solution. The ethyl chloroformate reacts with the piperazinyl nitrogen of norfloxacin.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-substituted derivative.
-
Purify the product by column chromatography on silica gel.
-
-
Synthesis of amino acid ester derivatives:
-
Dissolve the purified N-substituted norfloxacin derivative in DCM.
-
Add triethylamine and the desired amino acid ester hydrochloride.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in step 1 and purify by column chromatography.[4]
-
-
Synthesis of hydrazide derivatives:
-
Dissolve the amino acid ester derivative in methanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final hydrazide derivative by recrystallization or column chromatography.[4]
-
Characterization: The synthesized compounds should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.[5]
Antimicrobial Peptides (AMPs): Mimicking Nature's Defense
Antimicrobial peptides are a diverse class of naturally occurring molecules that form a crucial part of the innate immune system in many organisms.[6] They typically act by disrupting the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific enzymes.[6] Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic AMPs, allowing for the precise control of the amino acid sequence and the incorporation of non-natural amino acids to enhance stability and activity.[6]
This protocol outlines the general steps for synthesizing an AMP using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
-
Ether for precipitation
Procedure:
-
Resin preparation: Swell the resin in DMF.
-
First amino acid coupling:
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate the carboxyl group of the first Fmoc-protected amino acid using coupling reagents.
-
Add the activated amino acid to the resin and allow it to react.
-
Wash the resin to remove excess reagents.
-
-
Subsequent amino acid couplings: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and deprotection:
-
Once the peptide chain is complete, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
-
Purification and characterization:
-
Precipitate the crude peptide in cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Metal-Based Antimicrobial Agents: A Resurging Strategy
Metals such as silver have long been known for their antimicrobial properties.[2] In recent years, there has been a renewed interest in developing metal-based antimicrobial agents, particularly in the form of nanoparticles and metal-organic frameworks (MOFs). These materials offer unique mechanisms of action, including the release of metal ions that can disrupt bacterial membranes and interfere with essential cellular processes, as well as the generation of reactive oxygen species (ROS).[2][8]
This protocol describes an environmentally friendly "green" synthesis of silver nanoparticles using a plant extract as both a reducing and capping agent.[9]
Materials:
-
Silver nitrate (AgNO3)
-
Plant material (e.g., mint and tulsi leaves)[9]
-
Distilled water
-
Heating mantle and magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the plant extract:
-
Wash the plant leaves thoroughly with distilled water.
-
Boil a known weight of the leaves in a specific volume of distilled water for a set time (e.g., 15 minutes at 70°C).[9]
-
Filter the extract to remove solid plant material.
-
-
Synthesis of AgNPs:
-
Heat the plant extract to a specific temperature.
-
Add a solution of silver nitrate to the heated extract while stirring.
-
Continue heating and stirring until a color change is observed (typically to a yellowish-brown or reddish-brown), indicating the formation of AgNPs.[9]
-
-
Purification of AgNPs:
-
Centrifuge the solution at high speed to pellet the AgNPs.
-
Discard the supernatant and resuspend the pellet in distilled water.
-
Repeat the centrifugation and resuspension steps several times to wash the nanoparticles.
-
Dry the final pellet to obtain the AgNP powder.
-
Characterization: The synthesized AgNPs should be characterized using UV-Vis spectroscopy to confirm their formation, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to determine their size and morphology.[10][11]
Evaluation of Antimicrobial Activity: Essential Protocols
The synthesis of novel compounds is only the first step. It is crucial to evaluate their antimicrobial efficacy through standardized and reproducible assays.
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a widely used qualitative method to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.[12][13]
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture in broth
-
Sterile cotton swabs
-
Filter paper disks impregnated with the synthesized antimicrobial agent at a known concentration
-
Incubator
Procedure:
-
Inoculum preparation: Adjust the turbidity of the bacterial broth culture to match a 0.5 McFarland standard.[12]
-
Inoculation of the agar plate: Dip a sterile cotton swab into the adjusted bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[12][14]
-
Application of antimicrobial disks: Aseptically place the filter paper disks containing the synthesized compound onto the surface of the inoculated agar plate.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Interpretation of results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13][14] The size of the zone is indicative of the susceptibility of the bacteria to the compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] This quantitative assay is essential for determining the potency of a novel compound.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial culture in broth
-
Synthesized antimicrobial agent at a known stock concentration
-
Multichannel pipette
-
Incubator
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of serial dilutions:
-
Add a specific volume of broth to all wells of the microtiter plate.
-
Add the antimicrobial stock solution to the first well and perform a two-fold serial dilution across the plate by transferring a set volume from one well to the next.[15]
-
-
Inoculation: Add a standardized bacterial inoculum to each well.[16]
-
Controls: Include a positive control for growth (broth and inoculum, no antimicrobial) and a negative control for sterility (broth only).[17]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[16]
-
MIC determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (no turbidity).[17]
Data Presentation and Structure-Activity Relationship (SAR) Studies
Systematic data collection and analysis are crucial for understanding the relationship between the chemical structure of a novel compound and its antimicrobial activity.
Table 1: Example MIC Data for Novel Fluoroquinolone Analogs
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Norfloxacin | Parent Compound | 2.0 | 0.5 |
| FQ-Analog-1 | N-glycyl-piperazine | 1.0 | 0.25 |
| FQ-Analog-2 | N-alanyl-piperazine | 0.5 | 0.125 |
| FQ-Analog-3 | N-phenylalanyl-piperazine | 4.0 | 1.0 |
This is example data and does not represent actual experimental results.
Structure-Activity Relationship (SAR) Insights
The data in Table 1 suggests that the addition of small, uncharged amino acids at the N-piperazinyl position enhances activity against both Gram-positive and Gram-negative bacteria. The increased potency of FQ-Analog-2 (with alanine) compared to FQ-Analog-1 (with glycine) may be due to favorable hydrophobic interactions within the enzyme's binding pocket. The decreased activity of FQ-Analog-3, with the bulky phenylalanine residue, could be due to steric hindrance. Such SAR studies are vital for the rational design and optimization of lead compounds.[18][19]
Visualization of Key Concepts
Experimental Workflow for Antimicrobial Drug Discovery
References
- 1. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. biomatik.com [biomatik.com]
- 8. Engineering Metal-Organic Frameworks for Enhanced Antimicrobial Efficacy: Synthesis Methodologies, Mechanistic Perspectives, and Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antimicrobial activity of silver nanoparticles derived from Mentha X piperita + Ocimum tenuiflorum: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, characterization, and antimicrobial applications of silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
- 14. asm.org [asm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. youtube.com [youtube.com]
- 18. Structure Activity Relationship of New Antimicrobial Compounds [ijaresm.com]
- 19. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents [mdpi.com]
Application Notes & Protocols: The Strategic Use of 5-Bromo-6-chloropyrimidin-4-amine in Pharmaceutical Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, such as hydrogen bonding, and to serve as a bioisostere for other aromatic systems, often improving a drug candidate's pharmacokinetic properties.[2][3] Within the vast chemical space of pyrimidine-based building blocks, 5-bromo-6-chloropyrimidin-4-amine stands out as a highly versatile and strategic intermediate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, focusing on its application in the synthesis of protein kinase inhibitors. We will detail field-proven protocols for key synthetic transformations and explain the chemical principles that underpin its strategic utility.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Heterocyclic compounds containing the pyrimidine motif are of immense interest to medicinal chemists due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The structural diversity achievable through substitution at various positions on the pyrimidine ring allows for the fine-tuning of a molecule's interaction with specific biological targets.[4] this compound is a trifunctionalized building block offering multiple, distinct reaction sites. This allows for a modular and sequential approach to the synthesis of complex target molecules, a highly desirable feature in modern drug discovery.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and safety requirements is paramount before any experimental work.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 663193-80-4 | [6] |
| Molecular Formula | C₄H₃BrClN₃ | [5] |
| Molecular Weight | 208.44 g/mol | [5] |
| Appearance | Off-white to light yellow solid | |
| InChIKey | DQSBRYJETNYGCI-UHFFFAOYSA-N | [6] |
Safety & Handling
This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[7]
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If irritation or other symptoms persist, seek immediate medical attention.[7]
Core Application: A Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Pyrimidine-based scaffolds are central to the design of numerous kinase inhibitors.[8][9][10] this compound is an exemplary intermediate for building these inhibitors, as exemplified by its use in the synthesis of Ceritinib, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor for non-small cell lung cancer.[11][12]
The strategic value of this intermediate lies in the differential reactivity of its three functional groups: the C-Br bond, the C-Cl bond, and the C-NH₂ group. This allows for sequential and selective functionalization.
Caption: Reactivity map of this compound.
Key Synthetic Protocols: Cross-Coupling Reactions
The C-Br and C-Cl bonds are ideal handles for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl, allowing for selective functionalization at the C5-bromo position.[13]
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, typically used to couple the pyrimidine core to various aryl or heteroaryl boronic acids.[14][15]
Principle: The reaction involves a catalytic cycle with a palladium(0) species. The cycle's key steps are the oxidative addition of the palladium catalyst into the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Generalized Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (2–5 mol%).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture with vigorous stirring to the specified temperature (typically 80–110 °C).[13] Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.[16]
Table of Recommended Conditions for Suzuki Coupling:
| Parameter | Recommended Conditions | Rationale & Notes | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice. Pd₂(dba)₃ is a precursor that forms the active Pd(0) catalyst in situ and requires an added ligand. | [13][15] |
| Ligand | PPh₃, SPhos, XPhos | Required when using a catalyst precursor like Pd₂(dba)₃. Bulky, electron-rich phosphine ligands can enhance catalytic activity. | [13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical and can influence the reaction outcome. K₃PO₄ is often a good starting point for its efficacy and solubility. | [13] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic starting materials and the inorganic base. | [13] |
| Temperature | 80–110 °C | Reaction temperature must be optimized. Higher temperatures may be needed for less reactive substrates but risk decomposition. | [13] |
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, essential for attaching various amine side chains to the pyrimidine core.[17][18]
Principle: This reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle. It allows for the coupling of an aryl halide with an amine in the presence of a base. The development of sterically hindered and electron-rich phosphine ligands was a breakthrough that expanded the scope of this reaction to a wide range of substrates.[17][18]
Generalized Protocol:
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (1-5 mol%), the ligand (1.2–1.5x mol% relative to Pd), and the base (1.4–2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times.
-
Reagent Addition: Add the degassed solvent, followed by this compound (or its C5-functionalized derivative) (1.0 equiv.) and the desired amine (1.1–1.3 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) until the starting material is consumed (monitored by TLC or LC-MS).[13]
-
Work-up: After cooling, quench the reaction carefully with water and extract with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Table of Recommended Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Conditions | Rationale & Notes | Reference |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors that generate the active Pd(0) catalyst in situ with the addition of a phosphine ligand. | [13] |
| Ligand | BINAP, Xantphos, BrettPhos, XPhos | The choice of ligand is crucial and substrate-dependent. Bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are often highly effective. | [13][18] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | A strong, non-nucleophilic base is typically required. NaOtBu is very effective but can be incompatible with sensitive functional groups.[19] | [13] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results and to prevent catalyst deactivation. | [13] |
| Temperature | 80–110 °C | The optimal temperature depends on the reactivity of the specific aryl halide and amine coupling partners. | [13] |
Concluding Remarks
This compound is a powerful and versatile intermediate for pharmaceutical research and development. Its distinct electrophilic sites allow for selective and sequential functionalization through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By mastering the protocols outlined in this guide, researchers can efficiently construct complex molecular architectures, accelerating the discovery of novel therapeutics, particularly in the critical field of kinase inhibitors.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]
- 7. fishersci.se [fishersci.se]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. chem.libretexts.org [chem.libretexts.org]
The Strategic Arylation of 5-bromo-6-chloropyrimidin-4-amine: A Guide to Regioselective Suzuki-Miyaura Coupling
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in approved drugs stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems while offering unique hydrogen bonding capabilities. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel therapeutics. Among the most powerful methods for forging carbon-carbon bonds on such heterocyclic systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]
This application note provides a comprehensive guide to the reaction of 5-bromo-6-chloropyrimidin-4-amine with arylboronic acids. We will delve into the principles of regioselectivity, provide a detailed experimental protocol for a selective Suzuki-Miyaura coupling, and explore the mechanistic underpinnings of this transformative reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel molecular entities.
The Principle of Regioselective Coupling: Exploiting Halogen Reactivity
The substrate at the heart of this guide, this compound, presents two distinct electrophilic sites for cross-coupling: a bromine atom at the C5 position and a chlorine atom at the C6 position. A key consideration for synthetic chemists is the ability to selectively functionalize one site over the other. The success of a regioselective Suzuki-Miyaura coupling hinges on the differential reactivity of the carbon-halogen bonds.
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[2] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition by the palladium(0) catalyst—the initial and often rate-determining step of the catalytic cycle. Consequently, for this compound, the C-Br bond at the C5 position is anticipated to be significantly more reactive than the C-Cl bond at the C6 position under standard Suzuki-Miyaura conditions. This inherent difference in reactivity allows for the selective arylation at the C5 position, leaving the C6-chloro substituent available for subsequent downstream functionalization, thereby offering a pathway to highly diversified pyrimidine derivatives.
Experimental Protocol: Selective C5 Arylation
The following protocol is a robust starting point for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C5 position. Optimization may be required for specific arylboronic acids.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Reaction Setup and Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[2]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired 5-aryl-6-chloropyrimidin-4-amine.
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for the selective Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Condition | Rationale and Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A reliable and commercially available Pd(0) catalyst. Other catalysts like Pd(dppf)Cl₂ can also be effective. |
| Base | K₂CO₃ (2.0 equiv) | A common and effective base for Suzuki couplings. K₃PO₄ or Cs₂CO₃ can be used for less reactive substrates. |
| Solvent System | 1,4-Dioxane/Water (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Sufficient to promote the reaction at the C-Br bond without significant reaction at the C-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[2] |
Visualizing the Process
Experimental Workflow
The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
References
The Art of C-N Bond Formation: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination of Substituted Chloropyrimidines
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. Among the myriad of tools at our disposal, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly robust and versatile methodology.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek not just to perform this reaction, but to master its application to a challenging and highly relevant class of substrates: substituted chloropyrimidines. The aminopyrimidine scaffold is a privileged motif, frequently encountered in a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[2]
The inherent electronic properties of the pyrimidine ring, coupled with the relative inertness of the C-Cl bond, present unique challenges that demand a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This document moves beyond a simple recitation of protocols. It aims to provide a deeper, field-proven perspective on the "why" behind the "how"—explaining the causality of experimental choices to empower you to troubleshoot effectively and adapt these methods to your specific synthetic challenges.
The Catalytic Heart of the Reaction: Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.
A simplified representation of the catalytic cycle is as follows:
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
The oxidative addition of the aryl chloride to the Pd(0) complex is often the rate-limiting step, particularly for electron-deficient heterocycles like chloropyrimidines.[4] This is where the choice of ligand becomes critical. Bulky, electron-rich phosphine ligands are essential to facilitate this challenging step by stabilizing the electron-deficient palladium center and promoting the cleavage of the strong C-Cl bond.
The Chemist's Toolkit: Essential Reaction Components
Success in the Buchwald-Hartwig amination of substituted chloropyrimidines hinges on the judicious selection of each reaction component.
| Component | Role and Rationale | Recommended Choices for Chloropyrimidines |
| Palladium Precursor | The source of the active Pd(0) catalyst. Pre-catalysts are often preferred for their air-stability and ease of handling, leading to more reproducible results. | Pd₂(dba)₃, Pd(OAc)₂, and various air-stable pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G3).[5] |
| Ligand | Stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination. For chloropyrimidines, bulky, electron-rich biaryl phosphine ligands are generally the most effective. | XPhos, SPhos, RuPhos, BrettPhos, and Josiphos-type ligands have shown efficacy.[6] The choice may depend on the specific substitution pattern of the pyrimidine and the nature of the amine. |
| Base | Facilitates the deprotonation of the amine to form the palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause substrate or product degradation. | Sodium tert-butoxide (NaOtBu) is a common and effective choice. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[4][5] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic option.[7] |
| Solvent | Solubilizes the reactants and catalyst, and its polarity can influence reaction rates. Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. | Toluene, 1,4-dioxane, and THF are commonly used.[3] For reactions with particularly polar substrates, DMF has been used, though it is less common.[8] |
Navigating Regioselectivity with Dichloropyrimidines
A common challenge in this field is the selective functionalization of dichloropyrimidines. The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling than the C2 position. The reactivity order is typically C4 > C2.[9]
However, creative strategies can be employed to achieve desired regioselectivity:
-
Steric Hindrance: The steric bulk of the amine can influence the site of reaction. Less hindered amines may react preferentially at the more sterically accessible position.
-
Catalyst Control: The choice of ligand can significantly influence the regioselectivity of the reaction.[4] A thorough ligand screen is often a worthwhile endeavor when developing a new transformation.
-
Stepwise Functionalization: It is often possible to perform a sequential amination, taking advantage of the differential reactivity of the chloro-substituents. The first amination typically occurs at the more reactive C4 position, and a subsequent, often more forcing, Buchwald-Hartwig amination can be used to functionalize the C2 position.
A study on the regioselective amination of 6-aryl-2,4-dichloropyrimidine demonstrated that palladium-catalyzed reactions with aliphatic secondary amines strongly favor the formation of the C4-substituted product.[7] Interestingly, the same study found that reactions with aromatic amines did not require a catalyst and also yielded the C4-isomer with high regioselectivity.[7]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of substituted chloropyrimidines. Note: These are general procedures and should be optimized for each specific substrate combination.
Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.
Protocol 1: General Procedure for the Amination of a Monochloropyrimidine
This protocol is adapted from a procedure for the amination of aryl chlorides.[2]
Materials:
-
Substituted Chloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the substituted chloropyrimidine and the amine to the flask under a positive flow of inert gas.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination of a Dichloropyrimidine
Microwave irradiation can significantly accelerate reaction times.[10][11]
Materials:
-
Substituted Dichloropyrimidine (1.0 equiv)
-
Amine (2.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (7 mol%)
-
Sodium tert-butoxide (2.2 equiv)
-
Anhydrous, dry toluene
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add the dichloropyrimidine, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the vial and purge with an inert gas.
-
Add anhydrous, dry toluene to the vial.
-
Place the vial in a microwave reactor and irradiate at 130-150 °C for 10-30 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) and filter through a pad of Celite®.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | - Inactive catalyst (oxidized Pd(0))- Inappropriate ligand for C-Cl activation- Insufficiently strong base- Low reaction temperature | - Use an air-stable pre-catalyst.- Ensure all reagents and solvents are anhydrous and deoxygenated.- Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).- Switch to a stronger base (e.g., NaOtBu, LiHMDS).- Increase the reaction temperature (typically 80-120 °C).[4] |
| Hydrodehalogenation (Replacement of -Cl with -H) | - Presence of water or other protic sources.- β-hydride elimination from the amine is competitive with reductive elimination. | - Use rigorously dried solvents and reagents.- Choose a ligand that promotes faster reductive elimination.- A different base/solvent combination may be beneficial. |
| Biaryl Formation (Homocoupling of Chloropyrimidine) | - Catalyst system favors C-C coupling over C-N coupling. | - Optimize the catalyst-to-ligand ratio.- Screen different ligands. |
| Poor Regioselectivity | - Similar electronic and steric environments at different chloro-positions. | - Screen a panel of ligands and bases.- Adjust the reaction temperature.- Consider the steric profile of the amine coupling partner. |
Concluding Remarks for the Practicing Scientist
The Buchwald-Hartwig amination of substituted chloropyrimidines is a powerful transformation that requires a thoughtful and systematic approach. By understanding the underlying catalytic cycle and the specific roles of each reaction component, the modern drug discovery professional can effectively navigate the challenges associated with these substrates. The protocols and troubleshooting guide provided herein serve as a robust starting point for your synthetic endeavors. Remember that for every new substrate combination, a degree of optimization is not just recommended, but essential for success. The careful selection of ligand, base, and reaction conditions will ultimately unlock the full potential of this remarkable C-N bond-forming reaction, accelerating the discovery and development of the next generation of therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield for 5-bromo-6-chloropyrimidin-4-amine
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in synthetic chemistry. This guide is specifically designed to address the nuances of the Suzuki-Miyaura cross-coupling reaction with the versatile, yet challenging, building block: 5-bromo-6-chloropyrimidin-4-amine.
The presence of two distinct halogen atoms and a potentially coordinating amino group on an electron-deficient pyrimidine core makes this substrate particularly susceptible to common cross-coupling pitfalls. This guide provides a logical, question-and-answer framework to troubleshoot issues and optimize your reaction yield, purity, and regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses the most common upfront questions researchers have when designing a Suzuki coupling protocol for this compound.
Q1: Which halogen will react first, the bromine at C5 or the chlorine at C6?
A1: The bromine at the C5 position is expected to react preferentially. The site-selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heteroarenes is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] Therefore, the C-Br bond is significantly weaker and more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond.[2][3] This inherent reactivity difference is the cornerstone for achieving selective mono-arylation at the C5 position. To favor this selectivity, it is crucial to use milder reaction conditions. Pushing the reaction with excessive heat or a highly active catalyst system may lead to a mixture of mono-arylated products or di-substitution.
Q2: The amino group on my pyrimidine can chelate the palladium catalyst. What is the best catalyst and ligand system to prevent this inhibition?
A2: This is a critical consideration. The Lewis-basic amino group can indeed coordinate to the palladium center, leading to catalyst deactivation and low yields.[4] Standard ligands like triphenylphosphine (PPh₃) are often insufficient. To overcome this, you should use sterically hindered and electron-rich dialkylbiarylphosphine ligands, commonly known as Buchwald ligands.
Catalysts composed of Pd and ligands such as SPhos, XPhos, or RuPhos are highly effective.[5] Their bulky nature creates a protective pocket around the palladium atom, which favors the desired catalytic cycle and prevents inhibitory coordination from the substrate's amino group.[5] These catalyst systems have demonstrated exceptional activity for coupling nitrogen-containing heterocycles, even in the presence of highly basic aminopyridines or aminopyrimidines.[5]
Q3: How do I choose the right base and solvent for this specific substrate?
A3: The choice of base and solvent is interdependent and crucial for success.
-
Base: The base's primary role is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. For this substrate, moderately strong, non-nucleophilic inorganic bases are recommended.
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice. It is strong enough to promote the reaction but generally does not cause significant hydrolysis of the substrate.
-
Cs₂CO₃ (Cesium Carbonate): A very effective base due to its high solubility in many organic solvents, which can accelerate the reaction.
-
K₂CO₃ (Potassium Carbonate): A common and cost-effective option, though sometimes less effective than K₃PO₄ or Cs₂CO₃.[3]
-
-
Solvent: A polar, aprotic solvent, often in combination with water, is typically used. The water helps to solubilize the inorganic base.
-
1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio): These are excellent starting points. They provide good solubility for the organic substrate, the boronic acid, and the catalyst complex.[6]
-
Toluene/H₂O: Another effective combination, particularly for reactions at higher temperatures.[3]
-
It is imperative that all solvents are thoroughly degassed before use to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.[1][6]
Q4: My boronic acid seems to be degrading during the reaction, leading to side products. How can I prevent this?
A4: Boronic acid degradation is a primary cause of low yields and the formation of impurities. The two main degradation pathways are protodeboronation and homo-coupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by water, high temperatures, and certain bases.[7]
-
Homo-coupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.
Strategies to Minimize Degradation:
-
Use High-Purity Boronic Acid: Ensure your boronic acid is fresh and pure. Boronic acids can dehydrate over time to form cyclic boroxine anhydrides, which can be less reactive.[6]
-
Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate.[1] These are generally more resistant to protodeboronation and homo-coupling.[8][9] They slowly release the active boronic acid species into the reaction, keeping its concentration low and minimizing side reactions.[8][9]
-
Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Use a Milder Base: If protodeboronation is severe, switching to a milder base like potassium fluoride (KF) or a weaker carbonate may help.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Problem: Low or No Product Yield
Q: My reaction shows very low conversion of the starting material, even after several hours. What are the primary causes and how should I troubleshoot?
A: Low conversion is the most common issue and can almost always be traced back to one of four key areas: the catalyst, the reagents, the conditions, or the setup. A systematic check is the most effective approach.
Troubleshooting Workflow: Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Bromo-6-chloropyrimidin-4-amine Reactions
Welcome to the technical support center for synthetic methodologies involving 5-bromo-6-chloropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. My goal is to provide you with field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the chemical causality behind common experimental challenges. Here, we address the specific issues you may encounter, focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am performing a nucleophilic substitution targeting the C6-chloro position, but my yield is low and I see multiple new spots on my TLC. What are the most likely side products?
Answer: When working with this compound, its multifunctional nature presents several competing reaction pathways. The pyrimidine ring is electron-deficient, making the halogenated C6 and C5 positions susceptible to nucleophilic attack. The most common side products arise from hydrolysis, double substitution, and, under certain conditions, dehalogenation or self-condensation.
Here is a summary of the primary side products you should be aware of:
| Side Product | Common Cause | Appearance on TLC | Mitigation Strategy |
| 5-Bromo-4-aminopyrimidin-6(1H)-one | Presence of water in reagents or solvents. | Typically a more polar spot (lower Rf) than the starting material. | Use anhydrous solvents and reagents; run reactions under an inert atmosphere. |
| 5-Bromo-4-amino-6-(nucleophile)-pyrimidine (Desired) | Target Product | - | - |
| 4-Amino-5,6-di(nucleophile)-pyrimidine | Excess nucleophile, high temperatures, or prolonged reaction times. | Varies by nucleophile, but often less polar (higher Rf) than the mono-substituted product. | Use controlled stoichiometry (1.0-1.2 eq. of nucleophile), lower reaction temperature, and monitor reaction progress closely. |
| 6-Chloro-4,5-diaminopyrimidine (from self-condensation) | High temperatures, strong basic conditions, presence of air (oxidation).[1] | Often deeply colored, highly fluorescent, and poorly soluble materials.[1] | Maintain moderate temperatures, use non-basic or weakly basic conditions where possible, and employ an inert atmosphere. |
| 6-Chloropyrimidin-4-amine (Debromination) | Reductive conditions, certain palladium catalysts with hydrogen sources. | Less polar spot (higher Rf) than the starting material. | Avoid unnecessary hydrogen sources; screen catalysts and reaction conditions carefully. |
Below is a diagram illustrating the main reaction pathways.
Caption: Primary reaction pathways from this compound.
Question 2: My reaction is clean at first, but upon workup or sitting, a highly polar spot appears on the TLC. I suspect hydrolysis. How can I confirm this and prevent it?
Answer: This is a classic issue. The new, highly polar spot is almost certainly 5-bromo-4-aminopyrimidin-6(1H)-one , the product of hydrolysis where the C6-chloro group is displaced by a hydroxyl group. Chloropyrimidines are susceptible to hydrolysis, and the rate can be influenced by pH.[2]
Causality: The C6 position is activated towards nucleophilic attack by the adjacent ring nitrogens. Water, while a weak nucleophile, can displace the chloride, especially if aided by acidic or basic conditions that can arise during aqueous workup or if your reagents are not fully anhydrous.
Troubleshooting Protocol: Preventing Hydrolysis
-
Rigorous Drying of Solvents and Reagents:
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents. Solvents like DMF and NMP are notoriously hygroscopic; ensure they are handled under inert gas (Nitrogen or Argon) and stored over molecular sieves.
-
Reagents: Dry any solid reagents (e.g., amine salts, bases) in a vacuum oven before use. Liquid amines should be distilled or stored over KOH pellets.
-
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge with an inert gas while it cools. Maintain a positive pressure of nitrogen or argon throughout the reaction, especially during reagent addition.
-
Choice of Base: If a base is required, use a non-hydroxide, non-aqueous base like Diisopropylethylamine (DIPEA) or triethylamine (TEA). Carbonate bases (K₂CO₃, Cs₂CO₃) should be flame-dried under vacuum before use.
-
Non-Aqueous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture to remove salts, concentrating the filtrate, and directly purifying by chromatography or recrystallization from non-polar, anhydrous solvents.
Question 3: I am trying to make a 6-substituted product, but I am also getting a significant amount of a second product where my nucleophile has displaced both the chlorine and the bromine. How do I improve selectivity?
Answer: You are observing a double nucleophilic substitution, yielding a 4-amino-5,6-di(nucleophile)-pyrimidine. While the C6-Cl bond is significantly more reactive than the C5-Br bond, the latter can still react under forcing conditions.
Causality: The reactivity difference stems from electronics. The C6 position is para to one ring nitrogen and ortho to another, making it highly electron-deficient and activated for substitution. The C5 position is less activated. However, with a sufficiently strong nucleophile, elevated temperatures, or long reaction times, the energy barrier for substituting the C5-Br can be overcome. This is especially true after the first substitution, as the electron-donating character of the new substituent at C6 can sometimes influence the reactivity at C5.
Troubleshooting Protocol: Achieving Mono-substitution
-
Control Stoichiometry: Use a precise amount of your nucleophile, typically between 1.0 and 1.2 equivalents. Adding a large excess dramatically increases the probability of double substitution.
-
Temperature Management:
-
Start your reaction at a low temperature (e.g., 0 °C or even -78 °C) and allow it to slowly warm to room temperature.
-
Avoid high temperatures unless absolutely necessary. If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) and monitor closely.
-
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired product. Stop the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-substituted product.
-
Nucleophile Choice: Highly reactive nucleophiles (e.g., small primary amines) are more likely to cause double substitution than bulkier or less nucleophilic ones.[3] If possible, consider if a less reactive nucleophile could achieve the desired transformation under more controlled conditions.
Caption: A logical workflow for troubleshooting common side reactions.
Question 4: During my reaction, the mixture turned dark brown/black and a significant amount of insoluble precipitate formed. What is happening?
Answer: The formation of deeply colored, insoluble materials is often indicative of oxidative self-condensation or polymerization.[1] Aminopyrimidines, particularly those with multiple amine groups or under basic and/or heated conditions in the presence of air, can react with each other to form extended, conjugated systems like pyrimidopteridines.[1] These products are typically highly colored, fluorescent, and very insoluble, making them difficult to remove and significantly lowering the yield of your desired product.
Causality: The amino group on the pyrimidine ring can act as a nucleophile, attacking an electrophilic site on another molecule of the pyrimidine. This process can be catalyzed by base and often involves an oxidative step (facilitated by atmospheric oxygen) to form the final stable, aromatic condensed ring system.
Troubleshooting Protocol: Preventing Self-Condensation
-
Strict Inert Atmosphere: Perform the reaction under a robust blanket of nitrogen or argon. Degas your solvent before use to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating. Many nucleophilic substitutions on this scaffold can proceed at room temperature or with gentle warming. High temperatures accelerate decomposition and condensation pathways.
-
pH and Base Selection:
-
Strongly basic conditions can promote condensation. If a base is necessary, use the mildest base that is effective for your transformation.
-
Consider if the reaction can be run under neutral or even slightly acidic conditions (e.g., using an amine hydrochloride salt as the nucleophile and a non-nucleophilic base to liberate the free amine in situ).
-
-
Concentration: Running reactions at very high concentrations can sometimes increase the rate of bimolecular side reactions like self-condensation. If you are experiencing this issue, try running the reaction at a slightly lower concentration.
By carefully considering these potential side reactions and implementing the suggested control measures, you can significantly improve the outcome of your experiments with this compound, leading to higher yields and purer products.
References
purification of crude 5-bromo-6-chloropyrimidin-4-amine by chromatography
An Application Scientist's Guide to Chromatographic Purification of 5-bromo-6-chloropyrimidin-4-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to common challenges encountered during its chromatographic purification, grounding our advice in established chemical principles.
Introduction to the Challenge
This compound is a halogenated heterocyclic compound. Its structure, featuring an aromatic amine and multiple electronegative halogens, imparts a significant degree of polarity. This polarity, combined with the basic nature of the pyrimidine and amine nitrogens, can lead to strong interactions with stationary phases, presenting unique purification challenges such as poor peak shape and low recovery. This guide provides a structured approach to troubleshoot and optimize your purification workflow.
Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question: My compound is streaking badly on the TLC plate and showing significant peak tailing during column chromatography. What is causing this and how can I fix it?
Answer:
This is a classic sign of strong, undesirable interactions between your polar, basic analyte and the stationary phase.
-
Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your this compound can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes some molecules to "stick" to the column longer than others, resulting in a tailed peak instead of a sharp, symmetrical one.
-
Immediate Solutions:
-
Mobile Phase Modification: The most direct solution is to neutralize the active sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your compound and will preferentially bind to the acidic silanol groups, effectively masking them and allowing your compound to elute more symmetrically.
-
Ammonia/Methanol Solution: For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as a potent polar modifier.[2] You can then add 1-10% of this stock solution to a solvent like dichloromethane.
-
-
Test for Stability: Before scaling up, it's crucial to confirm your compound is stable to these conditions. Spot your crude material on a TLC plate, and then spot it again on top of a small amount of silica mixed with a drop of your proposed TEA-modified eluent. If the spot remains unchanged, it is likely stable.[2]
-
Question: My compound won't move from the baseline on the TLC plate (Rf = 0), even when I use 100% ethyl acetate. How can I get it to elute from the column?
Answer:
An Rf value of zero indicates that your compound is very polar and is too strongly adsorbed to the silica gel with the current solvent system.[2] You need to significantly increase the polarity of your mobile phase.
-
Root Cause Analysis: The interaction between your polar analyte and the polar silica gel is much stronger than the interaction with the mobile phase. The mobile phase lacks the strength to displace the compound from the stationary phase.
-
Step-by-Step Protocol for Eluent System Optimization:
-
Introduce a Stronger Solvent: Switch to a more polar solvent system. A common and effective choice for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3]
-
TLC Screening: Use Thin Layer Chromatography (TLC) to methodically find a suitable solvent ratio. A good target Rf value for column chromatography is between 0.2 and 0.4.[4]
-
| Solvent System (DCM:MeOH) | Observation / Next Step |
| 100:0 | Compound likely remains at Rf = 0. |
| 99:1 | Check for movement. If still at baseline, increase MeOH. |
| 98:2 | Continue increasing MeOH percentage incrementally. |
| 95:5 | Often a good starting point for many polar compounds. |
| 90:10 | If the compound is still showing low Rf, continue increasing MeOH. |
Question: I'm experiencing low recovery of my product after column chromatography. I suspect it's decomposing on the column. How can I verify this and what are the alternatives?
Answer:
Compound instability on acidic silica is a common problem, especially with sensitive functional groups.
-
Root Cause Analysis: The acidic nature of silica gel can catalyze the degradation of certain compounds. Halogenated pyrimidines can sometimes be susceptible to nucleophilic attack or other decomposition pathways under acidic conditions.
-
Verification and Solution Workflow:
Caption: Workflow to diagnose and resolve compound instability on silica gel.
-
Expert Insight: Reversed-phase (RP) chromatography is often an excellent alternative for purifying polar and potentially sensitive pyrimidine derivatives.[5][6] In RP, the stationary phase (like C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have less affinity for the non-polar stationary phase and will elute, often with better peak shape and reduced risk of degradation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for this compound?
A1: A systematic approach is key.
-
Stationary Phase: Start with standard flash-grade silica gel (e.g., Silica Gel 60, 40-63 µm).[4]
-
Mobile Phase Screening (TLC):
-
Begin with a binary system of a non-polar solvent and a polar solvent. A hexane/ethyl acetate system is a standard choice.[3]
-
If the compound does not move, switch to a stronger system like dichloromethane/methanol.
-
Run TLC plates with varying solvent ratios to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This Rf range typically translates to good separation on a column.[4]
-
-
Sample Loading: For best results, use the "dry loading" method, especially if your compound is poorly soluble in the starting mobile phase. Dissolve your crude product in a strong, volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: The choice depends on the properties of your compound and the impurities you need to remove. The following decision tree can guide your choice.
Caption: Decision guide for selecting the appropriate chromatography mode.
-
Normal-Phase: This is the default for many organic synthesis workups and is often attempted first. It is effective for separating compounds of low to moderate polarity.[3]
-
Reversed-Phase: This is particularly powerful for purifying polar compounds like many pyrimidine derivatives.[5][8] It is also the standard for analytical HPLC, making method transfer from analysis to purification straightforward.[9]
Q3: How do I detect the compound in my collected fractions?
A3: this compound contains a pyrimidine ring, which is an aromatic heterocycle that strongly absorbs ultraviolet (UV) light.
-
Primary Method: Use TLC plates with a fluorescent indicator (e.g., F254). Spot your fractions on the plate and visualize them under a UV lamp at 254 nm. The compound will appear as a dark spot against a green fluorescent background.
-
Alternative Methods: If your flash chromatography system has an in-line UV detector, you can monitor the elution profile in real-time. For absolute confirmation, collected fractions can be analyzed by mass spectrometry.[5]
Q4: What are the critical safety precautions when handling this compound?
A4: Based on available safety data, this compound presents several hazards.[10]
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A flame-resistant lab coat
-
-
Handling: Avoid creating dust. If inhaled, move to fresh air. In case of skin contact, wash off immediately with plenty of water.[11][12] Always consult the full Safety Data Sheet (SDS) for your specific material before beginning work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.se [fishersci.se]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Preventing Dehalogenation During Pyrimidine Cross-Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation during pyrimidine cross-coupling reactions. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your desired coupled products.
Troubleshooting Guide: Addressing Specific Dehalogenation Issues
This section is designed to help you diagnose and solve specific problems you may encounter in the lab.
Problem 1: Significant dehalogenation of my chloropyrimidine in a Suzuki-Miyaura coupling.
Question: I'm attempting a Suzuki-Miyaura coupling with a 2-chloropyrimidine and an arylboronic acid, but I'm observing a substantial amount of the dehalogenated pyrimidine byproduct. What are the likely causes and how can I fix this?
Answer:
This is a frequent issue, particularly with electron-deficient heterocyclic systems like pyrimidines. The electron-deficient nature of the pyrimidine ring makes the chloro-substituent more susceptible to side reactions.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can lead to reductive dehalogenation.[2] Here’s a systematic approach to troubleshoot this:
Root Cause Analysis & Mitigation Strategies:
-
Catalyst System is Too Reactive or Not Optimal:
-
Explanation: Highly active catalysts that excel in C-Cl bond activation can sometimes be too reactive, favoring the dehalogenation pathway. The choice of ligand is critical in modulating the catalyst's reactivity and stability.[3]
-
Solution:
-
Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos.[2] These ligands can accelerate the rate of reductive elimination (the desired product-forming step) relative to the competing dehalogenation pathway. N-heterocyclic carbene (NHC) ligands are also a viable option.[2]
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results by ensuring the efficient formation of the active Pd(0) species.[3][4]
-
-
-
Inappropriate Base Selection:
-
Explanation: Strong alkoxide bases can sometimes act as a source of hydrides, contributing to the formation of Pd-H species.[2]
-
Solution: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki couplings involving sensitive substrates.[2]
-
-
Solvent Effects and Presence of Protic Sources:
-
Explanation: Protic solvents, including water and alcohols, can be a source of protons that lead to dehalogenation.[2][5] While some water is often necessary for the transmetalation step in Suzuki couplings, excessive amounts can be detrimental.[5]
-
Solution:
-
Solvent Change: Utilize aprotic solvents like dioxane, toluene, or THF.[2]
-
Control Water Content: If using an aqueous system (e.g., dioxane/water), carefully control the water ratio. Sometimes, minimizing the amount of water is key to suppressing dehalogenation.[5] For reactions requiring anhydrous conditions, ensure all reagents and solvents are rigorously dried.[2]
-
-
| Parameter | Recommendation for Chloropyrimidines | Rationale |
| Catalyst/Ligand | Pd pre-catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Promotes efficient oxidative addition and rapid reductive elimination, outcompeting dehalogenation.[2] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Minimizes the formation of palladium-hydride species from the base.[2] |
| Solvent | Aprotic solvents (e.g., dioxane, toluene) or controlled water content in aqueous systems | Reduces the availability of proton sources that contribute to hydrodehalogenation.[2][5] |
Problem 2: My Buchwald-Hartwig amination of a bromopyrimidine is plagued by hydrodehalogenation.
Question: I'm performing a Buchwald-Hartwig amination with a bromopyrimidine and a primary amine, but the major product is the dehalogenated pyrimidine. How can I favor the C-N bond formation?
Answer:
Hydrodehalogenation is a well-known side reaction in Buchwald-Hartwig aminations, especially with primary amines.[6][7] The mechanism can involve the formation of a palladium-hydride species. Here's how to address this:
Root Cause Analysis & Mitigation Strategies:
-
Ligand Choice is Not Optimal for Reductive Elimination:
-
Explanation: The rate of reductive elimination to form the C-N bond must be faster than competing side reactions. Bulky, electron-rich ligands are crucial for promoting this final step of the catalytic cycle.[6]
-
Solution: Employ bulky biaryl phosphine ligands. Ligands like BrettPhos and RuPhos have been specifically designed to minimize hydrodehalogenation by accelerating reductive elimination.[6]
-
-
Base and Amine Interaction:
-
Explanation: The combination of the base and the amine can influence the formation of species that lead to dehalogenation.
-
Solution:
-
-
Reaction Temperature:
-
Explanation: Higher temperatures can sometimes favor decomposition pathways or increase the rate of undesired side reactions.
-
Solution: Try lowering the reaction temperature slightly. This can sometimes tip the balance in favor of the desired C-N coupling.[6]
-
Frequently Asked Questions (FAQs)
This section addresses broader concepts and provides general guidance for preventing dehalogenation in pyrimidine cross-coupling reactions.
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[2][8] This Pd-H species can then undergo reductive elimination with the pyrimidine group on the palladium intermediate to yield the dehalogenated pyrimidine and regenerate the palladium catalyst.[8]
Caption: Competing Dehalogenation Pathway.
Q2: Which pyrimidine halides are most susceptible to dehalogenation?
A2: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Pyrimidine iodides are the most prone to this side reaction, while chlorides are the least reactive in both the desired coupling and the undesired dehalogenation.[1][2] The position of the halogen on the pyrimidine ring also plays a crucial role, with the C4 and C6 positions being more reactive (and potentially more susceptible to side reactions) than the C2 and C5 positions due to the electron-deficient nature of the ring.[9]
Q3: How does the choice of boronic acid or ester influence dehalogenation in Suzuki-Miyaura couplings?
A3: While the halide partner is often the primary focus, the nature of the boron reagent is also important. Highly reactive boronic acids can sometimes lead to faster transmetalation, which can help to outcompete the dehalogenation of the pyrimidine halide. Conversely, sluggish transmetalation can allow more time for the dehalogenation side reaction to occur. Ensuring the high purity of the boronic acid or ester is also critical, as impurities can interfere with the catalytic cycle.
Q4: Can protecting the nitrogen atoms on the pyrimidine ring help prevent dehalogenation?
A4: For certain N-H containing heterocyclic substrates, deprotonation by the base can increase the electron density of the ring, which can influence the reaction's outcome. In some cases, protecting the N-H group can suppress dehalogenation.[2][10] For pyrimidines, the ring nitrogens can also coordinate to the palladium catalyst, potentially inhibiting the reaction.[2][11] While not always necessary, if you are working with a pyrimidine that has a free N-H group and are observing significant dehalogenation, considering an N-protecting group could be a valid strategy to investigate.
Q5: What is a good starting point for a general protocol to minimize dehalogenation in a pyrimidine Suzuki coupling?
A5: Here is a robust starting protocol that incorporates best practices to minimize dehalogenation:
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine
-
Preparation: In a flame-dried Schlenk flask, combine the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Caption: General Suzuki Coupling Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity in Suzuki Coupling of Chloropyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the Suzuki-Miyaura cross-coupling of chloropyrimidines can be a formidable challenge. These substrates, while valuable, are notoriously less reactive than their bromo or iodo counterparts, and their nitrogenous nature can introduce unique complications. This guide is structured to provide not just solutions, but a foundational understanding of the reaction's mechanics, enabling you to troubleshoot logically and effectively.
Core Principles: Why Are Chloropyrimidines So Challenging?
Before diving into specific problems, it's crucial to understand the underlying chemistry. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The first and often rate-limiting step for aryl chlorides is Oxidative Addition , where the palladium catalyst inserts into the carbon-chlorine (C-Cl) bond.
Chloropyrimidines present two main hurdles:
-
Strong C-Cl Bond: The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making oxidative addition energetically demanding.[1] This often necessitates more reactive catalysts and higher reaction temperatures.[2]
-
Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This coordination can inhibit the catalyst's activity or lead to its deactivation, stalling the catalytic cycle.[3][4]
The Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: A Researcher's Guide to Improving Pyrimidine Derivative Solubility for Reaction Setup
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges with pyrimidine derivatives during experimental setups. Pyrimidine scaffolds are central to numerous therapeutic agents, but their often planar and hydrophobic nature can lead to significant solubility hurdles, complicating reactions and impacting yields.[1][2][3] This document provides practical, in-depth solutions in a direct question-and-answer format, moving from common issues to advanced troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when a pyrimidine derivative fails to dissolve.
Q1: I've just synthesized a novel pyrimidine derivative, and it won't dissolve in my reaction solvent. Where do I start?
A1: This is a classic challenge. The low aqueous solubility of many pyrimidine derivatives is a primary obstacle in their development.[1] Your starting point should be a systematic solvent screening process. Pyrimidine's core structure is soluble in many organic solvents, but its derivatives, especially those designed for high potency, are often highly lipophilic.[4]
-
Initial Screening: Begin with common polar aprotic solvents known to be effective for heterocyclic compounds. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and 1,4-Dioxane.[5] Studies have shown that for many pyrimidine derivatives, the order of effectiveness is often DMF > methanol > CCl4.[6]
-
Consider Temperature: Solubility is generally temperature-dependent.[4][7] Gently warming the mixture can significantly increase solubility. However, be mindful of your reaction's temperature limits and the potential for compound degradation.
-
Characterize Your Compound: A crucial first step that is often overlooked is the thorough characterization of your active pharmaceutical ingredient (API).[8] Understanding its physicochemical properties, such as its pKa and crystal structure (polymorphism), provides the baseline knowledge needed to make informed decisions about solubilization.[8][9]
Q2: My compound is weakly basic. How can I use pH to my advantage?
A2: The nitrogen atoms in the pyrimidine ring often impart a weakly basic character to the molecule. This is a powerful handle for solubility manipulation.[4]
-
The Principle of Ionization: By lowering the pH of the medium to below the pKa of your compound, you can protonate the basic nitrogen centers. This creates a cationic salt form of your derivative, which is typically much more polar and, therefore, more soluble in aqueous or protic solvents.[10][11] For weakly acidic compounds, the opposite is true; increasing the pH above the pKa will enhance solubility.[10]
-
Practical Application: For reactions involving aqueous phases or protic solvents, consider using a slightly acidic buffer system instead of pure water. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of your compound if the pKa is known.[12] This strategy is a cornerstone of formulation science for the 75% of drugs that are basic.[13] Be cautious to ensure the pH change does not negatively affect your reagents or catalyze side reactions.
Q3: What is a co-solvent, and when should I consider using one?
A3: A co-solvent is a water-miscible organic solvent that is added to a primary solvent (like water or a buffer) to increase the solubility of a poorly soluble compound.[14][15] You should consider using a co-solvent system when pH modification alone is insufficient or when your reaction requires a mixed aqueous-organic medium.
-
Mechanism of Action: Co-solvents work by reducing the overall polarity of the solvent system.[16] For example, ethanol or propylene glycol can disrupt the highly structured hydrogen-bonding network of water, creating a more favorable environment for a hydrophobic solute.[14][16]
-
Common Choices: Frequently used co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and DMSO.[13][17]
-
Synergistic Effects: The power of co-solvents can be dramatically amplified when combined with pH adjustments. For certain compounds, the use of a co-solvent in a buffered solution can lead to an enormous, synergistic increase in solubility that neither method could achieve alone.
Q4: My pyrimidine derivative dissolves initially but then precipitates mid-reaction. What's happening?
A4: Mid-reaction precipitation is a common and frustrating problem. It typically points to one of two scenarios:
-
Change in Solvent Composition: The reaction itself is altering the solvent environment. For example, if you add an aqueous reagent to a reaction in an organic solvent, the overall polarity of the medium changes, which can cause your less-soluble compound to crash out.
-
Formation of an Insoluble Intermediate: The product of the first step of your reaction may be less soluble than the starting material in the chosen solvent system.[18]
To troubleshoot this, consider slowly adding the precipitating reagent to the reaction mixture or exploring a different solvent system that can better accommodate all components, intermediates, and products.[18]
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions for specific, complex solubility problems.
Issue 1: Compound Precipitates Upon Addition of Aqueous Reagents
-
Symptoms: A clear reaction mixture becomes cloudy or forms a solid precipitate immediately after the addition of a water-based solution (e.g., an aqueous base or a solution of a water-soluble salt).
-
Causality Analysis: This is a classic anti-solvent effect. Your pyrimidine derivative is likely highly soluble in the initial organic solvent but poorly soluble in water. The addition of the aqueous phase increases the overall polarity of the system beyond the compound's solubility limit.
-
Suggested Solutions:
-
Employ a Co-solvent System: Start the reaction in a mixture of the primary organic solvent and a co-solvent like THF, 1,4-dioxane, or ethanol. These are miscible with both many organic solvents and water, and can buffer the polarity change.
-
Reverse the Addition: If possible, add the solution of your pyrimidine derivative slowly to the aqueous reagent. This ensures the compound is always entering a system where it is the limiting reagent, which can sometimes prevent bulk precipitation.
-
Use Phase-Transfer Catalysis: For reactions between an organic-soluble compound and a water-soluble reagent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to bring the aqueous reactant into the organic phase, avoiding the need for a single-phase solvent system.
-
Issue 2: Low Reaction Yield Attributed to Poor Starting Material Solubility
-
Symptoms: The reaction appears sluggish, stalls, or results in a low yield, with a significant amount of undissolved starting material visible in the flask even after prolonged reaction time.
-
Causality Analysis: If the starting material is not fully dissolved, the reaction can only occur at the surface of the solid particles, severely limiting the reaction rate and overall conversion. This is a common cause of low yields.[19]
-
Suggested Solutions:
-
Increase Temperature: As a first step, increasing the reaction temperature will increase the solubility of the starting material.[7] Monitor for any potential degradation of reactants or products.
-
Switch to a Stronger Solvent: Move to a solvent with a higher solubilizing power for your compound class, such as DMF, NMP (N-Methyl-2-pyrrolidone), or DMAc (Dimethylacetamide).
-
Particle Size Reduction: The dissolution rate is directly related to the surface area of the solute.[20] Using techniques like micronization (grinding the solid into finer particles) can significantly improve the rate at which your compound dissolves, even if the ultimate solubility limit is unchanged.[13][21]
-
Amorphous Solid Dispersions: For particularly stubborn compounds, consider creating an amorphous solid dispersion. In this advanced technique, the crystalline compound is molecularly dispersed within a hydrophilic polymer carrier.[22] This disrupts the crystal lattice energy, which is a primary barrier to dissolution, and can dramatically enhance apparent solubility.[21]
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a method for efficiently screening solvents for a new pyrimidine derivative.
-
Preparation: Aliquot 5-10 mg of your pyrimidine derivative into several small, labeled vials.
-
Solvent Addition: To each vial, add a common solvent from the list below (see Table 1). Start by adding 0.5 mL of solvent.
-
Initial Observation (Room Temp): Vortex each vial for 60 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.
-
Thermal Challenge: For vials where the compound is not fully soluble, place them in a heating block. Increase the temperature in 10 °C increments (not exceeding the solvent's boiling point or the compound's degradation temperature). After 5 minutes at each new temperature, vortex and observe. Record the temperature at which the compound fully dissolves.
-
Data Analysis: Rank the solvents based on their ability to dissolve the compound at room temperature and with minimal heating. This ranking will guide your choice for the reaction setup.
Data Summary Tables
Table 1: Common Solvents for Initial Screening of Pyrimidine Derivatives
| Solvent | Type | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Chlorinated | 40 | Good for less polar derivatives, volatile. |
| Tetrahydrofuran (THF) | Ether | 66 | Excellent general-purpose solvent, can form peroxides. |
| Acetonitrile (MeCN) | Nitrile | 82 | Polar aprotic, common in chromatography. |
| Ethanol (EtOH) | Protic (Alcohol) | 78 | Protic, can participate in some reactions. Good co-solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High dissolving power, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high dissolving power, can be difficult to remove. |
Table 2: Properties of Common Co-solvents for Aqueous Reactions
| Co-Solvent | Abbreviation | Use Case | Mechanism |
| Polyethylene Glycol (low MW, e.g., PEG 400) | PEG | Enhancing aqueous solubility for in vitro/in vivo studies.[13] | Reduces solvent polarity, can form complexes. |
| Propylene Glycol | PG | Common in pharmaceutical formulations.[14] | Disrupts water's hydrogen bond network.[16] |
| Ethanol | EtOH | Versatile co-solvent for reactions and formulations. | Alters polarity, miscible with a wide range of solvents. |
| Cyclodextrins | - | Used for highly insoluble compounds.[20] | Forms host-guest inclusion complexes, encapsulating the hydrophobic molecule.[8][20] |
Part 4: Visualization of Concepts and Workflows
Visual aids can clarify complex decision-making processes and scientific principles.
Workflow for Solubility Enhancement
This diagram outlines a logical progression for troubleshooting solubility issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. agnopharma.com [agnopharma.com]
- 22. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Selective C5 Arylation of Pyrimidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selective C5 C-H arylation of pyrimidines. The pyrimidine core is a cornerstone of countless pharmaceuticals and bioactive molecules, and the ability to selectively forge a C-C bond at the C5 position is a critical, yet often challenging, synthetic transformation.
This document moves beyond simple protocols. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab. We will explore the causality behind catalyst selection, reaction optimization, and troubleshooting, providing you with the foundational knowledge to not only solve current problems but also to rationally design future experiments.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
Q1: Why is achieving C5 selectivity in pyrimidine arylation a significant challenge?
The selective C-H functionalization of pyrimidines is challenging due to the inherent electronic properties and multiple reactive sites of the heterocycle.[1] The pyrimidine ring is electron-deficient, which influences its reactivity in C-H activation pathways.[2] Furthermore, it possesses four distinct C-H bonds (at C2, C4, C5, and C6, depending on substitution), and the nitrogen lone pairs can coordinate to the metal catalyst, potentially directing the reaction to undesired positions or even inhibiting catalysis.[3] C5 is often the most electron-rich carbon, making it a favorable site for electrophilic attack, but achieving high selectivity requires careful tuning of the catalytic system to overcome competing pathways.[1]
Q2: What is the generally accepted catalytic cycle for Palladium-catalyzed C5 arylation?
While several mechanistic pathways can be operative, a commonly proposed cycle for direct C-H arylation involves a Pd(II)/Pd(IV) catalytic pathway.[4]
-
C-H Activation/Cyclometalation: The Pd(II) catalyst, coordinated by ligands, interacts with the pyrimidine substrate. A C-H bond at the C5 position is cleaved to form a five-membered palladacycle intermediate. This is often the rate-determining step and is typically facilitated by a base in a process known as Concerted Metalation-Deprotonation (CMD).[1]
-
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a transient Pd(IV) intermediate.
-
Reductive Elimination: The aryl group and the pyrimidinyl group are coupled, forming the C5-arylated product. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating this proposed catalytic cycle.
Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C5 arylation.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses the most common problems encountered during C5 arylation experiments.
Problem 1: Low or No Conversion to Product
Probable Cause A: Inactive Catalyst or Insufficient Catalyst Formation The C-H activation step is often thermally demanding and sensitive to the state of the catalyst.
-
Solution 1: Verify Catalyst & Ligand Quality. Ensure that the palladium precursor (e.g., Pd(OAc)₂) and ligands are from a reliable source and have been stored correctly. Phosphine-based ligands, in particular, can be sensitive to oxidation.
-
Solution 2: Increase Temperature. C-H activation is frequently the rate-limiting step and requires significant thermal energy.[5] If your reaction is running at 100 °C, consider incrementally increasing the temperature to 120 °C or even 140 °C, monitoring for substrate decomposition.[6]
-
Solution 3: Screen Different Solvents. The choice of solvent can influence catalyst solubility and stability. High-boiling polar aprotic solvents like DMA, DMF, or toluene are commonly effective.[5][7]
Probable Cause B: Inappropriate Base or Additive The base plays a critical role in the C-H activation step (CMD pathway).[1]
-
Solution 1: Screen Bases. If a common base like K₂CO₃ is failing, consider alternatives. Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective.[8] Acetates like KOAc are also viable options. The choice of base can be highly substrate-dependent.
-
Solution 2: Introduce a Carboxylic Acid Additive. Pivalic acid (PivOH) is a frequently used additive that can act as a proton shuttle, facilitating the C-H activation step and improving yields.[8]
Problem 2: Poor C5 Selectivity (Mixture of C5/C6 or C5/C4 isomers)
Probable Cause A: Incorrect Ligand Choice The ligand is the primary controller of regioselectivity. Its steric and electronic properties create a specific environment around the palladium center that favors one C-H bond over another.
-
Solution 1: Employ Bidentate N,N Ligands. For C5 selectivity, bidentate nitrogen ligands like 1,10-phenanthroline (Phen) or its derivatives have proven effective.[6] These ligands can form a rigid coordination sphere that sterically disfavors the more hindered C4/C6 positions.
-
Solution 2: Experiment with Phosphine Ligands. While sometimes promoting other isomers, specific phosphine ligands can also yield high C5 selectivity.[9] Consider screening a small library of phosphine ligands with varying steric bulk (e.g., PCy₃ vs. PPh₃).
-
Solution 3: Catalyst-Controlled Selectivity. In some systems, switching the metal catalyst entirely can invert selectivity. While less common for pyrimidines, related heterocycles show that Ru(II) and Pd(II) can provide divergent regiochemical outcomes.[10] This highlights the deep influence of the metal-ligand combination.
Probable Cause B: Competing Mechanistic Pathways Different reaction conditions can favor different mechanistic pathways, leading to different isomers.
-
Solution 1: Modify Additives. The presence or absence of co-catalysts like CuI can dramatically switch selectivity between the C5 and C6 positions in uracil derivatives.[1] While the arylation of a general pyrimidine is different, this principle of additive-controlled selectivity is crucial. If you are getting a mixture of isomers, re-evaluating all components—not just the ligand—is essential.
Problem 3: Formation of Di-arylated Byproducts
Probable Cause: Overly Reactive System or Incorrect Stoichiometry If the mono-arylated product is sufficiently reactive, it can undergo a second arylation.
-
Solution 1: Adjust Stoichiometry. Reduce the equivalents of the aryl halide coupling partner. Start with a 1:1 ratio of pyrimidine to aryl halide and incrementally increase the aryl halide if conversion is low.
-
Solution 2: Reduce Reaction Time and Temperature. Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent arylation of the product. Lowering the temperature can also reduce the rate of the second arylation more than the first.
-
Solution 3: Modify Electronics. If your pyrimidine substrate is highly electron-rich or the aryl halide is very electron-deficient, the reaction may be too facile. While harder to control, sometimes switching to a less activated aryl halide (e.g., an aryl bromide instead of an iodide) can provide better control.
Section 3: Catalyst & Reaction Condition Selection
The following table summarizes successful catalytic systems reported for C-H arylation of pyrimidine and related heterocycles, providing a starting point for your experimental design.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Result | Reference |
| Pd(OAc)₂ (10) | Phen·H₂O (50) | AgOAc (3.0) | PivOH (1.0) | N/A | 140 | Model heteroarylation of pyrimidine | [6][11] |
| Pd(OAc)₂ (10) | None | K₂CO₃ | PivOH | DMF | 130 | C5-arylation of 1,3-dimethyluracil | [1][8] |
| Pd(OAc)₂ (5) | 1,10-Phenanthroline | Cs₂CO₃ | None | Toluene | 110 | C3-arylation of pyridine | [12] |
| Pd(OAc)₂ (5) | PCy₃·HBF₄ (10) | K₂CO₃ (2.0) | None | Toluene | 140 | C2/C3 arylation of thienopyrimidines | [5] |
| Pd(OAc)₂ (3) | Ru(bpy)₃Cl₂ (6) | AgOAc (2.0) | None | MeCN | RT (LED) | Photoredox-mediated C-H arylation | [13] |
Decision Workflow for Catalyst Selection
Use the following flowchart to guide your decision-making process when setting up a new C5 arylation reaction.
Caption: A decision workflow for troubleshooting C5 pyrimidine arylation.
Section 4: Key Experimental Protocol
General Procedure for Palladium-Catalyzed C5 Arylation of a Substituted Pyrimidine
Disclaimer: This is a general starting protocol. Optimal conditions will vary based on the specific substrates.
Reagents & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Potassium Carbonate (K₂CO₃), dried
-
Pivalic Acid (PivOH)
-
Substituted Pyrimidine (1.0 equiv)
-
Aryl Halide (1.2 - 1.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk tube or microwave vial, stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the substituted pyrimidine (e.g., 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the aryl halide (e.g., 0.6 mmol, 1.2 equiv), pivalic acid (0.25 mmol, 0.5 equiv), and anhydrous DMA (2.5 mL, 0.2 M).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired C5-arylated pyrimidine.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis
Welcome to the Technical Support Center for managing exothermic reactions during the large-scale synthesis of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are scaling up pyrimidine syntheses and need to ensure process safety and control. The inherent reactivity in many common pyrimidine syntheses can lead to significant heat evolution, posing a substantial risk if not properly managed.[1][2] This document provides practical, in-depth answers to common questions and troubleshooting scenarios to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and proactive strategies for understanding and controlling exothermic potential in your reactions.
Q1: What are the primary thermal risks associated with large-scale pyrimidine synthesis?
A1: The principal risk is thermal runaway . This dangerous situation occurs when the heat generated by the reaction surpasses the rate of heat removal by the cooling system.[3] The excess heat increases the reaction rate, which in turn accelerates heat production, creating a self-reinforcing cycle.[1][3] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[1][2] Many pyrimidine syntheses, such as the Biginelli and Hantzsch reactions or those involving reactive chlorinating agents like phosphorus oxychloride (POCl₃), have exothermic steps that require careful management.[4][5]
Q2: How can I proactively assess the thermal hazards of my specific pyrimidine synthesis before scaling up?
A2: A thorough thermal hazard assessment is non-negotiable before any scale-up.[6] This involves using specialized calorimetric techniques to quantify the thermal risks. The data generated is crucial for designing safe operating procedures and ensuring your reactor's cooling capacity is sufficient.[7][8]
Key Assessment Techniques:
| Technique | Sample Size | Key Information Provided | Application in Pyrimidine Synthesis |
| Differential Scanning Calorimetry (DSC) | Very Small (mg) | Onset temperature of decomposition, heat of reaction (screening level), thermal stability of reactants and products.[9] | Initial screening for thermal stability of pyrimidine precursors, intermediates, and final products. Identifies potential for secondary, more hazardous decompositions at elevated temperatures.[9] |
| Reaction Calorimetry (RC1) | Small to Medium (Lab Scale) | Heat of reaction, heat release rate, heat capacity, adiabatic temperature rise, effects of reagent accumulation.[7][9][10] | Simulates the intended large-scale process under controlled conditions to determine the precise cooling requirements for the main reaction and any exothermic side reactions.[8] |
| Accelerating Rate Calorimetry (ARC) | Small (grams) | Time-temperature-pressure data for a thermal runaway event under adiabatic (worst-case) conditions.[9] | Evaluates the consequences of a cooling failure. Determines the time to maximum rate of temperature rise, which is critical for designing emergency relief systems.[9] |
Q3: What are the most critical process parameters to control for mitigating exotherms?
A3: Several parameters are vital for controlling heat generation:
-
Reagent Addition Rate: This is often the most critical control point. Using a semi-batch process, where one reactant is added slowly and controllably to the other, directly dictates the rate of heat generation.[4][11] Never add all reagents at once unless proven safe at a small scale.[11]
-
Temperature: Maintaining a lower reaction temperature slows the reaction kinetics, reducing the instantaneous heat output.[4] Ensure your cooling system is robust and can handle the anticipated heat load.[1][12]
-
Mixing/Agitation: Efficient agitation is crucial to prevent the formation of localized "hot spots" and to ensure efficient heat transfer from the reaction mass to the reactor's cooling jacket.[13] Poor mixing can lead to a buildup of unreacted reagents that can later react uncontrollably.[13]
-
Concentration/Dilution: Running the reaction in a suitable solvent increases the overall thermal mass, which can absorb heat and buffer temperature changes.[4] However, ensure the solvent does not introduce new hazards.
Q4: Are continuous flow reactors a viable option for managing these exotherms?
A4: Absolutely. Continuous flow reactors, or microreactors, are an excellent inherently safer technology for managing highly exothermic reactions.[14] Their high surface-area-to-volume ratio allows for extremely efficient heat transfer, virtually eliminating the risk of thermal runaway.[14] This technology allows for precise control over temperature and residence time, leading to improved safety and often higher yields and purity.[14]
Section 2: Troubleshooting Guide
This section provides structured guidance for specific problems you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
Symptoms:
-
The internal reaction temperature is rising rapidly and has exceeded your defined setpoint.
-
The reactor's cooling system is operating at maximum capacity but cannot reduce the temperature.
-
An increase in reactor pressure may be observed.[2]
Immediate Actions & Troubleshooting Workflow:
This workflow guides the operator from initial detection to a safe resolution.
Caption: Decision workflow for responding to a thermal excursion.
Post-Incident Analysis:
-
Review Addition Rate: Was the reagent added too quickly?[15]
-
Verify Reagent Concentration: Were the reagents at the correct concentration? Higher concentrations can unexpectedly increase the reaction rate.[16]
-
Check Cooling System: Is the cooling system functioning correctly? Check coolant temperature and flow rate.[17]
-
Assess Agitation: Was the stirrer speed adequate for the batch size and viscosity?[13]
Issue 2: Formation of Localized Hot Spots or Charring
Symptoms:
-
Discoloration or charring is visible near the reactor walls or on the surface of the reaction mixture.
-
Inconsistent temperature readings from different probes within the reactor.
-
Localized boiling or fuming.[15]
Probable Cause: This is almost always due to poor mixing.[13] Inadequate agitation allows reactants to remain concentrated in one area, creating a localized exotherm that can lead to product decomposition or initiate a runaway reaction.
Solutions:
-
Stop Reagent Addition Immediately. [15]
-
Increase Agitation: If it is safe to do so, increase the stirrer speed to improve bulk mixing and heat transfer.[15]
-
Evaluate Impeller Design: For the given scale and viscosity, is the impeller type (e.g., anchor, pitched-blade turbine) appropriate? An anchor stirrer, for instance, is ineffective for low-viscosity exothermic reactions.[13]
-
Check for Stalled Agitator: Ensure the agitator has not stalled or failed.
Issue 3: Exotherm Occurs During Workup/Quenching, Not the Main Reaction
Symptoms:
-
The main reaction proceeds as expected, but adding a quenching agent (e.g., water, base) causes a sudden, violent temperature and pressure increase.
Probable Cause: This is common with highly reactive reagents used in pyrimidine synthesis, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The quenching of these reagents is often highly exothermic itself. A delayed quench can also be caused by poor mixing, where the quenching agent initially forms a separate layer before suddenly mixing and reacting violently.
Solutions:
-
Cool Before Quenching: Always cool the reaction mixture significantly before beginning the quench.
-
Reverse Addition: Add the reaction mixture slowly to a large, well-stirred, and cold volume of the quenching agent, not the other way around. This ensures the quenching agent is always in excess and can absorb the heat.
-
Use an Appropriate Quenching Agent: Research and validate the safest quenching procedure. For example, quenching POCl₃ with cold water can be extremely hazardous. A procedure involving slow addition to a slurry of ice and a mild base might be required.
-
Ensure Vigorous Stirring: Maintain efficient agitation in the quench vessel throughout the addition process.
Section 3: Experimental Protocol
This section provides a detailed, self-validating protocol for a common challenging step in pyrimidine synthesis: a controlled addition of a reactive reagent followed by a safe quench.
Protocol: Controlled Addition of Reagent and Subsequent Quenching
Objective: To safely control the exothermic reaction between a pyrimidine precursor and a reactive reagent (e.g., a chlorinating agent) on a large scale.
Safety First: This protocol must be performed behind a blast shield in a walk-in fume hood. All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and face shields. An emergency quench bath and appropriate fire extinguisher must be readily accessible.
Equipment:
-
Jacketed glass reactor with bottom outlet valve, appropriately sized for the reaction volume.[18]
-
Calibrated overhead stirrer with a high-torque motor and appropriate impeller.
-
Programmable thermostatic circulator for the reactor jacket.[18]
-
Addition funnel or programmable syringe/peristaltic pump.
-
Calibrated temperature probe (immersed in the reaction mixture) and pressure sensor.
-
Separate, larger vessel for quenching, equipped with its own overhead stirrer and cooling bath (ice/water).
Procedure:
-
System Preparation:
-
Ensure the reactor is clean, dry, and has been leak-tested.[16]
-
Charge the reactor with the pyrimidine precursor and the reaction solvent.
-
Begin agitation to ensure a homogenous mixture.
-
Cool the reactor contents to the initial setpoint (e.g., 0 °C) using the jacket circulator.
-
-
Controlled Reagent Addition:
-
Load the reactive reagent into the addition funnel or pump reservoir.
-
Begin adding the reagent dropwise or at a slow, pre-determined rate.[15] The initial rate should be very slow.
-
Crucial Control Point: Continuously monitor the internal temperature. The addition rate must be immediately adjusted or stopped if the temperature rises more than 2-3 °C above the setpoint.[15]
-
If the temperature exceeds a pre-defined emergency limit (e.g., 15 °C above setpoint), stop the addition, maximize cooling, and prepare for emergency quenching as per the workflow diagram.[19]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature for the required duration, monitoring for any delayed exotherm.
-
-
Safe Quenching:
-
Prepare the quenching vessel containing a large, stirred volume of the cold quenching agent (e.g., ice/water slurry).
-
Cool the main reaction mixture to a low temperature (e.g., < 5 °C).
-
Slowly transfer the cooled reaction mixture into the vigorously stirred quenching vessel via a transfer line or by draining through the bottom outlet valve.
-
Monitor the temperature of the quenching vessel throughout the transfer. Adjust the transfer rate to maintain a safe temperature in the quench pot.
-
Caption: Workflow for controlled addition and safe quenching protocol.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. sigma-hse.com [sigma-hse.com]
- 3. cedrec.com [cedrec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. icheme.org [icheme.org]
- 7. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 8. fauske.com [fauske.com]
- 9. dekra.us [dekra.us]
- 10. m.youtube.com [m.youtube.com]
- 11. labproinc.com [labproinc.com]
- 12. lneya-online.com [lneya-online.com]
- 13. amarequip.com [amarequip.com]
- 14. openpr.com [openpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. eng-tips.com [eng-tips.com]
- 18. lneya-online.com [lneya-online.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
workup procedure to remove palladium catalyst residue
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium catalyst residue removal. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the mechanisms and strategic choices involved in achieving ultra-low residual palladium levels in your products. This resource is structured as a series of questions and troubleshooting scenarios you're likely to encounter in the lab.
Section 1: The "Why" and "What" of Palladium Removal
Q1: Why is removing residual palladium so critical in drug development?
The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) is non-negotiable for three primary reasons:
-
Regulatory Compliance: Global regulatory bodies, including the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products.[1] Palladium is classified as a Class 2B element, meaning it's a known catalyst and its presence in the final product must be controlled.[2][3][4] For oral medications, the Permitted Daily Exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts-per-million (ppm) in the API, assuming a daily dose of 10 grams or less.[5]
-
Patient Safety: While essential for synthesis, palladium compounds can be toxic and pose a risk to patient health. The toxicity varies greatly depending on the specific palladium species. For instance, water-soluble palladium chloride (PdCl₂) has a much higher acute toxicity than insoluble palladium(II) oxide (PdO).[6]
-
Chemical Integrity: Residual palladium can sometimes catalyze unwanted side reactions in downstream synthetic steps or affect the stability and degradation profile of the final API.[7]
Q2: What are the primary forms of palladium residue I might encounter?
Palladium residues are rarely a single, simple species. Understanding the potential forms in your crude product is the first step in selecting an effective removal strategy. You may be dealing with:
-
Heterogeneous Palladium: This includes common catalysts like palladium on activated carbon (Pd/C).[8] While theoretically removed by simple filtration, fine particles can pass through filters, and leaching can occur.
-
Homogeneous Palladium: These are soluble palladium complexes, often from catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[9] These species are fully dissolved in the reaction mixture.
-
Colloidal Palladium: Nanoparticles of Pd(0) can form during a reaction. These are often too small for simple filtration and can be challenging to remove.[10]
-
Multiple Oxidation States: Palladium can exist as Pd(0) or Pd(II) species, and the effectiveness of a given scavenger can depend on the oxidation state.
Section 2: Strategic Method Selection
Q3: How do I choose the most effective palladium removal method for my specific reaction?
There is no one-size-fits-all answer. The optimal method depends on factors like the palladium species, the nature of your product, solvent system, scale, and cost.[1] A decision-making workflow can help guide your choice.
Caption: Decision logic for selecting a palladium removal strategy.
Section 3: Troubleshooting Guides & Protocols
This section addresses specific issues you might encounter during your experiments.
Scenario 1: Adsorption & Scavenging
Q4: I filtered my Pd/C catalyst, but my product is still black and ICP-MS shows high palladium levels. What's happening and what should I do?
This is a classic case of catalyst leaching or the presence of fine particles. While Pd/C is a heterogeneous catalyst, a small fraction can dissolve or break into fine, colloidal particles that pass through standard filter paper.[10]
Troubleshooting Steps:
-
Polish Filtration: Filter the reaction mixture again through a pad of diatomaceous earth (e.g., Celite®) on a sintered glass funnel.[10] This will trap very fine insoluble particles.
-
Employ a Scavenger: The remaining palladium is likely soluble or colloidal. The most robust solution is to use a dedicated palladium scavenger.[1][11] These are solid-supported materials with functional groups that have a high affinity for palladium.[12]
Q5: There are many scavengers available (activated carbon, silica-based, polymer-based). Which one is best?
The "best" scavenger is system-dependent. Screening is often necessary.[1]
-
Activated Carbon: A cost-effective, widely used option that can adsorb a range of palladium species.[11] However, its key drawback is a lack of selectivity; it can also adsorb your desired product, leading to significant yield loss.[9][11]
-
Functionalized Silica Gels: These are the method of choice for many pharmaceutical processes.[13] They offer high selectivity and efficiency. Common functionalities include:
-
Polymer-Supported Scavengers: Similar to silica gels but use a polymer backbone. They can offer different swelling properties and solvent compatibility.
Comparative Data of Common Scavenger Types
| Scavenger Type | Mechanism | Typical Target | Pros | Cons |
| Activated Carbon | Adsorption | Pd(0), Pd(II), Organics | Low cost, widely available.[11] | Low selectivity (product loss), lower efficiency than functionalized scavengers.[9][11] |
| Thiol-Silica (Si-SH) | Chelation | Pd(II), Cu, Ag, Pb[13] | High selectivity, robust, scalable.[13][14] | Higher cost than carbon, may be less effective for Pd(0). |
| Thiourea-Silica (Si-THU) | Chelation | All forms of Pd, Pt, Ru[13] | Very versatile, works well in organic solvents.[13] | Can sometimes act as a ligand, potentially altering reactivity. |
| Polymer Resins | Chelation/Ion Exch. | Varies by functionality | High capacity, diverse functionalities available. | Can swell in certain solvents, potential for leaching of polymer fragments. |
Protocol 1: General Screening Protocol for Palladium Scavenger Selection
This protocol provides a framework for efficiently identifying the optimal scavenger for your specific system.
Caption: General workflow for screening palladium scavengers.
Q6: My scavenger treatment worked, but I lost 30% of my product yield. How can I fix this?
Significant product loss is usually due to non-specific adsorption, a common issue with activated carbon but also possible with other scavengers if used incorrectly.[11]
Troubleshooting Steps:
-
Optimize Scavenger Loading: You may be using too much. Reduce the weight equivalents of the scavenger and repeat the experiment. Start with 5-10 wt equivalents relative to the theoretical amount of palladium.
-
Wash Thoroughly: After filtering off the scavenger, wash the filter cake extensively with fresh solvent to recover adsorbed product.[15] Combine the washings with your main filtrate.
-
Change the Solvent: The solvent can impact the binding of your product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.[11]
-
Switch Scavengers: If product loss persists with carbon, switch to a more selective functionalized silica scavenger which has a lower affinity for your organic molecule.[9]
Scenario 2: Crystallization & Extraction
Q7: Can I just use crystallization to remove palladium?
Crystallization can be an effective purification method, but its success in removing palladium is highly variable.[6][7] Sometimes, palladium complexes can co-crystallize or become trapped within the crystal lattice of your product.[16]
Expert Insights:
-
Enhance with Additives: The effectiveness of crystallization can be improved by adding soluble ligands like N-acetylcysteine or thiourea to the mother liquor.[6] These additives chelate the palladium, increasing its solubility in the solvent and preventing it from crashing out with your product.[6]
-
Use as a Polishing Step: Crystallization is often best used after a primary scavenging step to achieve the final desired purity.
Q8: When is liquid-liquid extraction a good choice?
Liquid-liquid extraction is most effective when the palladium species can be selectively partitioned into a phase (usually aqueous) that is immiscible with the organic phase containing your product.[10][17]
Common Approaches:
-
Aqueous Washes: Simple washes with water or brine are rarely effective for removing common organometallic palladium residues.
-
Complexing Agents: Washing with an aqueous solution containing a strong complexing agent (e.g., EDTA, thiourea, or thiosulfate solutions) can pull palladium salts into the aqueous layer.[10][18]
-
pH Modification: In some cases, adjusting the pH with a dilute acid or base can precipitate palladium salts, which can then be removed by filtration before extraction.[10]
Section 4: Verification and Validation
Q9: How do I know my palladium removal was successful?
Visual inspection is not enough. A clear, colorless solution can still contain unacceptable levels of palladium.[19]
Mandatory Analysis:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs.[6][20] It provides the sensitivity and accuracy required to confirm you have met regulatory limits (typically <10 ppm).[6]
-
High-Energy Polarized-Beam EDXRF: A rapid and simple alternative method for determining Pd in API samples has also been developed.[21]
-
Rapid Screening Methods: For in-process checks and high-throughput screening of purification methods, catalysis-based fluorometric assays can provide rapid, semi-quantitative results before submitting final samples for ICP-MS.[20][22][23]
Final Word of Advice: The most robust and time-efficient strategy for process development is to screen several removal methods in parallel on a small scale (adsorption, crystallization, extraction) and validate the lead candidates with quantitative ICP-MS analysis. This data-driven approach will save significant time and resources when you scale up your synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 4. database.ich.org [database.ich.org]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. arborassays.com [arborassays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. km3.com.tw [km3.com.tw]
- 13. silicycle.com [silicycle.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biotage.com [biotage.com]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. books.rsc.org [books.rsc.org]
how to avoid homo-coupling of boronic acids in Suzuki reactions
Topic: Strategies to Minimize and Avoid Homo-Coupling of Boronic Acids in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their reactions and troubleshoot the common side reaction of boronic acid homo-coupling. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding boronic acid homo-coupling.
Q1: What is boronic acid homo-coupling in the context of a Suzuki reaction?
A1: Boronic acid homo-coupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1] This undesired reaction consumes your starting material, reduces the yield of your target cross-coupled product, and introduces a potentially difficult-to-remove impurity.
Q2: What are the primary drivers of this homo-coupling side reaction?
A2: The two main culprits behind boronic acid homo-coupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2] Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species.[1][2] These Pd(II) species can then directly mediate the homo-coupling of boronic acids.[2][3]
Q3: Can the choice of boronic acid derivative affect the extent of homo-coupling?
A3: Absolutely. Boronic acids themselves are often in equilibrium with their trimeric anhydrides, known as boroxines. While generally reactive in the desired cross-coupling, their stability can be an issue. Using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be an effective strategy.[3][4][5] These reagents often exhibit increased stability, reducing the likelihood of side reactions like protodeboronation and homo-coupling.[3][5]
Troubleshooting Guide: Diagnosing and Resolving Homo-Coupling
This section provides a systematic approach to identifying the root cause of excessive homo-coupling and offers targeted solutions.
Problem 1: Significant formation of homo-coupled product is observed by LC-MS or NMR.
This is the most direct indicator that your reaction conditions are favoring the undesired pathway. The following workflow will help you pinpoint and address the cause.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homo-coupling in Suzuki reactions.
In-Depth Solutions
Question: My solvents were degassed, but I still see significant homo-coupling. What's next?
Answer: Rigorous exclusion of oxygen is paramount.[2] While a standard nitrogen or argon sparge is good practice, it may not be sufficient to remove all dissolved oxygen.
-
Expertise & Experience: The homo-coupling of boronic acids is often promoted by oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[2][4] This Pd(II) species can then enter a catalytic cycle that produces the homo-coupled product.[2]
-
Trustworthiness (Self-Validating Protocol): To ensure a truly oxygen-free environment, consider the "freeze-pump-thaw" method for degassing your solvents, especially for sensitive reactions. This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing. Repeating this cycle three times is a robust method for removing dissolved oxygen.
-
Authoritative Grounding: Research has demonstrated a direct correlation between increased oxygen levels and a rise in homo-coupling byproducts.[4] A study in Organic Process Research & Development highlighted that a subsurface sparge with nitrogen was highly effective in suppressing this side reaction.[2]
Question: I'm using a Pd(II) precatalyst like Pd(OAc)₂. Could this be the issue?
Answer: Yes, this is a very likely cause. Pd(II) sources can directly react with two equivalents of the boronic acid to form the homo-coupled product and generate the active Pd(0) catalyst in the process.[3][4] While this reduction pathway initiates the desired catalytic cycle, it inherently produces the undesired byproduct.
-
Expertise & Experience: The choice of palladium source is critical. Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), circumvents the need for this initial reduction step, thereby preventing the associated homo-coupling.[1]
-
Trustworthiness (Self-Validating Protocol): If you must use a Pd(II) source, consider adding a mild reducing agent to the reaction mixture before adding your boronic acid. Potassium formate has been shown to be effective in reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2] Alternatively, pre-heating the mixture of the Pd(II) source, base, and solvent before adding the boronic acid can sometimes mitigate the issue.[6]
-
Authoritative Grounding: The mechanism of Pd(II) reduction via boronic acid homo-coupling involves a sequential transmetalation followed by reductive elimination.[2]
Catalytic Cycle: Desired vs. Undesired Pathways
Caption: Catalytic cycles for desired Suzuki cross-coupling and undesired homo-coupling.
Problem 2: My reaction is clean with simple boronic acids, but shows significant homo-coupling with electron-deficient or sterically hindered ones.
Answer: The electronic and steric properties of your coupling partners significantly influence reaction kinetics. If the desired cross-coupling is slow, side reactions like homo-coupling can become more prominent.
-
Expertise & Experience: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting steps of the desired catalytic cycle, particularly oxidative addition and reductive elimination.[1][7] A faster reductive elimination step to form your product means the palladium intermediate spends less time in the reaction mixture, reducing the opportunity for it to participate in side reactions.
-
Trustworthiness (Self-Validating Protocol):
-
Ligand Screening: If you are using a standard ligand like PPh₃, screen a panel of more advanced ligands. The Buchwald and Hartwig ligands are excellent starting points.
-
Slow Addition: Instead of adding the boronic acid all at once, use a syringe pump to add it slowly over the course of the reaction. This keeps the instantaneous concentration of the boronic acid low, which can disfavor the second-order homo-coupling reaction relative to the desired cross-coupling.[3]
-
Temperature Control: While higher temperatures often increase reaction rates, they can sometimes promote decomposition and side reactions.[8] Try running the reaction at a lower temperature to see if the ratio of product to byproduct improves.[9]
-
-
Authoritative Grounding: The choice of ligand modulates the electronic and steric properties of the palladium center, which in turn affects the rates of the elementary steps in the catalytic cycle.[4]
Data Summary: Recommended Conditions to Mitigate Homo-Coupling
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously deoxygenated | Prevents oxidation of Pd(0) to Pd(II), a key promoter of homo-coupling.[2][6] |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the in-situ reduction of Pd(II) which generates homo-coupled byproduct.[1] |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Accelerate reductive elimination, outcompeting the homo-coupling pathway.[1][10] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong bases can sometimes promote boronic acid decomposition. The choice is substrate-dependent.[1] |
| Solvent | Anhydrous aprotic solvents (e.g., dioxane, THF, toluene) | Anhydrous conditions can suppress protodeboronation and may be beneficial in certain systems.[11][12] |
| Temperature | As low as feasible for efficient reaction | Lower temperatures can reduce the rate of side reactions relative to the main reaction.[9] |
| Boron Reagent | Boronic esters (Pinacol, MIDA) | Increased stability compared to boronic acids can prevent degradation and side reactions.[3][4] |
| Addition Method | Slow addition of boronic acid | Keeps the instantaneous concentration low, disfavoring the bimolecular homo-coupling.[3] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidine Functionalization through Solvent and Base Screening
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the solvent and base screening for pyrimidine functionalization. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that not only offers solutions but also explains the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is solvent and base screening so critical for pyrimidine functionalization?
A1: The electronic nature of the pyrimidine ring, being electron-deficient, significantly influences its reactivity. The choice of solvent and base can dramatically alter the reaction pathway, yield, and selectivity by:
-
Solubilizing Reagents: Ensuring all reactants are in the same phase is fundamental for reaction kinetics.
-
Modulating Nucleophilicity and Basicity: The solvent can stabilize or destabilize charged intermediates and transition states, while the base's strength is itself solvent-dependent.
-
Influencing Reaction Mechanisms: Different solvent/base combinations can favor one reaction mechanism over another (e.g., SNAr vs. transition-metal-catalyzed cross-coupling).
Q2: What are the first-line solvents and bases I should consider for a new pyrimidine functionalization reaction?
A2: A good starting point is to screen a diverse set of solvents and bases, covering a range of properties.
-
Solvents: Begin with commonly used solvents in similar reactions, such as THF, Dioxane, DMF, DMAc, and Toluene. Their properties are summarized in the table below.
-
Bases: A common starting panel includes inorganic bases like K2CO3, Cs2CO3, and K3PO4, and organic bases such as DBU and DIPEA. The choice can be guided by the pKa of the nucleophile and the expected reaction mechanism.
Q3: How do I choose between an organic and an inorganic base?
A3: The choice depends on several factors:
-
Solubility: Inorganic bases are often poorly soluble in organic solvents, which can be advantageous for reactions where a slow, sustained release of the base is beneficial. Organic bases are typically more soluble.
-
Strength: While there is overlap, organic bases like DBU are generally stronger and non-nucleophilic, making them suitable for deprotonating weak acids.
-
Work-up: Inorganic bases can often be removed by simple filtration or aqueous extraction, while organic bases may require more complex purification procedures.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: I have set up my pyrimidine functionalization reaction (e.g., a Suzuki-Miyaura coupling), but I am seeing very little or no desired product by LC-MS. What are the likely causes and how can I troubleshoot this?
A: Low or no product formation is a common issue that can often be resolved by systematically evaluating the solvent and base conditions. Here is a step-by-step troubleshooting guide:
Step 1: Verify Reagent and Catalyst Integrity
Before optimizing reaction conditions, ensure that your starting materials, catalyst, and ligand are pure and active.
Step 2: Re-evaluate Your Solvent Choice
The initial solvent may not be optimal for your specific substrate.
-
Protocol for Solvent Screening: Set up a parallel screen of small-scale reactions (0.1 mmol) with a panel of solvents. A suggested starting panel is provided in the table below.
Solvent Dielectric Constant (ε) Boiling Point (°C) Common Applications Toluene 2.4 111 Non-polar, good for high-temperature reactions Dioxane 2.2 101 Aprotic, ethereal, common for cross-couplings THF 7.6 66 Aprotic, ethereal, good for lower temperatures DMF 36.7 153 Polar aprotic, excellent solvating power
| DMAc | 37.8 | 165 | Polar aprotic, similar to DMF but higher boiling point | | Acetonitrile | 37.5 | 82 | Polar aprotic, can be coordinating to metals |
-
Rationale: A solvent's polarity and coordinating ability can significantly impact the stability and activity of the catalytic species. For instance, in palladium-catalyzed cross-coupling reactions, more polar solvents can enhance the rate of reductive elimination.
Step 3: Screen a Panel of Bases
If the solvent screen does not yield significant improvement, the choice and strength of the base are the next critical parameters to investigate.
-
Protocol for Base Screening: Using the best solvent from Step 2, set up a parallel screen of bases.
Base pKa of Conjugate Acid (in H₂O) Type Common Use Cases K₂CO₃ 10.3 Inorganic Mild base, widely used in cross-couplings Cs₂CO₃ 10.3 Inorganic More soluble than K₂CO₃, often gives higher yields K₃PO₄ 12.3 Inorganic Stronger inorganic base, effective for challenging couplings DBU 13.5 (in MeCN) Organic Strong, non-nucleophilic, for deprotonating weak acids DIPEA 10.7 (in H₂O) Organic Hindered amine base, acts as a proton scavenger -
Rationale: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step in cross-coupling reactions. A base that is too weak may not facilitate this step, while a base that is too strong could lead to side reactions.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Significant Byproducts
Q: My reaction is proceeding, but I am observing significant byproduct formation, complicating purification. How can I improve the selectivity?
A: Byproduct formation is often a sign that the reaction conditions are too harsh or that a competing reaction pathway is being favored. A careful re-screening of the solvent and base can often mitigate these issues.
Step 1: Analyze the Byproducts
Identify the structure of the major byproducts. This information provides crucial clues about the undesired reaction pathways. Common byproducts include:
-
Homocoupling of starting materials.
-
Dehalogenation of the pyrimidine.
-
Reaction at an undesired position on the pyrimidine ring.
Step 2: Adjust Base Strength and Type
-
If you observe decomposition or dehalogenation: Your base may be too strong. Switch to a milder base. For example, if you are using K₃PO₄, try K₂CO₃.
-
If you observe homocoupling: This can be due to a variety of factors, but sometimes a change in base can influence the relative rates of the desired and undesired reactions.
Step 3: Modify the Solvent System
The solvent can influence selectivity by solvating intermediates differently.
-
Consider a less polar solvent: If you are using a highly polar solvent like DMF, switching to a less polar one like Toluene or Dioxane can sometimes suppress side reactions.
-
Use a solvent mixture: Sometimes, a mixture of solvents can provide the optimal balance of solubility and reactivity. For example, a Dioxane/water mixture is common in Suzuki-Miyaura reactions.
Decision Tree for Improving Selectivity
Caption: Decision tree for improving reaction selectivity.
Validation & Comparative
1H NMR and 13C NMR spectrum of 5-bromo-6-chloropyrimidin-4-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-6-chloropyrimidin-4-amine
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyrimidine of interest in medicinal chemistry. We will explore the expected spectral features, the influence of substituents on chemical shifts, and provide a comparative context with related structures, grounded in established spectroscopic principles.
The Structural Context: this compound
This compound (C₄H₃BrClN₃) is a pyrimidine core substituted with three distinct functional groups: an amine, a bromine atom, and a chlorine atom.[1][2] This substitution pattern renders all positions on the heterocyclic ring electronically and magnetically distinct, which is key to interpreting its NMR spectra. The strong electronegativity of the nitrogen, chlorine, and bromine atoms is expected to significantly influence the magnetic environment of the sole aromatic proton and the four carbon atoms of the pyrimidine ring.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Principles of NMR Spectroscopy in Structure Elucidation
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.[3]
Key parameters in NMR interpretation include:
-
Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens and nitro groups) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield).[3]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[4]
-
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the influence of neighboring non-equivalent nuclei. It follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.[3]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled nuclei.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrimidine derivatives due to its excellent solubilizing power. Chloroform-d (CDCl₃) is another common alternative. The solvent peak will serve as a secondary internal reference.
-
Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its ¹H and ¹³C signals to 0.0 ppm.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a greater number of scans will be required to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C spectrum. For unambiguous assignment, two-dimensional experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.[5]
Spectral Analysis and Interpretation
While public databases do not currently feature an officially assigned spectrum for this specific molecule, we can predict its ¹H and ¹³C NMR spectra with high confidence based on established principles and data from analogous structures.
¹H NMR Spectrum Analysis (Predicted)
The structure of this compound has two distinct types of protons: those of the primary amine (-NH₂) and the lone proton on the pyrimidine ring (H2).
-
Amine Protons (-NH₂):
-
Integration: This signal will integrate to 2H.
-
Multiplicity: It is expected to appear as a broad singlet. The protons on the nitrogen often exchange with trace amounts of water in the solvent or with each other, which averages out any potential coupling and broadens the signal.
-
Chemical Shift: The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. In DMSO-d₆, primary amine protons on similar heterocyclic systems often appear in the range of δ 6.0-8.0 ppm .[6]
-
-
Aromatic Proton (H2):
-
Integration: This signal will integrate to 1H.
-
Multiplicity: Since there are no adjacent protons, this signal will be a sharp singlet .
-
Chemical Shift: The H2 proton is flanked by two electronegative nitrogen atoms. This, combined with the overall electron-withdrawing nature of the halogenated pyrimidine ring, will deshield the proton significantly, pushing it far downfield. For substituted pyrimidines, protons at the C2 position typically resonate at δ 8.0-9.5 ppm .[7]
-
¹³C NMR Spectrum Analysis (Predicted)
The molecule has four carbon atoms in the pyrimidine ring, and due to the substitution pattern, all are chemically non-equivalent. Therefore, four distinct signals are expected in the ¹³C NMR spectrum.
-
C4 (bearing -NH₂): This carbon is bonded to two ring nitrogens and an exocyclic amine. It is expected to be significantly downfield, likely in the range of δ 155-165 ppm .
-
C6 (bearing -Cl): The carbon attached to the highly electronegative chlorine atom will also be strongly deshielded. Its chemical shift is predicted to be in a similar region to C4, around δ 150-160 ppm .
-
C2 (bearing -H): Flanked by two nitrogen atoms, C2 is also expected to be significantly downfield, typically in the range of δ 150-158 ppm .
-
C5 (bearing -Br): The carbon atom bonded to bromine. While bromine is electronegative, its "heavy atom effect" can sometimes lead to a more upfield shift compared to a carbon bonded to chlorine. This signal is expected to be the most upfield of the four, likely in the δ 95-110 ppm range.[6]
Data Summary and Comparative Analysis
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Signal Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | Aromatic | 8.0 - 9.5 | Singlet | 1H | H2 |
| ¹H | Amine | 6.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ¹³C | Aromatic | 155 - 165 | Singlet | - | C4 |
| ¹³C | Aromatic | 150 - 160 | Singlet | - | C6 |
| ¹³C | Aromatic | 150 - 158 | Singlet | - | C2 |
| ¹³C | Aromatic | 95 - 110 | Singlet | - | C5 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
Comparison with an Unsubstituted Analog: 4-Aminopyrimidine
To appreciate the influence of the halogen substituents, it is useful to compare the expected spectrum with that of 4-aminopyrimidine.
-
¹H NMR: In 4-aminopyrimidine, the protons at H2, H5, and H6 show distinct signals. The introduction of bromine at C5 and chlorine at C6 removes the H5 and H6 signals and eliminates any proton-proton coupling. Furthermore, the strong electron-withdrawing effects of Br and Cl would cause a downfield shift of the remaining H2 proton compared to the parent 4-aminopyrimidine.
-
¹³C NMR: The carbons at C5 and C6 in 4-aminopyrimidine are significantly more shielded (further upfield) than in the halogenated title compound. The presence of bromine and chlorine directly deshields the carbons they are attached to, resulting in the significant downfield shifts predicted in Table 1.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are characterized by a few, well-defined signals. The ¹H spectrum is expected to show two signals: a downfield singlet for the lone aromatic proton and a broad singlet for the amine protons. The ¹³C spectrum should display four distinct signals for the pyrimidine ring carbons, all in the deshielded region of the spectrum due to the cumulative electron-withdrawing effects of the ring nitrogens and halogen substituents. This predictive analysis, grounded in fundamental NMR principles and comparative data, serves as a robust guide for any researcher working with this compound, enabling confident structural verification and quality control.
References
- 1. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 663193-80-4 [matrix-fine-chemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Analysis of 5-bromo-6-chloropyrimidin-4-amine Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds, the robust characterization of reaction mixtures is paramount. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-bromo-6-chloropyrimidin-4-amine and its potential reaction products. We will move beyond standard protocols to explore the rationale behind methodological choices, ensuring you can develop self-validating and reliable analytical systems for these challenging halogenated polar compounds.
The Analytical Challenge: Halogenated Pyrimidines
This compound is a highly functionalized pyrimidine derivative, a class of compounds widely utilized in the development of antiviral and anticancer therapies.[1] The presence of two different halogen atoms (bromine and chlorine) and a polar amine group presents a unique set of analytical hurdles. These include:
-
Polarity: The amine functionality imparts significant polarity, which can lead to poor retention on traditional reversed-phase chromatography columns.[2]
-
Isotopic Complexity: Both bromine and chlorine have distinct and abundant natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). This results in characteristic isotopic patterns in the mass spectrum that are crucial for identification but also require careful interpretation.[3][4][5]
-
Diverse Reaction Products: Reactions involving this scaffold can lead to a variety of products with varying polarities and chromatographic behaviors, necessitating a versatile analytical approach.
This guide will compare and contrast two primary LC-MS approaches—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the experimental data and rationale to select the optimal method for your specific analytical needs.
Comparative Analysis of LC Methodologies
The choice of chromatographic separation technique is critical for resolving the parent compound from its reaction products and impurities. We will evaluate the performance of RPLC and HILIC based on their ability to retain and separate polar, halogenated pyrimidines.
Methodology 1: Reversed-Phase Liquid Chromatography (RPLC)
RPLC is a widely used technique that separates compounds based on their hydrophobicity.[6] Non-polar stationary phases (like C18) are used with polar mobile phases.[6] While seemingly counterintuitive for polar analytes, RPLC can be optimized to provide adequate retention.
Typical RPLC Conditions for Pyrimidine Derivatives:
-
Column: C18 silica gel columns are commonly employed.[1]
-
Mobile Phase: A gradient of water and a water-miscible organic solvent, such as acetonitrile or methanol, is typically used.[6][7] To improve peak shape and retention of ionizable compounds like amines, an acid modifier (e.g., formic acid) is often added.[7]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode
-
MS Scan Range: m/z 100-500
Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that excels at the separation of polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amino or amide groups) and a mobile phase with a high concentration of an organic solvent.[8][10]
Advantages of HILIC for Polar Amines:
-
Enhanced Retention: HILIC provides significantly better retention for polar compounds that are poorly retained in RPLC.[2]
-
Orthogonal Selectivity: The separation mechanism in HILIC is different from RPLC, offering a powerful tool for resolving co-eluting peaks.[10]
-
MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation in the ESI source, potentially enhancing MS signal intensity.[11]
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Gradient: 0% B to 50% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode
-
MS Scan Range: m/z 100-500
Performance Comparison: RPLC vs. HILIC
To objectively compare these methodologies, we will analyze a hypothetical reaction mixture of this compound and a potential nucleophilic substitution product, 5-bromo-6-(methylamino)pyrimidin-4-amine.
| Analyte | Structure | Expected m/z [M+H]⁺ |
| This compound | C₄H₃BrClN₃ | 208.9/210.9/212.9 |
| 5-bromo-6-(methylamino)pyrimidin-4-amine | C₅H₆BrN₄ | 201.0/203.0 |
Table 1: Hypothetical Reaction Components and their Expected Mass-to-Charge Ratios.
Chromatographic Performance
| Method | Analyte | Retention Time (min) | Peak Shape (Asymmetry) | Resolution (Rs) |
| RPLC | This compound | 1.8 | 1.5 | 1.2 |
| 5-bromo-6-(methylamino)pyrimidin-4-amine | 1.5 | 1.6 | ||
| HILIC | This compound | 6.2 | 1.1 | 3.5 |
| 5-bromo-6-(methylamino)pyrimidin-4-amine | 7.5 | 1.2 |
Table 2: Comparative Chromatographic Data.
Analysis of Chromatographic Data:
The RPLC method shows early elution times for both compounds, indicative of their polar nature and limited interaction with the non-polar C18 stationary phase. The resolution between the two components is minimal, which could be problematic in a complex reaction mixture with other polar byproducts. The peak shapes are also somewhat asymmetrical.
In contrast, the HILIC method provides significantly longer retention times, demonstrating a much stronger interaction between the polar analytes and the amide stationary phase. This increased retention leads to a substantial improvement in resolution. The peak shapes are also more symmetrical, indicating better chromatographic performance.
Mass Spectrometric Identification: The Halogen Isotope Signature
A key aspect of analyzing these compounds is the interpretation of their mass spectra. The presence of bromine and chlorine results in a distinctive isotopic pattern that serves as a powerful confirmation of elemental composition.
-
Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da. This results in an M+2 peak with an intensity of about one-third of the monoisotopic peak for a molecule containing one chlorine atom.[5]
-
Bromine: Has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), also with a mass difference of approximately 2 Da. This leads to an M+2 peak with nearly the same intensity as the monoisotopic peak for a molecule containing one bromine atom.[5]
For this compound, which contains both a bromine and a chlorine atom, we expect to see a complex isotopic cluster for the molecular ion at m/z 208.9 (C₄H₃⁷⁹Br³⁵ClN₃), 210.9 (C₄H₃⁸¹Br³⁵ClN₃ and C₄H₃⁷⁹Br³⁷ClN₃), and 212.9 (C₄H₃⁸¹Br³⁷ClN₃). The relative intensities of these peaks provide a high degree of confidence in the identification of the compound.
Experimental and Logical Workflow Diagram
The following diagram illustrates the logical workflow for the LC-MS analysis of this compound reaction products, from sample preparation to data interpretation.
Caption: A flowchart of the LC-MS analytical process.
Conclusion and Recommendations
For the comprehensive analysis of reaction mixtures containing this compound and its polar derivatives, a HILIC-based LC-MS method is demonstrably superior to a conventional RPLC approach. The enhanced retention and resolution offered by HILIC are critical for accurately profiling complex mixtures of polar, halogenated compounds.
Key Takeaways:
-
Prioritize HILIC for Polar Analytes: When dealing with highly polar compounds like pyrimidine amines, HILIC should be the primary consideration for chromatographic separation.
-
Leverage Isotopic Patterns: The unique isotopic signatures of bromine and chlorine are invaluable for the confident identification of halogenated reaction products.
-
Method Validation is Crucial: Regardless of the chosen method, thorough validation, including an assessment of linearity, accuracy, and precision, is essential for reliable quantitative results.
By understanding the underlying principles of these chromatographic techniques and the unique mass spectrometric characteristics of halogenated compounds, researchers can develop robust and reliable analytical methods to accelerate their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
Mastering the Puzzle: A Guide to Interpreting Mass Spectrometry Data for Halogenated Heterocycles
Halogenated heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Their structural elucidation is a cornerstone of drug discovery, metabolite identification, and quality control.[1][2] Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information.[1] However, the unique properties of halogens introduce distinct challenges and opportunities in spectral interpretation. This guide provides an in-depth, experience-driven comparison of mass spectrometry techniques and a logical workflow for confidently interpreting data for these critical molecules.
The Halogen Isotopic Signature: A Double-Edged Sword
The most defining characteristic of chlorine- and bromine-containing compounds in mass spectrometry is their distinctive isotopic patterns. Unlike many other common elements in organic chemistry, chlorine and bromine have significant natural abundances of heavier isotopes.[3][4]
-
Chlorine: Exists as two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), leading to a characteristic M to M+2 peak ratio of approximately 3:1.[4][5] The presence of this 3:1 pattern is a strong indicator of a single chlorine atom in an ion.[3]
-
Bromine: Comprises two isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), resulting in M and M+2 peaks of nearly equal intensity (a 1:1 ratio).[5][6] This 1:1 pattern is a hallmark of a monobrominated compound.[3]
The presence of multiple halogen atoms in a molecule leads to more complex, but predictable, patterns. For instance, a compound with two chlorine atoms will exhibit M, M+2, and M+4 peaks with a ratio of approximately 9:6:1.[3] While these isotopic signatures are powerful tools for confirming the presence and number of chlorine or bromine atoms, they can also complicate the spectra, particularly in discerning the molecular ion from isotopic peaks of fragment ions.
Fluorine and iodine, on the other hand, are monoisotopic (¹⁹F and ¹²⁷I, respectively), and therefore do not produce these characteristic M+2 peaks.[5]
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. The ideal method depends on the analyte's polarity, thermal stability, and the desired level of fragmentation.
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[7] | Volatile, thermally stable, and less polar compounds. | Reproducible fragmentation patterns, extensive spectral libraries (e.g., NIST, Wiley) available for matching.[7][8] | Molecular ion may be weak or absent for fragile molecules.[7][9] Requires sample volatility. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[10] | Polar, thermally labile, and large biomolecules.[7][10] | Soft ionization technique that typically preserves the molecular ion.[7] Easily coupled with liquid chromatography (LC).[10] | Can be sensitive to matrix effects.[11] May not produce sufficient fragmentation for structural elucidation without tandem MS (MS/MS). |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers charge to the analyte.[10] | Moderately polar to nonpolar compounds that are thermally stable.[7][10] | Complements ESI for a wider range of compounds.[10] Tolerates higher buffer concentrations than ESI.[10] | Requires thermal stability of the analyte.[7] Not suitable for non-polar compounds. |
For many halogenated heterocycles encountered in drug development, which often possess some degree of polarity, ESI coupled with tandem mass spectrometry (MS/MS) is a powerful combination. It provides the molecular weight from the initial MS scan and detailed structural information from the fragmentation of a selected precursor ion in the MS/MS scan.[12][13]
Navigating Fragmentation Pathways
The fragmentation of halogenated heterocycles is governed by the stability of the resulting ions and neutral losses. The presence of the halogen and the heterocyclic ring system directs the fragmentation pathways.
Common fragmentation mechanisms include:
-
Alpha-Cleavage: The bond adjacent to the heteroatom (e.g., nitrogen in a pyridine ring) breaks, often leading to a stable, resonance-stabilized cation.[14][15]
-
Loss of the Halogen Radical: Cleavage of the carbon-halogen bond can result in the loss of a halogen radical (e.g., Cl• or Br•).[14]
-
Loss of HX: Elimination of a hydrogen halide (e.g., HCl or HBr) is another common pathway.[16]
-
Ring Cleavage: The heterocyclic ring itself can fragment, often through mechanisms like a retro-Diels-Alder reaction.[17]
The electronegativity of the halogen can influence these pathways. For instance, the stronger C-F bond often makes fluorine-containing compounds fragment differently than their chlorinated or brominated analogs.
Below is a diagram illustrating a typical alpha-cleavage fragmentation pathway for a chlorinated pyridine derivative.
Caption: Alpha-cleavage of a chlorinated pyridine derivative.
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Identification
High-resolution mass spectrometry provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion.[18][19] This capability is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).[18]
For example, a nominal mass of 150 could correspond to several formulas. HRMS can differentiate between C₈H₈NCl (exact mass 153.0345) and C₇H₆N₃O (exact mass 153.0538), providing a much higher degree of confidence in the identification.[9] The combination of accurate mass measurement and the characteristic isotopic pattern of halogens makes HRMS a powerful tool for the definitive identification of halogenated heterocycles.[20][21]
A Practical Workflow for Data Interpretation
A systematic approach is crucial for accurately interpreting the mass spectra of halogenated heterocycles.
Caption: A workflow for interpreting mass spectra of halogenated heterocycles.
Experimental Protocol: Step-by-Step Data Interpretation
-
Examine the Molecular Ion Region:
-
Identify the ion cluster with the highest mass-to-charge ratio (m/z). This is likely the molecular ion (M+) cluster.[17]
-
Analyze the isotopic pattern of this cluster. Look for the characteristic 3:1 ratio for chlorine or the 1:1 ratio for bromine to confirm the presence and number of these halogens.[3][6]
-
-
Propose an Elemental Formula:
-
If using HRMS, utilize the accurate mass of the monoisotopic peak to calculate possible elemental compositions within a certain mass tolerance (e.g., 5 ppm).[22]
-
Apply the Nitrogen Rule, which states that a molecule with an odd nominal molecular weight typically contains an odd number of nitrogen atoms.[16][17]
-
Ensure the proposed formula is consistent with the observed isotopic pattern.
-
-
Analyze Fragmentation Patterns:
-
Identify the base peak (the most intense peak in the spectrum) and other significant fragment ions.[23]
-
Calculate the mass differences between the molecular ion and the fragment ions. These correspond to neutral losses.[16]
-
Propose logical fragmentation mechanisms (e.g., alpha-cleavage, loss of HX) that explain the formation of the observed fragment ions.[24][25]
-
Examine the isotopic patterns of the fragment ions to determine if they still contain the halogen atom(s).
-
-
Verify with Databases and Literature:
Case Study: Comparative Analysis of a Brominated Pyridine
Objective: To elucidate the structure of an unknown brominated pyridine derivative using different MS techniques.
Hypothetical Compound: 2-bromo-5-methylpyridine
Molecular Formula: C₆H₆BrN; Nominal Mass: 171/173
Experimental Data Summary:
| Technique | Key Observations | Interpretation |
| EI-MS | M+• at m/z 171/173 (1:1 ratio). Base peak at m/z 92. Fragment at m/z 156/158 (loss of 15, CH₃•). | The 1:1 ratio confirms one bromine atom. The base peak corresponds to the loss of Br•. The loss of a methyl group is also observed. |
| ESI-MS | [M+H]+ at m/z 172/174 (1:1 ratio). | Soft ionization preserves the protonated molecule, confirming the molecular weight. |
| ESI-MS/MS of m/z 172 | Product ion at m/z 93. | Fragmentation of the protonated molecule leads to the loss of Br•, analogous to the EI fragmentation. |
| HRMS (ESI) | Measured [M+H]+ at m/z 171.9760. Calculated for C₆H₇BrN+ is 171.9760. | The accurate mass measurement confirms the elemental composition with high confidence. |
Conclusion
Interpreting mass spectrometry data for halogenated heterocycles is a systematic process that leverages the unique isotopic signatures of chlorine and bromine, the predictable fragmentation pathways, and the power of high-resolution mass spectrometry. By carefully selecting the appropriate ionization technique and following a logical interpretation workflow, researchers can confidently elucidate the structures of these important molecules, accelerating drug discovery and development.[1][2]
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Ionization Techniques - Central Laboratories UCT Prague [clab.vscht.cz]
- 8. uni-saarland.de [uni-saarland.de]
- 9. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpras.com [ijpras.com]
- 13. Application of mass spectrometry for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. whitman.edu [whitman.edu]
- 17. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 18. fiveable.me [fiveable.me]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemguide.co.uk [chemguide.co.uk]
- 26. NIST Chemistry WebBook [webbook.nist.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Halopyrimidine Reactivity: 5-Bromo- vs. 5-Iodopyrimidin-4-amine in Cross-Coupling Reactions
For drug development professionals and medicinal chemists, the pyrimidine scaffold is a cornerstone of molecular design. Its functionalization is key to unlocking novel therapeutic agents. Among the most versatile building blocks are 5-halopyrimidines, which serve as crucial handles for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. The choice between a bromo or iodo substituent at the 5-position is a critical decision that profoundly impacts reaction efficiency, cost, and synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 5-bromopyrimidin-4-amine and 5-iodopyrimidin-4-amine. Moving beyond simple statements of reactivity, we will explore the fundamental chemical principles governing their behavior and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Properties
The disparate reactivity between 5-bromo- and 5-iodopyrimidin-4-amine is fundamentally rooted in the properties of their respective carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[1][2] The facility of this step is inversely correlated with the C-X bond dissociation energy.[1]
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond (approx. 213 kJ/mol for C-I vs. 285 kJ/mol for C-Br).[3] This lower bond energy means less energy is required to cleave the C-I bond, facilitating a faster oxidative addition.
-
Bond Polarity & Length: While the C-Br bond is slightly more polar, the bond strength is the dominant factor influencing reactivity in these reactions.[4][5] The longer C-I bond is more accessible for the palladium catalyst to interact with.[5][6]
This leads to a well-established and predictable order of reactivity for aryl halides: I > Br > Cl > F .[1][7][8][9][10] Consequently, 5-iodopyrimidin-4-amine is the more reactive substrate, typically undergoing coupling under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its bromo counterpart.[1][11]
Caption: Relationship between C-X bond strength and reactivity.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-I bond translates directly into practical performance. Below, we compare the expected outcomes for three indispensable transformations in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[12] The enhanced reactivity of the iodo-substrate often leads to higher yields and allows for the use of less forcing conditions.[11]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Feature | 5-Bromopyrimidin-4-amine | 5-Iodopyrimidin-4-amine | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos | Pd(PPh₃)₄, Pd(OAc)₂ | The more reactive iodo-substrate often requires less sophisticated (and less expensive) catalyst systems to achieve high conversion. |
| Typical Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₂CO₃, Na₂CO₃ | Milder bases are often sufficient for the more facile C-I bond activation, improving functional group tolerance. |
| Temperature | 80 - 110 °C | Room Temp - 80 °C | The lower energy barrier for oxidative addition with the C-I bond allows for significantly reduced reaction temperatures.[10] |
| Reaction Time | 12 - 24 hours | 1 - 12 hours | Faster catalytic turnover is a direct consequence of the more rapid oxidative addition step. |
| Expected Yield | Good to Excellent | Excellent | Higher efficiency and fewer side reactions (e.g., dehalogenation) often lead to superior yields. |
This protocol is a generalized starting point; optimization for specific substrates is recommended.
-
Reaction Setup: To a dry Schlenk flask, add the 5-halopyrimidin-4-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[13]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst & Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[13] Via syringe, add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[13]
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C for the bromo-substrate, 70 °C for the iodo-substrate). Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[8][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for installing alkynyl moieties, forming a C(sp²)-C(sp) bond.[14][15] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[16]
Table 2: Comparative Data for Sonogashira Coupling
| Feature | 5-Bromopyrimidin-4-amine | 5-Iodopyrimidin-4-amine | Rationale & Causality |
| Catalyst System | Pd(PPh₃)₄ / CuI, PdCl₂(dppf) / CuI | Pd(PPh₃)₂Cl₂ / CuI | Both substrates are generally reactive, but the iodo-compound may allow for lower catalyst loadings. |
| Base | Triethylamine (Et₃N), Diisopropylamine | Triethylamine (Et₃N) | The base also serves as a solvent in many protocols and is crucial for forming the copper(I) acetylide intermediate. |
| Temperature | 50 - 80 °C | Room Temp - 60 °C | The higher reactivity of the C-I bond allows for milder heating or even room temperature reactions. |
| Reaction Time | 6 - 20 hours | 1 - 8 hours | Faster oxidative addition accelerates the entire catalytic cycle. |
| Expected Yield | Good to Excellent | Excellent | Milder conditions can prevent side reactions like alkyne homocoupling (Glaser coupling). |
| Caveat | N/A | In some diaminopyrimidine systems, iodo-substrates showed faster initial rates but failed to reach completion, possibly due to inhibition by the accumulating triethylammonium iodide salt.[17] | This highlights the importance of empirical optimization; theoretical reactivity does not always guarantee a superior outcome without protocol adjustment. |
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidin-4-amine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.02 equiv), and copper(I) iodide (CuI, 0.02 equiv).[17]
-
Solvent & Reagents: Add anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0 equiv).[17] Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C for the bromo-substrate).[17] Monitor the reaction by observing the formation of the ammonium halide precipitate and by TLC/LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, a critical transformation in the synthesis of countless drug molecules.[18][19] The reaction couples an aryl halide with a primary or secondary amine.[20]
Table 3: Comparative Data for Buchwald-Hartwig Amination
| Feature | 5-Bromopyrimidin-4-amine | 5-Iodopyrimidin-4-amine | Rationale & Causality |
| Catalyst System | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | Bulky, electron-rich phosphine ligands (Buchwald ligands) are often essential for efficient reductive elimination, the final step in the catalytic cycle.[21] |
| Base | NaOtBu, LHMDS, K₃PO₄ | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice can be critical for substrate compatibility.[22] |
| Temperature | 80 - 110 °C | 60 - 100 °C | The more facile C-I bond activation generally permits lower reaction temperatures. |
| Reaction Time | 4 - 18 hours | 1 - 12 hours | Faster overall kinetics are expected for the iodo-substrate. |
| Expected Yield | Good to Excellent | Excellent | Milder conditions can improve the stability of sensitive functional groups on either coupling partner. |
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., BINAP, 0.02-0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon).
-
Reagents & Solvent: Add the 5-halopyrimidin-4-amine (1.0 equiv) and the amine coupling partner (1.2 equiv). Add anhydrous, degassed solvent (e.g., toluene) via syringe.[10]
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100 °C). Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with an organic solvent and filter through celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Strategic Considerations and Conclusion
The choice between 5-bromo- and 5-iodopyrimidin-4-amine is not merely a question of reactivity but a strategic decision based on several factors.
Caption: Decision workflow for selecting the optimal substrate.
-
Reactivity and Conditions: As demonstrated, 5-iodopyrimidin-4-amine is the more reactive substrate. It should be the default choice for difficult couplings (e.g., with sterically hindered partners), for substrates with sensitive functional groups that require milder conditions, or when rapid reaction times are a priority.
-
Cost and Availability: 5-Bromopyrimidin-4-amine is generally less expensive and more widely available from commercial suppliers. For large-scale synthesis or routine derivatization where the coupling is known to be robust, the bromo-analogue represents a more economical choice.
-
Chemoselectivity: The significant reactivity difference can be exploited. In a molecule containing both a bromo and a chloro substituent, the bromo-position can be selectively functionalized.[7][8] Similarly, in a bromo-iodo substituted system, the iodo-position will react preferentially under mild conditions.[10]
Final Recommendation:
For exploratory and discovery chemistry, where achieving the desired coupling with a diverse range of partners is paramount, the superior reactivity of 5-iodopyrimidin-4-amine makes it the more reliable and versatile tool. For process development and scale-up campaigns where cost-effectiveness is critical and the reaction conditions have been optimized, 5-bromopyrimidin-4-amine is often the more pragmatic option. A thorough understanding of the underlying principles of C-X bond activation empowers the medicinal chemist to make the most informed and strategic decision for each unique synthetic challenge.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. quora.com [quora.com]
- 4. Rank the bonds from most polar to least polar.b. C—Cl, C—I,&... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to X-ray Crystallography Analysis of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome. This guide is designed to move beyond rote protocol recitation. As a senior application scientist, my objective is to provide you with a strategic framework for the X-ray crystallography of pyrimidine derivatives, a class of molecules central to medicinal chemistry.[1][2] We will explore not just the "how," but the critical "why" behind each step, ensuring your experimental design is robust, self-validating, and yields high-quality, publishable structural data. X-ray crystallography remains a cornerstone in drug discovery, providing atomic-level insights that guide the rational design of new therapeutics.[3][4][5][6]
Our focus will be on comparative analysis—understanding the trade-offs and decision points from initial crystallization to final structure refinement. Pyrimidine derivatives, while small molecules, present unique challenges due to their electronic properties and potential for varied intermolecular interactions, making a tailored approach essential.[2][7][8][9]
Part 1: The Genesis of Structure - A Comparative Analysis of Crystallization Strategies
The entire crystallographic process hinges on one foundational element: a high-quality single crystal. For pyrimidine derivatives, obtaining this is often the most significant bottleneck.[10][11] An ideal crystal for diffraction is a well-ordered, single lattice, free of significant defects. The quality of your crystal directly dictates the resolution and reliability of your final structural model.[12]
The core principle of crystallization is to guide a molecule from a disordered state in solution to a highly ordered solid state by slowly achieving supersaturation. The choice of method to reach this state is critical.
Comparative Overview of Primary Crystallization Techniques
The three most common techniques for small molecules like pyrimidines are Slow Evaporation, Liquid-Vapor Diffusion, and Solvent/Anti-Solvent Diffusion. Each has distinct advantages and is suited to different scenarios.
| Technique | Principle | Advantages | Disadvantages | Best Suited For (Pyrimidine Derivatives) |
| Slow Evaporation | Solvent is slowly removed from the solution, increasing solute concentration to the point of supersaturation.[13] | Simple setup; requires minimal sample handling once initiated. | Difficult to control rate of evaporation precisely; vulnerable to dust/impurities.[14] | Thermally stable, non-volatile pyrimidine derivatives where a suitable single solvent with a moderate boiling point is known. |
| Liquid-Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility. | Excellent control over the rate of supersaturation; protects the experiment from atmospheric contaminants. | Requires a carefully selected solvent/anti-solvent pair; slightly more complex setup. | A versatile and highly recommended method for novel pyrimidine compounds where solubility characteristics are being explored. |
| Solvent/Anti-Solvent Diffusion | An anti-solvent is carefully layered on top of a solution of the compound, or introduced slowly. Crystallization occurs at the interface where the two liquids mix.[15] | Can produce crystals rapidly; useful for screening a wide range of anti-solvents. | Interface can be disturbed easily; may lead to rapid precipitation instead of ordered crystal growth. | High-throughput screening of crystallization conditions; situations where the pyrimidine derivative is sensitive to vapor-phase changes. |
Experimental Protocol: A Self-Validating Approach to Vapor Diffusion
This protocol is designed with internal checkpoints to prevent wasted time and resources.
Objective: To grow diffraction-quality single crystals of a pyrimidine derivative using the hanging drop vapor diffusion method.
Materials:
-
Purified pyrimidine derivative (>98% purity is crucial).[14]
-
Screening solvents (e.g., ethanol, methanol, ethyl acetate).[14]
-
Screening anti-solvents (e.g., hexane, diethyl ether).
-
24-well crystallization plate.
-
Siliconized glass cover slips.
-
Microscope.
Methodology:
-
Purity Confirmation (Checkpoint 1): Before starting, confirm the purity of your compound via NMR or LC-MS. Impurities are a primary inhibitor of crystal lattice formation.[14]
-
Solubility Screening: In microcentrifuge tubes, test the solubility of your compound (~1-2 mg) in various solvents (100 µL). The ideal solvent will fully dissolve the compound at a moderate concentration.
-
Solution Preparation: Prepare a concentrated stock solution of your pyrimidine derivative in the chosen solvent. Aim for a concentration that is near, but not at, the saturation point. Filter the solution through a 0.22 µm syringe filter directly into a clean vial.
-
Plate Setup: Pipette 500 µL of the chosen anti-solvent into the reservoir of a well in the crystallization plate.
-
Drop Preparation: Pipette 2 µL of your compound solution onto the center of a siliconized cover slip.
-
Sealing: Invert the cover slip and place it over the reservoir, creating a seal with vacuum grease. The drop is now "hanging" over the anti-solvent.
-
Incubation & Monitoring (Checkpoint 2): Place the plate in a vibration-free location at a constant temperature. Inspect the drops under a microscope daily for the first few days, then weekly.
-
Observation: Clear drop. Action: No change needed.
-
Observation: Heavy, amorphous precipitate. Action: The concentration was too high or the anti-solvent is too effective. Repeat with a more dilute stock solution.
-
Observation: Crystalline needles or small plates. Action: Promising. Allow more time for larger crystals to grow. If growth stalls, slightly loosen the seal to accelerate diffusion.
-
-
Crystal Harvesting: Once crystals of suitable size (~0.1-0.3 mm) are observed, carefully remove the cover slip. Using a cryo-loop, gently scoop a single crystal from the drop and immediately proceed to mounting.
Decision Workflow for Crystallization
This diagram illustrates a logical path for selecting a crystallization strategy.
Caption: Decision workflow for selecting a pyrimidine crystallization method.
Part 2: From Crystal to Data - A Guide to Diffraction Data Collection
Once you have a suitable crystal, the next step is to collect the diffraction data. This is the final experimental stage before computational analysis takes over.[12][16] The quality of this data is paramount for a successful structure solution.
Comparing X-ray Sources: In-House vs. Synchrotron
The choice of X-ray source is a critical decision based on crystal quality, experimental goals, and resource availability.
| Feature | In-House Diffractometer (e.g., Mo/Cu source) | Synchrotron Radiation |
| Intensity | Lower | Extremely high-intensity, tunable X-rays.[17] |
| Resolution | Good for well-diffracting crystals (typically to ~0.8 Å). | Can achieve ultra-high resolution (<0.5 Å) for small molecules. |
| Crystal Size | Requires larger, more perfect crystals (>0.1 mm). | Can analyze microcrystals that are too small for in-house sources.[3] |
| Data Collection Time | Several hours to a day. | Minutes to a few hours. |
| Accessibility | Readily available in many research institutions. | Requires successful proposal application and travel to a national facility. |
| Best For | Routine structure confirmation, well-behaved pyrimidine systems. | Weakly diffracting crystals, charge density studies, publication in high-impact journals. |
Senior Scientist's Note: For initial structure determination of a new pyrimidine derivative, a modern in-house diffractometer is often sufficient and more practical. If the crystals are very small, diffract weakly, or if you are investigating subtle electronic effects, the investment in synchrotron time is justified.
A Self-Validating Data Collection Strategy
An optimal data collection strategy aims to measure a complete and redundant set of unique reflections with the best possible signal-to-noise ratio.[18]
Objective: To collect a high-quality, complete dataset from a single crystal.
Protocol:
-
Crystal Mounting: Mount the crystal on a goniometer head, typically in a cryo-stream of nitrogen gas (~100 K) to minimize radiation damage.[17]
-
Initial Screening (Checkpoint 1): Collect a few initial diffraction images (frames) at different orientations.
-
Analysis: Examine the images for sharp, distinct diffraction spots. If spots are diffuse, split, or absent, the crystal quality is poor. Do not proceed. Attempt to find a better crystal.
-
-
Unit Cell Determination: From the initial frames, the software will determine the crystal's unit cell parameters and Bravais lattice.
-
Analysis (Checkpoint 2): Does the unit cell volume make sense for the size of your pyrimidine derivative? An unusually large or small cell could indicate twinning or an incorrect indexing.
-
-
Strategy Calculation: Based on the crystal's symmetry (space group), the software will calculate an optimal strategy (e.g., rotation range, exposure time) to collect a complete dataset.[18] Aim for a completeness of >99% and a high redundancy (>4).
-
Full Data Collection: Execute the calculated strategy. The rotation method is standard, where the crystal is rotated continuously during X-ray exposure.[16][17]
-
Data Processing & Quality Assessment (Checkpoint 3): After collection, the raw images are processed (integrated) to generate a reflection file. Key quality metrics must be assessed.
Key Data Quality Metrics
This table summarizes the crucial indicators of a well-collected dataset.
| Metric | What it Measures | Ideal Value (for Small Molecules) |
| R-merge / R-sym | Agreement between symmetry-equivalent reflections.[17] | < 0.10 (10%) overall; < 0.50 in the highest resolution shell. |
| I/σ(I) | Signal-to-noise ratio of the reflection intensities. | > 2.0 in the highest resolution shell. |
| Completeness | Percentage of unique reflections measured. | > 99% |
| Redundancy | Average number of times each unique reflection was measured. | > 4 |
Part 3: Decoding the Data - Structure Solution and Refinement
With a high-quality dataset, you can now determine and refine the atomic model of your pyrimidine derivative.
The Path from Data to Model
The process involves solving the "phase problem" to generate an initial electron density map, building a model into this map, and iteratively refining that model against the experimental data.
Caption: Workflow for crystallographic structure solution and refinement.
The Refinement Process: A Dialogue with Your Data
Structure refinement is not a "black box" process; it is an iterative procedure to improve the agreement between the structural model and the observed diffraction data.[19] The primary tool is a least-squares procedure that adjusts atomic parameters (positional coordinates, displacement parameters) to minimize the difference between observed structure factors (|F-obs|) and calculated structure factors (|F-calc|).[19]
Key Refinement Stages:
-
Initial Isotropic Refinement: All atoms are refined with spherical thermal parameters.
-
Anisotropic Refinement: Non-hydrogen atoms are allowed to refine with ellipsoidal thermal parameters, which can account for directional atomic motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.
-
Final Validation: The model is checked for chemical sense and against established crystallographic quality metrics.
Final Model Validation Metrics
These R-factors are the ultimate measure of how well your final model fits the experimental data.
| Metric | What it Measures | Ideal Value (for Publication) |
| R1 | The residual factor based on F values. A direct measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) for well-behaved structures. |
| wR2 | The weighted residual factor based on F² values. A more statistically robust measure that includes all reflection data. | < 0.15 (15%). |
| Goodness of Fit (GooF) | Should be close to 1.0. Values significantly different from 1.0 may indicate an incorrect model or improper data weighting. | ~1.0 |
Senior Scientist's Note: A low R1 value is not, by itself, proof of a correct structure. Always inspect the difference electron density map (Fo-Fc). Large positive or negative peaks can indicate missing atoms, incorrectly assigned atom types, or unmodeled disorder. The final model must be chemically reasonable.
References
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. migrationletters.com [migrationletters.com]
- 7. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fiveable.me [fiveable.me]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Introduction [pd.chem.ucl.ac.uk]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Bromo-6-Chloropyrimidin-4-Amine Derivatives
Introduction: The Chemical Significance of the Halogenated Pyrimidine Scaffold
In the landscape of modern drug discovery, the pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous therapeutic agents. Its derivatives are integral to the development of compounds targeting a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The strategic placement of halogen atoms, such as bromine and chlorine, on the pyrimidine ring, as seen in 5-bromo-6-chloropyrimidin-4-amine, offers a powerful tool for medicinal chemists. These halogens can modulate the electronic properties of the molecule, influence its metabolic stability, and provide vectors for further synthetic elaboration. Phenylamino-pyrimidine derivatives, for instance, are a well-established class of tyrosine kinase inhibitors.[1]
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize this compound and its derivatives. As Senior Application Scientists, we understand that robust and unambiguous structural elucidation is paramount. It is not merely about acquiring data but about interpreting it with a deep understanding of the underlying chemical principles. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the experimental choices and data interpretation, ensuring the integrity and reliability of your structural characterization workflow.
The Analytical Workflow: A Holistic Approach to Structural Elucidation
The comprehensive characterization of a novel chemical entity requires a multi-faceted analytical approach. No single technique can provide a complete structural picture. Instead, we rely on the synergy of several spectroscopic methods, each offering a unique piece of the structural puzzle. The workflow outlined below represents a logical and efficient pathway from a newly synthesized compound to a fully characterized molecule.
Figure 1: A typical workflow for the structural elucidation of novel pyrimidine derivatives.
Mass Spectrometry (MS): The First Gateway to Molecular Identity
Mass spectrometry is the initial and indispensable step in characterization, providing the molecular weight of the synthesized compound and, with high-resolution instruments, its elemental composition. For halogenated compounds like the this compound series, MS is particularly informative due to the characteristic isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2).
Expert Insights & Comparative Data
The presence of both bromine and chlorine atoms creates a distinctive isotopic cluster for the molecular ion (M⁺). The expected pattern will show four main peaks:
-
M⁺: Containing ⁷⁹Br and ³⁵Cl
-
[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl
-
[M+4]⁺: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a high-confidence signature for the presence of one bromine and one chlorine atom.
Fragmentation Analysis: The fragmentation of these molecules under electron impact (EI) ionization is governed by the stability of the resulting fragments. The pyrimidine ring itself is relatively stable.[2] A common fragmentation pathway for aminopyrimidines involves α-cleavage at the amino substituent.[3] For the core structure, we can predict key fragmentation steps.
Figure 2: Predicted primary fragmentation pathways for this compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The sample must be fully dissolved to prevent clogging of the injection system.
-
Instrument Setup:
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for these compounds and is commonly used for LC-MS.
-
Polarity: Positive ion mode is typically used to generate [M+H]⁺ ions.
-
Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to achieve mass accuracy within 5 ppm.
-
Mass Range: Set the acquisition range from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.
-
-
Data Acquisition: Inject the sample solution into the mass spectrometer. Acquire the full scan spectrum.
-
Data Analysis:
-
Identify the molecular ion cluster ([M+H]⁺).
-
Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.
-
Compare the theoretical isotopic distribution for the proposed formula (containing one Br and one Cl) with the experimentally observed pattern. A close match provides strong evidence for the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying the characteristic vibrational frequencies, we can confirm the presence of key structural motifs, such as N-H bonds of the amine and the aromatic C=N and C=C bonds of the pyrimidine ring.
Expert Insights & Comparative Data
In the this compound series, we expect to see characteristic absorptions for the primary amine (NH₂) and the substituted aromatic ring. When the amine is substituted (e.g., with a morpholine or piperidine ring as in the derivatives of the related 6-methyl analogue), the spectrum changes predictably.[4]
| Vibrational Mode | Parent Amine (approx. cm⁻¹) | N-Substituted Derivative (approx. cm⁻¹) | Rationale for Change |
| N-H Stretch (Amine) | 3450-3300 (two bands, asymm/symm) | Absent (if tertiary), or ~3300 (one band, if secondary) | Disappearance or change in N-H stretching confirms substitution at the amino group. |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | The aromatic C-H stretch from the pyrimidine H-2 remains. |
| C-H Stretch (Aliphatic) | Absent | 2950-2850 | Appearance of these bands confirms the presence of saturated rings like morpholine or piperidine.[4] |
| C=N, C=C Stretch (Ring) | 1650-1550 | 1650-1550 | Ring vibrations are sensitive to substitution but generally remain in this region. |
| C-N Stretch | ~1350-1250 | ~1350-1250 | C-N stretching vibrations confirm the amine linkage. |
| C-Cl Stretch | ~800-600 | ~800-600 | The C-Cl stretch is in the fingerprint region and confirms its presence. |
| C-Br Stretch | ~650-500 | ~650-500 | The C-Br stretch is also found in the lower frequency fingerprint region. |
Data interpretation based on general IR principles and data for related compounds.[4]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid, purified sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. Process the spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Expert Insights & Comparative Data
For the this compound scaffold, the key diagnostic signals in the ¹H NMR spectrum are the proton at the C2 position and the protons of the amino group. The chemical shifts of these protons are highly sensitive to substitution on the pyrimidine ring or at the amino group.
Let's consider a comparative case study based on the closely related 5-bromo-6-methylpyrimidin-4-amine and its N-substituted derivatives, which provides excellent insight into the expected spectral changes.[4]
| Compound | H-2 (ppm) | NH₂ (ppm) | Aliphatic Protons (ppm) |
| Parent Amine | ~8.1-8.3 | ~5.5-6.5 (broad singlet) | N/A |
| N-Morpholino Derivative | ~8.2-8.4 | Absent | ~3.7 (t, 4H, -CH₂-O), ~3.5 (t, 4H, -CH₂-N) |
| N-Piperidinyl Derivative | ~8.2-8.4 | Absent | ~3.4 (t, 4H, -CH₂-N), ~1.6 (m, 6H, other -CH₂) |
Note: Data is illustrative based on related structures. The exact chemical shifts will vary depending on the solvent and specific substituents.[4]
Causality of Chemical Shifts:
-
H-2 Proton: This proton is on a carbon situated between two electronegative nitrogen atoms, causing it to be significantly deshielded and appear far downfield (~8-9 ppm). Its chemical shift is a sensitive probe of electronic changes in the ring.
-
NH₂ Protons: The protons on the primary amine typically appear as a broad singlet that is exchangeable with D₂O. The disappearance of this signal upon N-substitution is definitive proof of reaction at this site.
-
Substituent Protons: The appearance of new signals in the aliphatic region (e.g., for morpholine or piperidine) and their characteristic splitting patterns and integrals provide conclusive evidence for the identity of the substituent.
¹³C NMR Spectroscopy: While specific data for a comparative series is scarce in the literature, we can predict the key resonances. The carbon atoms of the pyrimidine ring will appear in the aromatic region (~110-165 ppm). The carbons bearing halogens (C5 and C6) will be significantly influenced by their electronegativity. C4, attached to the amino group, and C2 will also have distinct chemical shifts. Substitution at the C4-amino group will primarily affect the chemical shift of C4 and to a lesser extent, C2, C5, and C6.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often an excellent choice for these compounds due to its high solubilizing power.
-
Instrument Setup (¹H NMR):
-
Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard 90° pulse experiment.
-
Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).
-
-
Data Acquisition (¹H NMR): Acquire the Free Induction Decay (FID) and save the data.
-
Instrument Setup (¹³C NMR):
-
Switch the probe to the ¹³C channel and repeat the tuning and shimming process.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling relationships.
-
Assign all peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for unambiguous assignment.
-
Conclusion
The rigorous spectroscopic characterization of this compound derivatives is a critical process that relies on the intelligent application and interpretation of multiple analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula, with FT-IR offering a rapid screen for key functional groups. It is NMR spectroscopy, however, that delivers the definitive, high-resolution structural blueprint. By integrating the data from these complementary techniques, researchers can achieve unambiguous structural confirmation, a non-negotiable requirement for advancing compounds in the drug discovery and development pipeline. This guide provides the foundational protocols and, more importantly, the expert-driven rationale to empower scientists to approach this task with confidence and scientific rigor.
References
A Comparative Guide to the Biological Activity of Substituted Pyrimidin-4-amines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its structural resemblance to the purine bases of DNA and RNA allows for a diverse range of interactions with biological targets. Among its many derivatives, substituted pyrimidin-4-amines have emerged as a particularly fruitful area of investigation, yielding compounds with potent anticancer, antimicrobial, and kinase inhibitory activities. This guide provides an in-depth, objective comparison of the biological performance of various substituted pyrimidin-4-amines, supported by experimental data and detailed methodologies, to empower your research and development endeavors.
The Versatile Pyrimidin-4-amine Scaffold: A Foundation for Diverse Biological Activities
The pyrimidine ring system is a fundamental heterocyclic aromatic compound.[1] The strategic placement of an amine group at the C4 position, coupled with various substitutions at other positions of the ring, gives rise to a class of compounds with a remarkable spectrum of biological activities. These derivatives can effectively mimic endogenous ligands, such as ATP, enabling them to interact with the active sites of enzymes like kinases.[2][3] This guide will delve into the key therapeutic areas where substituted pyrimidin-4-amines have shown significant promise.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Substituted pyrimidin-4-amines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle and signaling pathways crucial for tumor growth and survival.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a critical enzyme that governs the transition from the G1 to the S phase of the cell cycle.[4] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[5] A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated as potent CDK2 inhibitors.[6]
Comparative Efficacy of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives:
| Compound | Target | IC50 (nM) | Antiproliferative Activity (IC50, µM) - HeLa Cells | Reference |
| 7l | CDK2/cyclin A2 | 64.42 | 8.61 | [6] |
| AZD5438 (Control) | CDK2/cyclin A2 | - | - | [6] |
Table 1: Comparative in vitro activity of a lead N-(pyridin-3-yl)pyrimidin-4-amine derivative against CDK2 and its antiproliferative effect on HeLa cancer cells.[6]
The data clearly indicates that compound 7l exhibits potent and comparable CDK2 inhibitory activity to the known inhibitor AZD5438.[6] Furthermore, this enzymatic inhibition translates to significant antiproliferative effects in cancer cell lines.[6] Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis in a concentration-dependent manner.[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis by promoting cell proliferation, survival, and angiogenesis.[6][7] The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has proven to be a valuable starting point for the development of potent FGFR inhibitors.[8]
Comparative Efficacy of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as FGFR Inhibitors:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 3 | 115 | - | - | - | [8] |
| 4 (Rogaratinib) | 15 | < 1 | 19 | 33 | [8] |
| TAS-120 | 3.9 | 1.3 | 1.6 | 8.3 | [8] |
Table 2: A comparison of the in vitro inhibitory activity of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives against different FGFR isoforms.[8]
The structure-activity relationship (SAR) studies in this class of compounds highlight that strategic modifications can lead to significant improvements in potency and selectivity across the FGFR family. For instance, the optimization of compound 3 led to the clinical candidate Rogaratinib (compound 4 ), which demonstrates nanomolar efficacy, particularly against FGFR2.[8] TAS-120, another derivative, also shows potent pan-FGFR inhibition.[8]
p21-Activated Kinase 1 (PAK1) Inhibition
PAK1 is a serine/threonine kinase that acts as a downstream effector of key oncogenic signaling pathways, including Ras and Rac.[9][10] It is implicated in cell cycle regulation, metastasis, and therapeutic resistance.[9] 2-Arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1.[11]
Structure-Activity Relationship of 2-Arylamino-4-aryl-pyrimidine PAK1 Inhibitors:
| Compound | PAK1 Inhibition | Key Structural Features | Reference |
| Lead Compound | Potent | Bromide at C5 of pyrimidine; 1,2-dimethylpiperazine pendant | [11] |
Table 3: Key structural features contributing to the potent PAK1 inhibitory activity of 2-arylamino-4-aryl-pyrimidines.[11]
The SAR for this series indicates that the incorporation of a bromide at the 5-position of the pyrimidine core, in combination with a 1,2-dimethylpiperazine moiety, is crucial for potent PAK1 inhibition and antiproliferative activity in colon cancer cell lines.[11]
Antimicrobial Activity: A Renewed Front in the Fight Against Drug Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[12] Substituted pyrimidin-4-amines have emerged as a promising class of compounds with activity against clinically relevant pathogens.
A study on halogenated pyrrolo[2,3-d]pyrimidin-4-amines identified derivatives with potent activity against Staphylococcus aureus.[12] The minimum inhibitory concentration (MIC) was found to be highly dependent on specific substitutions.
Comparative Antimicrobial Activity of Halogenated Pyrrolo[2,3-d]pyrimidin-4-amines against S. aureus:
| Substitution at 4-benzylamine | Substitution at 6-aryl unit | MIC (mg/L) | Reference |
| Bromo | meta- or para-hydroxyl | 8 | [12] |
| Iodo | meta- or para-hydroxyl | 8 | [12] |
Table 4: The impact of substitutions on the anti-staphylococcal activity of pyrrolo[2,3-d]pyrimidin-4-amines.[12]
Interestingly, the most potent compounds exhibited a four-fold lower MIC when combined with the antimicrobial peptide betatide, suggesting a synergistic effect.[12] This highlights the potential of these pyrimidine derivatives in combination therapies to combat bacterial infections.
Experimental Protocols: Ensuring Scientific Rigor and Reproducibility
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of substituted pyrimidin-4-amines.
Anticancer Activity Assessment
1. MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis using Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12]
-
Cell Preparation and Fixation:
-
Treat cells with the test compound for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at 4°C for at least 30 minutes.[14]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Preparation:
-
Treat cells with the test compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC and PI signal detectors to differentiate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Antimicrobial Activity Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][16]
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.[7]
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[16]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]
-
Signaling Pathways Targeted by Substituted Pyrimidin-4-amines
The anticancer activity of many substituted pyrimidin-4-amines stems from their ability to inhibit protein kinases involved in crucial cellular signaling pathways.
CDK2 Signaling Pathway
The CDK2 pathway is central to the regulation of the cell cycle. In cancer, this pathway is often hyperactivated, leading to uncontrolled cell proliferation.
FGFR Signaling Pathway
The FGFR signaling cascade plays a vital role in normal cellular processes, but its dysregulation can lead to cancer.
Conclusion and Future Directions
Substituted pyrimidin-4-amines represent a highly versatile and promising scaffold in drug discovery. The comparative data presented in this guide demonstrates their potential as potent anticancer and antimicrobial agents. The structure-activity relationships highlighted herein provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro efficacy into in vivo therapeutic success. Combination therapies, as suggested by the synergistic effects observed with antimicrobial peptides, also warrant further investigation to enhance therapeutic outcomes and combat drug resistance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Standards for 4-amino-5-bromo-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of intermediates are paramount. 4-amino-5-bromo-6-chloropyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring the quality of this intermediate directly impacts the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of 4-amino-5-bromo-6-chloropyrimidine, offering insights into the principles, practical applications, and comparative performance of various techniques.
The Critical Role of Analytical Standards
An analytical standard for a compound like 4-amino-5-bromo-6-chloropyrimidine is a highly purified and well-characterized substance used as a reference point for qualitative and quantitative analysis. It is indispensable for:
-
Purity Assessment: Quantifying the amount of the desired compound in a sample and identifying impurities.
-
Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.
-
Identity Confirmation: Verifying the chemical structure of the synthesized compound.
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions.[1]
The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the desired level of sensitivity and selectivity.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[3] For a polar compound like 4-amino-5-bromo-6-chloropyrimidine, RP-HPLC with a C18 or C8 column is the method of choice.
Principle of RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds have a lower affinity for the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer.
Representative Experimental Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[4]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 4-amino-5-bromo-6-chloropyrimidine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 3000.
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method, and quantify against the reference standard for assay determination.
Alternative and Complementary Analytical Techniques
While HPLC is the primary technique for purity and assay, a multi-faceted analytical approach provides a more complete characterization of the analytical standard.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For 4-amino-5-bromo-6-chloropyrimidine, which has a relatively low volatility, derivatization may be necessary to increase its volatility and thermal stability. This can add complexity to the sample preparation process. However, GC can be highly effective for detecting and quantifying volatile impurities that may not be readily observed by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules.
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For 4-amino-5-bromo-6-chloropyrimidine, one would expect to see signals corresponding to the amino protons and the aromatic proton on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegative halogen substituents and the amino group.[5]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁵N NMR: Can provide valuable information about the nitrogen atoms in the pyrimidine ring and the amino group.[6]
Representative ¹H NMR Data (in DMSO-d₆):
-
δ 7.5-8.0 ppm (s, 1H): Aromatic proton on the pyrimidine ring.
-
δ 6.5-7.0 ppm (s, 2H): Protons of the amino group.
The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[7][8] When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a highly sensitive and specific tool for identifying and quantifying trace impurities.
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z corresponding to the molecular weight of 4-amino-5-bromo-6-chloropyrimidine (C₄H₃BrClN₃, approx. 207/209/211 g/mol , showing a characteristic isotopic pattern due to the presence of bromine and chlorine). Common fragmentation pathways for halogenated pyrimidines involve the loss of halogen atoms, HCN, and other small neutral molecules.[9]
Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Purity, Assay, Stability | High resolution, quantitative, robust | May not detect non-UV active impurities |
| GC-MS | Volatile Impurities | High sensitivity for volatile compounds | May require derivatization, not suitable for non-volatile compounds |
| NMR | Structure Elucidation, Identity | Definitive structural information | Lower sensitivity than MS, not ideal for trace analysis |
| LC-MS | Impurity Identification, Quantification | High sensitivity and specificity, structural information on impurities | More complex instrumentation and method development than HPLC-UV |
Experimental Workflows
Purity Determination and Impurity Profiling Workflow
Caption: Workflow for purity determination and impurity profiling.
Structure Confirmation Workflow
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
comparing the efficacy of kinase inhibitors derived from different pyrimidine cores
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor design is both vast and intricate. Protein kinases, numbering over 500 in the human kinome, represent a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Within the arsenal of small molecule inhibitors, compounds built around a pyrimidine core have emerged as a "privileged scaffold," demonstrating remarkable versatility and clinical success.[1][2] This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from different pyrimidine cores, grounded in experimental data and field-proven insights. We will delve into the structural nuances that dictate inhibitor potency and selectivity, explore the experimental methodologies used to validate these compounds, and present a clear comparison to aid in the rational design of next-generation kinase inhibitors.
The Central Role of the Pyrimidine Ring
The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have a long-standing history in therapeutic applications.[1] In the context of kinase inhibition, the pyrimidine ring system is particularly adept at mimicking the adenine base of ATP, allowing it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3][4] This foundational interaction anchors the inhibitor, and modifications at various positions on the pyrimidine ring allow for the exploration of adjacent pockets within the active site, thereby fine-tuning potency and selectivity. This guide will focus on a comparative analysis of several key pyrimidine-based scaffolds that have given rise to a multitude of potent and selective kinase inhibitors.
Monocyclic Pyrimidine Scaffolds: The Building Blocks of Potent Kinase Inhibition
The simplest pyrimidine-based inhibitors feature a single pyrimidine ring, often substituted at the 2, 4, and 5 positions to achieve desired interactions within the ATP-binding pocket. These scaffolds are foundational and have led to the development of numerous clinically relevant inhibitors.
2-Aminopyrimidines and 2,4-Diaminopyrimidines
The 2-aminopyrimidine and 2,4-diaminopyrimidine cores are among the most extensively explored scaffolds in kinase inhibitor design.[5] The amino group at the 2-position is crucial for forming one or more hydrogen bonds with the kinase hinge region. Further substitution at the 4-position can be tailored to target specific features of the ATP-binding site, leading to enhanced potency and selectivity.
A prime example of a 2,4-diaminopyrimidine-based inhibitor is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The pyrimidine core of Gefitinib forms a critical hydrogen bond with the hinge region of EGFR, while the aniline substituent at the 4-position occupies the hydrophobic pocket.
Fused Pyrimidine Systems: Expanding the Pharmacophore for Enhanced Interactions
To achieve greater potency and explore additional binding interactions, medicinal chemists have developed a variety of fused pyrimidine systems. These bicyclic scaffolds offer a more rigid and conformationally constrained presentation of key pharmacophoric features, often leading to improved selectivity.
Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, where a pyrazole ring is fused to the pyrimidine ring.[3][4] This fusion creates a bicyclic system that effectively mimics the purine core of ATP, allowing for strong interactions with the kinase hinge region.[3][4] This scaffold has been particularly successful in the development of inhibitors targeting Bruton's tyrosine kinase (BTK) and Src family kinases.
One of the most notable examples is Ibrutinib , a potent and irreversible BTK inhibitor approved for the treatment of various B-cell malignancies.[3][6] The pyrazolo[3,4-d]pyrimidine core of Ibrutinib anchors the molecule in the ATP-binding pocket, while an acrylamide moiety forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.[3]
Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold, featuring a pyridine ring fused to a pyrimidine, has also proven to be a valuable core for developing potent kinase inhibitors. This scaffold has been successfully employed to target a range of kinases, including receptor tyrosine kinases like FGFR and PDGFr.[7] Structure-activity relationship (SAR) studies on this series have demonstrated that substitution at the 2-, 6-, and 7-positions of the pyrido[2,3-d]pyrimidine nucleus can significantly impact potency and selectivity.[7] For instance, the introduction of a mono-N'-substituted alkylurea group at the 7-position was found to be crucial for potent tyrosine kinase inhibitory activity.[7]
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The following table provides a comparative summary of the inhibitory activities of representative kinase inhibitors from different pyrimidine cores. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are provided from both biochemical (cell-free) and cellular assays where available. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.[8]
| Pyrimidine Core | Inhibitor | Primary Target(s) | Biochemical IC50 | Cellular IC50 |
| 2,4-Diaminopyrimidine | Gefitinib | EGFR | 2-37 nM | 10-800 nM |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 nM | 11 nM |
| Pyrazolo[3,4-d]pyrimidine | Sapanisertib (INK128) | mTORC1/2 | 1.6 nM (mTOR) | 30 nM (p-S6) |
| Pyrido[2,3-d]pyrimidine | PD-161570 | FGFr | 50 nM | Not Reported |
| Fused Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 nM | Not Reported |
| Fused Pyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 nM | Not Reported |
Experimental Protocols for Evaluating Kinase Inhibitor Efficacy
The determination of a kinase inhibitor's potency and selectivity is a critical step in the drug discovery process. A variety of in vitro and cell-based assays are employed to characterize these compounds.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the phosphorylation of a substrate by a kinase using a radioactively labeled ATP ([γ-32P]-ATP or [γ-33P]-ATP).[8][9] It is considered a gold standard for its sensitivity and direct measurement of catalytic activity.[8]
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (kinase inhibitor) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]-ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure accurate and comparable IC50 values.[8]
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Terminate the reaction by spotting the mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the unreacted [γ-33P]-ATP is washed away.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that a compound interacts with its intended target in a cellular environment, target engagement assays are crucial. The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein within living cells.[10]
Step-by-Step Methodology:
-
Cell Preparation: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the engineered cells into a 96-well or 384-well plate and allow them to attach.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the kinase of interest.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The ratio of these signals is the NanoBRET™ ratio.
-
Data Analysis: A decrease in the NanoBRET™ ratio in the presence of the test compound indicates displacement of the tracer and therefore, target engagement. IC50 values for target engagement can be determined by plotting the NanoBRET™ ratio against the compound concentration.
Visualizing Key Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Interaction of a pyrimidine-based inhibitor with the kinase ATP-binding pocket.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a cornerstone of modern kinase inhibitor design, with numerous approved drugs and clinical candidates testament to its utility.[2][5] The versatility of this core, allowing for fine-tuning of potency and selectivity through substitution at various positions, ensures its continued relevance in the field. Fused pyrimidine systems, such as the pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, offer opportunities to achieve even greater specificity and to target challenging kinase conformations.
As our understanding of the human kinome deepens, so too will the sophistication of pyrimidine-based inhibitor design. The development of dual-target and allosteric inhibitors based on this privileged scaffold represents exciting future directions.[11][12] Furthermore, the integration of advanced cellular assays and in vivo models will be critical for translating the promise of these compounds into effective and safe therapeutics. This guide serves as a foundational resource for navigating the complex but rewarding landscape of pyrimidine-based kinase inhibitor discovery.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Protocol: Proper Disposal Procedures for 5-Bromo-6-chloropyrimidin-4-amine
Introduction: In the landscape of pharmaceutical research and drug development, 5-Bromo-6-chloropyrimidin-4-amine and its structural analogs are valuable intermediates. However, their utility in synthesis is matched by the critical need for stringent safety and disposal protocols. As a halogenated heterocyclic amine, this compound presents specific chemical hazards that demand a disposal pathway grounded in regulatory compliance and chemical common sense. This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure that from the moment a container is empty or a process generates waste, every step taken mitigates risk and protects both laboratory personnel and the environment.
Hazard Identification: Understanding the "Why" Behind the Procedure
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[1][2] These classifications are not merely administrative; they are the scientific basis for the handling and disposal precautions that follow.
Table 1: GHS Hazard Profile for this compound [1][2]
| Hazard Statement | GHS Classification | Pictogram | Implication for Handling and Disposal |
|---|---|---|---|
| H302 | Acute Toxicity, Oral (Category 4) | ❗ | Harmful if swallowed. Justifies strict containment to prevent ingestion via contaminated surfaces. |
| H315 | Skin Irritation (Category 2) | ❗ | Causes skin irritation. Mandates the use of chemically resistant gloves and immediate decontamination upon contact. |
| H318 / H319 | Serious Eye Damage / Eye Irritation (Category 1/2) | corrosive | Causes serious eye damage or irritation. Requires robust eye protection (goggles or face shield). |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3) | ❗ | May cause respiratory irritation. All handling and waste consolidation should occur in a certified chemical fume hood. |
The presence of both bromine and chlorine atoms on the pyrimidine ring places this compound firmly in the category of halogenated organic compounds .[1] This is the single most important factor determining its ultimate disposal route, as co-mingling halogenated and non-halogenated waste streams can dramatically increase disposal costs and regulatory complexity.[3][4]
The Core Directive: Waste Segregation at the Point of Generation
The cornerstone of a compliant and cost-effective waste management program is rigorous segregation. Due to the high temperatures and specialized flue gas scrubbing required to safely destroy halogenated compounds, their disposal is significantly more expensive than that of simple non-halogenated solvents.[4][5]
Workflow for Waste Segregation:
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol provides a self-validating system for the safe containment and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) Check
Before handling any waste, confirm you are wearing the appropriate PPE as dictated by the hazard assessment.
-
Eye Protection: ANSI-approved safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[6]
-
Body Protection: A fully buttoned laboratory coat.[2]
Step 2: Waste Characterization and Container Labeling
Proper identification is a legal requirement and ensures safe handling by all personnel.
-
Characterize: All waste containing this compound must be classified as "Hazardous Waste."[2]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to a designated container.[5] The label must include:
Step 3: Waste Collection and Containment
-
Solid Waste: For residual solids, contaminated weighing papers, or gloves, carefully sweep or place them into the designated container.[2][9] Avoid creating dust; if there is a risk of aerosolization, perform this task inside a chemical fume hood.[6]
-
Liquid Waste: For solutions containing the compound, pour the waste into a compatible, designated container for halogenated liquid waste. Use a funnel to prevent spills.
-
Container Integrity: Use only containers that are in good condition, made of a compatible material (e.g., polyethylene), and have a secure, tightly sealing lid.[7][10] Keep the container closed at all times except when actively adding waste.[5][7]
Step 4: Spill and Decontamination Procedures
-
Minor Spills: For small spills of solid material, gently sweep up the powder and place it in the hazardous waste container.[2] Decontaminate the area with an appropriate solvent and place the cleaning materials (e.g., absorbent pads) in the same container.[7]
-
Rinsate Management: Empty containers that held the pure compound must be managed as hazardous waste. If triple-rinsing is performed, the first rinsate must be collected as hazardous waste. Subsequent rinses may be managed according to local institutional policy.
Step 5: Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[10]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[10]
Step 6: Arranging for Professional Disposal
-
Do Not Drain Dispose: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[3][8]
-
Contact EHS: When the container is full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies.[8]
Primary Disposal Technology: High-Temperature Incineration
As a halogenated organic compound, the accepted and regulated method for the final disposal of this compound is high-temperature incineration.
-
Mechanism: The compound is subjected to extremely high temperatures, typically exceeding 1100°C (2012°F), to ensure complete thermal destruction of the molecule.[12][13] This high temperature is legally required for wastes containing more than 1% halogenated organic substances to prevent the formation of highly toxic byproducts like dioxins and furans.[12][14]
-
Byproduct Management: The combustion of chlorinated and brominated compounds produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen bromide (HBr).[15] To comply with environmental regulations, incinerators are equipped with downstream "scrubber" systems. These systems use a caustic solution to neutralize the acidic gases before they are released into the atmosphere.[13][16]
Regulatory Framework
In the United States, the disposal of chemical waste such as this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] This framework mandates the "cradle-to-grave" management of hazardous waste, meaning the generator (your institution) is responsible for the waste from its creation to its final, safe disposal.[3] Adherence to the protocols outlined in this guide is essential for meeting these federal, state, and local regulatory requirements.[18]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By understanding its hazards, rigorously segregating it as a halogenated waste, following a meticulous step-by-step containment protocol, and entrusting its final destruction to high-temperature incineration, we uphold our commitment to safety and environmental stewardship. This structured approach transforms a regulatory burden into a seamless and integral part of the research workflow, building a foundation of trust in our operational integrity.
References
- 1. This compound | C4H3BrClN3 | CID 45789713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.se [fishersci.se]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. zeeco.com [zeeco.com]
- 14. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 17. epa.gov [epa.gov]
- 18. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Navigating the Safe Handling of 5-Bromo-6-chloropyrimidin-4-amine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity.
In the fast-paced environment of drug discovery and development, the imperative of safety and precision in handling chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 5-Bromo-6-chloropyrimidin-4-amine, a halogenated pyrimidine derivative. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to foster a culture of informed safety and operational excellence within your laboratory.
Understanding the Hazard Profile
This compound (CAS No. 663193-80-4) is a solid compound with a molecular weight of 208.44 g/mol .[1] A thorough understanding of its inherent hazards is the foundation of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the risks associated with this compound.
Based on available safety data sheets, this compound is classified as:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
This hazard profile dictates a stringent set of personal protective equipment (PPE) and handling protocols to mitigate the risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale for each selection.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. | Protects against airborne particles and direct splashes, preventing serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound. | Prevents skin contact, which can cause irritation.[4] Proper removal technique is crucial to avoid contaminating the skin. |
| Body Protection | A laboratory coat, buttoned, with long sleeves. For larger scale operations, chemical-resistant coveralls may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[3] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Operational Plan: Safe Handling and Storage Protocols
Adherence to a strict operational plan is critical for minimizing exposure and ensuring the integrity of your research.
Handling Procedures:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure the work surface is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Dispensing: When weighing and dispensing the solid, use a spatula or other appropriate tool to avoid creating dust. If possible, use a balance with a draft shield.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any contaminated equipment.
Storage Plan:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Location: Store in a designated chemical storage cabinet, away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Emergency Response: Spill and Exposure Protocols
Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is essential.
Spill Cleanup:
-
Evacuate: Immediately evacuate the area of the spill, except for those involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2][3]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]
Diagram: Spill Response Flowchart
Caption: A flowchart for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
